CP26
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H8Cl4 |
|---|---|
Molecular Weight |
306.0 g/mol |
IUPAC Name |
1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |
InChI |
InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |
InChI Key |
GLCNSQWOANYMNW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of CP26 in Photosystem II: A Technical Guide to its Function in Light Harvesting and Photoprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP26 (B524281), a minor light-harvesting complex (LHC) protein encoded by the Lhcb5 gene, plays a critical and multifaceted role in the function and regulation of Photosystem II (PSII) in higher plants and green algae. While often overshadowed by its more abundant counterparts, this compound is indispensable for efficient light harvesting, photoprotection, and the overall structural integrity of the PSII supercomplex. This technical guide provides an in-depth analysis of the core functions of this compound, detailing its involvement in energy transfer, its crucial contribution to non-photochemical quenching (NPQ), and its interactions with other PSII subunits. We present a synthesis of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of relevant biological pathways and workflows to offer a comprehensive resource for researchers in photosynthesis and related fields.
Introduction
Photosynthesis, the process that converts light energy into chemical energy, is fundamental to life on Earth.[1] This process is initiated by the absorption of photons by a network of pigment-protein complexes known as light-harvesting complexes (LHCs).[2] Within the intricate architecture of Photosystem II (PSII), several "minor" antenna proteins, including CP29, CP24, and this compound, serve as crucial intermediaries, funneling absorbed energy from the major trimeric LHCII to the PSII core complex.[3][4] this compound, also known as Lhcb5, is a monomeric protein that binds chlorophylls (B1240455) a and b, as well as xanthophylls.[5][6] Its strategic location and unique pigment composition enable it to perform specialized functions beyond simple light absorption. This guide delves into the technical details of this compound's structure, its role in excitation energy transfer, and its indispensable function in photoprotective mechanisms.
Structure and Pigment Composition of this compound
This compound is an integral membrane protein with three transmembrane helices, a characteristic feature of the LHC protein superfamily. It creates a scaffold for the precise arrangement of its bound pigments, which are essential for its function.
Pigment Stoichiometry
The precise number and type of pigments bound to this compound are crucial for its light-harvesting and regulatory roles. While the exact stoichiometry can vary slightly between species and purification methods, a generally accepted composition is summarized below.
| Pigment | Number of Molecules per this compound Monomer | Reference |
| Chlorophyll (B73375) a | 6 | [3] |
| Chlorophyll b | 3 | [3] |
| Lutein | ~1-2 | [7] |
| Violaxanthin (B192666) | ~1 | [6][7] |
| Neoxanthin | ~1 | [7] |
| Zeaxanthin (B1683548) | Variable (present under high light) | [4] |
Table 1: Pigment Stoichiometry of this compound. This table summarizes the typical number of chlorophyll and carotenoid molecules bound to a single this compound protein. The binding of zeaxanthin is dynamic and increases under high light stress as part of the xanthophyll cycle.
Pigment Binding Sites and their Significance
The specific locations of these pigments within the protein are critical for their function. For instance, this compound is considered a major binding site for violaxanthin, a key component of the xanthophyll cycle, which is essential for photoprotection.[6] The flexible carotenoid binding properties of this compound allow for the exchange of violaxanthin with zeaxanthin under high light conditions, a process central to non-photochemical quenching.[4][6]
The Role of this compound in Excitation Energy Transfer
This compound acts as a bridge, efficiently transferring absorbed light energy from the outer LHCII trimers to the PSII core complex. This process occurs on an ultrafast timescale, typically in the femtosecond to picosecond range.
Energy Transfer Pathways and Rates
Femtosecond transient absorption spectroscopy has been instrumental in elucidating the energy transfer dynamics within this compound. Key transfer pathways and their associated time constants are outlined below.
| Energy Transfer Pathway | Time Constant | Reference |
| Chlorophyll b (650 nm) to Chlorophyll a | 210 fs | [8] |
| Chlorophyll b (650 nm) to Chlorophyll a | 1.5 ps | [8] |
| Chlorophyll b (636 nm) to Chlorophyll a | 1.1 ps | [8] |
| Carotenoid S₂ to Chlorophyll a | 80 fs | [7] |
Table 2: Key Excitation Energy Transfer Rates in this compound. This table presents the time constants for major energy transfer steps within the this compound complex, as determined by transient absorption spectroscopy.
The following diagram illustrates the general flow of excitation energy from the outer antenna, through this compound, to the PSII reaction center.
The Critical Role of this compound in Photoprotection: Non-Photochemical Quenching (NPQ)
Under conditions of excess light, photosynthetic organisms activate a protective mechanism called non-photochemical quenching (NPQ) to safely dissipate excess absorbed energy as heat.[9][10][11] this compound has been identified as a key player in this process, particularly in the green alga Chlamydomonas reinhardtii.
Evidence from Knockout Mutant Studies
Studies utilizing CRISPR/Cas9-mediated knockout of the Lhcb5 gene have provided compelling evidence for the role of this compound in NPQ.
| Organism | Mutant | Effect on NPQ | Reference |
| Chlamydomonas reinhardtii | This compound knockout (k6#) | >70% reduction in NPQ | [9][10][12] |
| Arabidopsis thaliana | This compound knockout (kothis compound) | Minor effect on NPQ | [3] |
| Chlamydomonas reinhardtii | This compound/cp29 double knockout | Complete abolishment of NPQ | [2][13] |
Table 3: Impact of this compound Depletion on Non-Photochemical Quenching. This table summarizes the observed effects on NPQ in organisms lacking the this compound protein. The data highlights a particularly crucial role for this compound in the NPQ mechanism of Chlamydomonas reinhardtii.
Proposed Mechanism of this compound in NPQ
The precise mechanism by which this compound contributes to NPQ is still under investigation, but it is thought to involve conformational changes within the protein triggered by a low luminal pH and the binding of zeaxanthin. In Chlamydomonas, it is suggested that this compound is a docking site for the LHCSR3 protein, which is essential for NPQ induction.[2] The absence of this compound may disrupt this interaction, thereby impairing the quenching process.
The following diagram illustrates the proposed signaling pathway leading to NPQ activation involving this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound.
Generation of this compound Knockout Mutants in Chlamydomonas reinhardtii using CRISPR/Cas9
This protocol outlines the general steps for creating a this compound knockout mutant.[9][10][14]
-
Guide RNA (gRNA) Design and Synthesis:
-
Identify the Lhcb5 gene sequence for C. reinhardtii.
-
Design two or more gRNAs targeting the first exon of the gene to ensure a functional knockout.
-
Synthesize the gRNAs in vitro.
-
-
Ribonucleoprotein (RNP) Complex Assembly:
-
Incubate the synthesized gRNAs with purified Cas9 protein to form RNP complexes.
-
-
Transformation:
-
Grow C. reinhardtii cells to mid-log phase.
-
Electroporate the cells with the pre-assembled RNP complexes and a selectable marker (e.g., an antibiotic resistance cassette).
-
-
Selection and Screening:
-
Plate the transformed cells on selective media.
-
Screen resistant colonies by PCR using primers flanking the target site to identify mutants with insertions or deletions.
-
Confirm the absence of the this compound protein in positive clones via immunoblotting.
-
The following diagram illustrates the experimental workflow for generating knockout mutants.
Isolation of Thylakoid Membranes and Immunoblot Analysis
This protocol is used to verify the absence of this compound protein in knockout mutants.
-
Cell Lysis and Thylakoid Isolation:
-
Harvest cultured cells by centrifugation.
-
Resuspend the cell pellet in a hypotonic lysis buffer.
-
Break the cells using a French press or sonication.
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Pellet the thylakoid membranes from the supernatant by high-speed centrifugation.
-
-
Protein Quantification:
-
Determine the chlorophyll concentration of the thylakoid suspension to normalize protein loading.
-
-
SDS-PAGE and Immunoblotting:
-
Denature thylakoid membrane proteins in a sample buffer and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to this compound.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a pulse-amplitude-modulation (PAM) fluorometer.[11][12]
-
Dark Adaptation: Dark-adapt the algal cells or plant leaves for at least 15-20 minutes.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ) in the dark-adapted state.
-
-
Actinic Light Illumination:
-
Expose the sample to a continuous high-intensity actinic light to induce photosynthesis and NPQ.
-
During illumination, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
-
Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Relaxation: Turn off the actinic light and continue to measure Fₘ' during the dark recovery period to assess the relaxation of NPQ.
77K Fluorescence Emission Spectroscopy
This technique is used to assess the functional connection between antenna complexes and the photosystems.[15][16][17]
-
Sample Preparation:
-
Dilute isolated thylakoid membranes or whole cells to a low chlorophyll concentration in a suitable buffer.
-
Transfer the sample to a transparent NMR tube or a specialized cuvette.
-
-
Freezing:
-
Rapidly freeze the sample by immersing it in liquid nitrogen (77 K).
-
-
Spectra Acquisition:
-
Place the frozen sample in a cryostat within a fluorometer.
-
Excite the sample with light at a wavelength that preferentially excites chlorophyll b (e.g., 475 nm) or chlorophyll a (e.g., 440 nm).
-
Record the fluorescence emission spectrum, typically from 650 nm to 800 nm.
-
The emission peaks around 685 nm and 695 nm are typically associated with PSII, while a peak around 730 nm is characteristic of PSI. Changes in the relative intensities of these peaks can indicate alterations in energy distribution.
-
Conclusion and Future Directions
This compound is a small but mighty component of the photosynthetic apparatus. Its roles extend far beyond that of a simple light harvester, encompassing crucial functions in the regulation of energy flow and photoprotection. The development of advanced genetic and spectroscopic techniques has been instrumental in revealing the intricate details of its function. In particular, studies on Chlamydomonas reinhardtii have highlighted its pivotal role in NPQ, a finding with significant implications for our understanding of how algae adapt to changing light environments.
Future research will likely focus on elucidating the precise molecular interactions between this compound and other proteins involved in NPQ, such as LHCSR3 and PsbS. High-resolution structural studies of PSII supercomplexes under different quenching conditions will be invaluable in this regard. Furthermore, exploring the diversity of this compound function across different photosynthetic lineages could provide insights into the evolution of photoprotective mechanisms. For drug development professionals, understanding the regulation of photosynthetic efficiency and photoprotection at the molecular level may open new avenues for the development of herbicides or for the bioengineering of crops with enhanced stress tolerance and productivity. The continued study of this compound will undoubtedly yield further insights into the fundamental principles of solar energy conversion in biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurements of Oxygen Evolution in Photosynthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Femtosecond Transient Absorption Spectroscopy [www3.nd.edu]
- 5. Thylakoid membrane extraction, protein electrophoresis, and immunoblot analysis [bio-protocol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Energy Transfer Pathways in the CP24 and this compound Antenna Complexes of Higher Plant Photosystem II: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. Quenching in Arabidopsis thaliana Mutants Lacking Monomeric Antenna Proteins of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Energy transfer pathways in the CP24 and this compound antenna complexes of higher plant photosystem II: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A quick-to-implement and optimized CRISPR-Cas9 protocol to obtain insertional and small indel mutants in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Higher Plant Photosystem II Light-Harvesting Antenna, Not the Reaction Center, Determines the Excited-State Lifetime—Both the Maximum and the Nonphotochemically Quenched - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector | PLOS One [journals.plos.org]
- 17. A Practical Solution for 77 K Fluorescence Measurements Based on LED Excitation and CCD Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chlorophyll Binding of the CP26 Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chlorophyll (B73375) a/b-binding protein CP26, a key component of the Photosystem II (PSII) antenna system in higher plants and green algae, plays a pivotal role in light harvesting and photoprotection. This document provides a comprehensive technical overview of the structure of this compound (Lhcb5) and its associated chlorophyll binding sites. It consolidates data from high-resolution structural studies, site-directed mutagenesis experiments, and spectroscopic analyses to offer a detailed understanding of pigment coordination and its functional implications, particularly in the context of non-photochemical quenching (NPQ). This guide is intended to serve as a valuable resource for researchers in photosynthesis, structural biology, and related fields, as well as for professionals involved in the development of herbicides or crop improvement strategies targeting photosynthetic efficiency.
Introduction
The this compound protein, encoded by the Lhcb5 gene, is a monomeric light-harvesting complex (LHC) protein situated between the major trimeric LHCII and the PSII core complex.[1] Its primary functions include absorbing light energy and transferring it to the reaction center, as well as participating in the regulation of energy flow to prevent photodamage under high-light conditions.[2] Understanding the precise arrangement of chlorophylls (B1240455) and other pigments within this compound is crucial for elucidating the mechanisms of energy transfer and dissipation.
This compound Protein Structure
The structure of this compound has been resolved at high resolution through cryo-electron microscopy (cryo-EM) as part of the larger PSII supercomplex from Arabidopsis thaliana.[3][4] Like other members of the LHC family, this compound is characterized by three transmembrane helices that anchor the protein in the thylakoid membrane and provide the scaffold for pigment binding.
Chlorophyll Binding Sites and Pigment Composition
Recent cryo-EM data has revealed that this compound binds a total of 13 chlorophyll molecules.[3][4] This finding clarifies earlier reports that suggested a lower number of bound chlorophylls.[5] The protein binds both chlorophyll a (Chl a) and chlorophyll b (Chl b), as well as xanthophylls. The specific coordination of these pigments is critical for the protein's spectroscopic properties and function.
Quantitative Analysis of Bound Chlorophylls
The precise ratio of Chl a to Chl b in this compound can vary, but it is generally higher than in the major LHCII trimers.[6][7] Spectroscopic and structural analyses have identified the specific chlorophyll types at several binding sites.
| Chlorophyll Binding Site | Pigment Type | Coordinating Amino Acid Residue(s) |
| b601 | Chlorophyll b | - |
| a602 | Chlorophyll a | GLU114 |
| a603 | Chlorophyll a | HIS117 |
| a604 | Chlorophyll a | - |
| b606 | Chlorophyll b | GLU178 |
Table 1: Summary of identified chlorophyll binding sites in this compound, the type of chlorophyll bound, and the coordinating amino acid residues as determined by cryo-EM studies of the Arabidopsis thaliana PSII supercomplex.[3] Note that coordinating residues for all 13 chlorophylls have not been fully elucidated.
Experimental Protocols
The elucidation of the this compound structure and its pigment-binding properties has been made possible through a combination of advanced experimental techniques.
Isolation and Purification of the PSII-LHCII Supercomplex for Cryo-EM
-
Thylakoid Membrane Isolation : Thylakoid membranes are isolated from plant leaves (e.g., Arabidopsis thaliana) through differential centrifugation.
-
Solubilization : The isolated thylakoid membranes are solubilized using a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DM), to release the membrane protein supercomplexes.
-
Density Gradient Ultracentrifugation : The solubilized supercomplexes are separated by sucrose (B13894) density gradient ultracentrifugation. The band corresponding to the PSII-LHCII supercomplex is carefully collected.
-
Cryo-EM Sample Preparation and Data Collection : The purified supercomplex is applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.
-
Single Particle Analysis : A large dataset of particle images is processed to reconstruct a high-resolution three-dimensional map of the supercomplex, from which the structure of individual components like this compound can be determined.[4]
Reconstitution of Recombinant this compound
-
Gene Expression : The Lhcb5 gene is cloned into an expression vector and overexpressed in Escherichia coli.[8]
-
Inclusion Body Purification : The recombinant this compound apoprotein is purified from inclusion bodies.
-
Refolding and Pigment Reconstitution : The purified apoprotein is refolded in the presence of a mixture of purified chlorophyll a, chlorophyll b, and xanthophylls in a buffer containing detergents.[9]
-
Purification of the Holoprotein : The reconstituted pigment-protein complex is purified using techniques such as partially denaturing gel electrophoresis or chromatography.[8]
Site-Directed Mutagenesis of Chlorophyll-Binding Residues
-
Primer Design : Mutagenic primers are designed to introduce specific amino acid substitutions at the putative chlorophyll-coordinating sites in the Lhcb5 gene.
-
PCR-based Mutagenesis : The Q5® Site-Directed Mutagenesis Kit or a similar high-fidelity PCR-based method is used to introduce the desired mutation into the plasmid containing the Lhcb5 gene.[10][11][12][13][14]
-
Transformation and Selection : The mutated plasmid is transformed into competent E. coli cells, and colonies containing the mutated plasmid are selected.
-
Sequence Verification : The presence of the desired mutation is confirmed by DNA sequencing.
-
Expression and Reconstitution : The mutated this compound protein is then expressed and reconstituted with pigments as described above to study the effect of the mutation on pigment binding and protein stability.
Spectrophotometric Analysis of Chlorophyll Content
-
Pigment Extraction : Chlorophylls are extracted from the purified this compound protein using 80% acetone (B3395972) or methanol.
-
Spectrophotometry : The absorbance of the pigment extract is measured at specific wavelengths (e.g., 661.6 nm for Chl a and 644.8 nm for Chl b in acetone).[6]
-
Concentration Calculation : The concentrations of Chl a and Chl b, and thus their ratio, are calculated using established equations.[6]
Functional Role in Non-Photochemical Quenching (NPQ)
This compound plays a crucial role in the process of non-photochemical quenching (NPQ), a mechanism that protects the photosynthetic apparatus from damage by dissipating excess light energy as heat.[15] This process is triggered by the acidification of the thylakoid lumen under high light conditions.
In green algae like Chlamydomonas reinhardtii, the LHCSR (Light-Harvesting Complex Stress-Related) proteins are essential for NPQ.[15][16][17] Evidence suggests that under high light, the protonation of LHCSR3 leads to a conformational change that promotes its interaction with this compound, creating a quenching site for the dissipation of excess excitation energy.[18][19]
Logical Workflow for this compound in NPQ
The following diagram illustrates the proposed sequence of events leading to NPQ involving this compound.
Conclusion
The this compound protein is a vital component of the photosystem II antenna system, with a well-defined structure that accommodates 13 chlorophyll molecules and plays a critical role in photoprotection. The detailed understanding of its pigment-binding sites and its interaction with other proteins in the thylakoid membrane, such as LHCSR3, provides valuable insights into the intricate mechanisms of light harvesting and energy regulation in photosynthesis. The experimental protocols outlined in this guide serve as a foundation for further research aimed at dissecting the structure-function relationships of this important protein, with potential applications in agriculture and bioenergy.
References
- 1. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LHCB5 light harvesting complex of photosystem II 5 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. EMDB-3491: Cryo-EM structure of the PSII supercomplex from Arabidopsis thaliana - Yorodumi [pdbj.org]
- 5. chromophore-organization-in-the-higher-plant-photosystem-ii-antenna-protein-cp26 - Ask this paper | Bohrium [bohrium.com]
- 6. Contents of photosynthetic pigments and ratios of chlorophyll a/b and chlorophylls to carotenoids (a+b)/(x+c) in C4 plants as compared to C3 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosynthetica: Contents of photosynthetic pigments and ratios of chlorophyll a/b and chlorophylls to carotenoids (a+b)/(x+c) in C4 plants as compared to C3 plants [ps.ueb.cas.cz]
- 8. Pigment-binding properties of the recombinant photosystem II subunit this compound reconstituted in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. static.igem.wiki [static.igem.wiki]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. protocols.io [protocols.io]
- 14. neb.com [neb.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Interplay between LHCSR proteins and state transitions governs the NPQ response in Chlamydomonas during light fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of Nonphotochemical Quenching in the LHCSR3 Protein of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Evolutionary Conservation of the Lhcb5 Gene in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Light-Harvesting Complex b5 (Lhcb5) gene, encoding the CP26 protein, is a fundamental and highly conserved component of the photosystem II (PSII) antenna system in plants. This technical guide delves into the evolutionary conservation of Lhcb5, highlighting its critical roles in light harvesting, photoprotection, and the structural integrity of the PSII supercomplex. Through a comprehensive analysis of its phylogenetic distribution, protein structure, and functional importance across a diverse range of plant species—from green algae to angiosperms—this document underscores the conserved nature of Lhcb5. Quantitative data on gene expression and protein abundance are presented, alongside detailed experimental protocols for the study of this essential gene. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms governed by Lhcb5.
Introduction
The Lhcb5 gene product, this compound, is a minor, monomeric chlorophyll (B73375) a/b-binding protein that plays a crucial, evolutionarily conserved role in the function and organization of the photosystem II (PSII) light-harvesting antenna in plants[1][2]. As an integral component of the Light-Harvesting Complex II (LHCII), Lhcb5 is strategically positioned to bridge the major trimeric LHCII complexes with the PSII core[3]. This strategic location underscores its importance in regulating the flow of excitation energy and in photoprotective mechanisms that safeguard the photosynthetic apparatus from light-induced damage[2]. The remarkable conservation of the Lhcb5 gene across the plant kingdom, from unicellular green algae to complex flowering plants, points to its indispensable and ancient function in oxygenic photosynthesis. This guide provides a detailed examination of the evolutionary conservation of the Lhcb5 gene, its protein product, and its functional significance.
Phylogenetic Distribution and Conservation
Phylogenetic analysis of the Lhcb5 protein sequence across representative species of the plant kingdom reveals a high degree of conservation, indicating a common origin and sustained functional importance throughout plant evolution. The presence of Lhcb5 orthologs in green algae (Chlamydomonas reinhardtii), mosses (Physcomitrella patens), lycophytes (Selaginella moellendorffii), gymnosperms (Picea abies), and angiosperms (Arabidopsis thaliana and Oryza sativa) confirms its ancient origins within the Viridiplantae.
Structural and Functional Conservation
The Lhcb5 protein, this compound, is a monomeric protein within the PSII-LHCII supercomplex. Its structure is highly conserved, typically consisting of three transmembrane helices that bind chlorophyll a, chlorophyll b, and carotenoids.
Key Conserved Functions:
-
Energy Transfer: Lhcb5 facilitates the transfer of absorbed light energy from the major LHCII trimers to the PSII core complex, a critical step in the conversion of light energy to chemical energy[3].
-
Photoprotection: Lhcb5 plays a vital role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage[2]. Studies on Physcomitrella patens have shown that the absence of Lhcb5 leads to a dramatic reduction in NPQ activity under stress conditions[2].
-
Structural Integrity: this compound acts as a linker protein, stabilizing the connection between the major LHCII trimers and the PSII core. In Arabidopsis thaliana, the absence of other minor antenna proteins can affect the stability of the PSII supercomplex, highlighting the interconnected roles of these components[4].
Quantitative Data Presentation
The abundance of Lhcb5 relative to other photosynthetic proteins is tightly regulated and reflects its stoichiometric importance within the PSII supercomplex. While absolute quantification across a wide range of species under standardized conditions is challenging, relative abundance data from proteomic studies provide valuable insights into its conservation.
Table 1: Relative Abundance of Lhcb Proteins in Arabidopsis thaliana
| Protein | Relative Abundance (iBAQ) in Field Conditions | Reference |
| LHCB1.1/1.2 | 1.00 (normalized) | [5] |
| LHCB1.3 | 0.45 | [5] |
| LHCB1.4 | 0.30 | [5] |
| LHCB1.5 | 0.15 | [5] |
| LHCB2.1/2.2/2.4 | 0.60 | [5] |
| LHCB3 | 0.10 | [5] |
| LHCB4.1 | 0.20 | [5] |
| LHCB4.2 | 0.25 | [5] |
| LHCB5 | 0.18 | [5] |
| LHCB6 | 0.12 | [5] |
Table 2: Impact of lhcb Mutations on Lhcb5 Protein Levels in Arabidopsis thaliana
| Mutant | Lhcb5 Protein Level (Relative to Wild Type) | Reference |
| lhcb1 | ~100% | [6] |
| lhcb2 | Increased | [7] |
| lhcb3 | ~100% | [6] |
| lhcb4 | ~100% | [6] |
| lhcb6 | ~100% | [6] |
Note: These tables are synthesized from multiple sources and represent a simplified overview. For exact quantitative values and experimental conditions, please refer to the cited literature.
Experimental Protocols
Phylogenetic Analysis of Lhcb5
A common method for constructing a phylogenetic tree is as follows:
-
Sequence Retrieval: Obtain Lhcb5 protein sequences from various plant species from databases like NCBI GenBank or UniProt in FASTA format.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using software such as ClustalW or MUSCLE to identify conserved regions and evolutionary relationships.
-
Phylogenetic Tree Construction: Use software like MEGA (Molecular Evolutionary Genetics Analysis) to construct the phylogenetic tree. The Neighbor-Joining or Maximum Likelihood methods are commonly employed.
-
Tree Visualization: Visualize and annotate the resulting phylogenetic tree.
Quantitative Real-Time PCR (qRT-PCR) for Lhcb5 Gene Expression
-
RNA Extraction: Isolate total RNA from plant tissues of interest using a suitable kit or protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Primer Design: Design and validate primers specific to the Lhcb5 gene and a stable reference gene.
-
qPCR Reaction: Perform the quantitative PCR reaction using a qPCR instrument, SYBR Green or a probe-based assay.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the Lhcb5 gene, normalized to the reference gene.
Immunoblotting for Lhcb5 Protein Abundance
-
Thylakoid Membrane Isolation: Isolate thylakoid membranes from plant leaf tissue by differential centrifugation.
-
Protein Quantification: Determine the total protein concentration of the thylakoid preparation.
-
SDS-PAGE: Separate the thylakoid proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to Lhcb5, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Detection: Detect the signal using a chemiluminescent or colorimetric substrate and quantify the band intensity.
Conclusion
The Lhcb5 gene and its protein product, this compound, are highly conserved across the plant kingdom, underscoring their fundamental and irreplaceable role in photosynthesis. From its early emergence in green algae to its ubiquitous presence in land plants, Lhcb5 has been a cornerstone of the light-harvesting apparatus. Its conserved functions in energy transfer, photoprotection, and structural stabilization of the PSII supercomplex highlight its importance for plant survival and productivity. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the intricate functions of this vital gene and its potential applications in crop improvement and biotechnology.
References
- 1. Proteomic analysis of thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of Lhcb6 and Lhcb5 in Photosynthesis Regulation in Physcomitrella patens Response to Abiotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photosystem II supercomplexes lacking light‐harvesting antenna protein LHCB5 and their organization in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative proteomics of thylakoids from Arabidopsis grown in laboratory and field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-harvesting chlorophyll a/b-binding proteins are required for stomatal response to abscisic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Each Light-Harvesting Complex Protein Important for Plant Fitness? - PMC [pmc.ncbi.nlm.nih.gov]
Expression and Localization of CP26 in Thylakoid Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP26, also known as Lhcb5, is a minor monomeric chlorophyll (B73375) a/b-binding protein of the light-harvesting complex II (LHCII) in higher plants and green algae. As an integral component of the photosystem II (PSII) supercomplex, this compound plays a crucial role in the intricate processes of light harvesting and photoprotection within the thylakoid membranes of chloroplasts. This technical guide provides an in-depth overview of the expression and localization of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows.
This compound is encoded by the LHCB5 gene and is structurally located between the PSII core complex and the trimeric LHCII, acting as a crucial linker for the stable assembly of the PSII-LHCII supercomplex.[1][2] Its functions extend beyond a simple structural role; it is intimately involved in the regulation of energy flow and dissipation, particularly through non-photochemical quenching (NPQ), a vital mechanism for protecting the photosynthetic apparatus from photodamage under high light conditions.
Data Presentation: Quantitative Analysis of this compound
The expression and stoichiometry of this compound are tightly regulated and can be influenced by environmental factors such as light intensity. The following tables summarize quantitative data regarding the abundance and effects of this compound.
| Parameter | Organism | Condition | Observation | Reference(s) |
| Relative Abundance | Arabidopsis thaliana | Field vs. Laboratory Growth | The relative abundance of LHCB5 (this compound) remained constant. | [3] |
| Stoichiometry in Mutants | Arabidopsis thaliana | koCP24 mutant (lacking CP24) | Increased levels of CP29 and this compound. | [1] |
| Functional Requirement | Chlamydomonas reinhardtii | k6# mutant (lacking this compound) | Over 70% reduction in Non-Photochemical Quenching (NPQ). | [4] |
| Functional Restoration | Chlamydomonas reinhardtii | Complemented k6# mutant | ~50% of wild-type this compound content was sufficient to restore NPQ capacity. | [4] |
Localization of this compound within Thylakoid Membranes
This compound is an integral membrane protein exclusively located within the thylakoid membranes of chloroplasts. The thylakoid membrane system is differentiated into two main domains: the appressed grana stacks, which are enriched in PSII, and the non-appressed stroma lamellae, which predominantly contain PSI and ATP synthase.
Sub-thylakoid Localization:
-
Grana Stacks: As a core component of the PSII-LHCII supercomplex, this compound is primarily localized in the grana stacks.[5] Cryo-electron microscopy studies have precisely mapped its position, showing it in direct contact with the PSII core protein CP43 and one of the LHCII trimers.[6][7][8]
-
Stroma Lamellae: While PSII is predominantly in the grana, a smaller population exists in the stroma lamellae.[9] Consequently, a minor fraction of this compound is also expected to be present in these regions, associated with the PSII complexes found there. A definitive quantitative ratio of this compound distribution between grana and stroma lamellae is not firmly established, but it is directly proportional to the distribution of PSII.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound expression and localization.
Thylakoid Membrane Isolation
This protocol is adapted from standard procedures for isolating thylakoid membranes from Arabidopsis thaliana.[10]
Buffers:
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% (w/v) BSA, 5 mM Ascorbic acid.
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM NaF.
-
Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂, 10 mM NaF.
Procedure:
-
Harvest fresh leaves and immediately place them in ice-cold P1 buffer in a cold room under dim light.
-
Homogenize the leaves using a blender.
-
Filter the homogenate through several layers of miracloth.
-
Centrifuge the filtrate at 4,000 x g for 5 minutes at 4°C.
-
Gently resuspend the pellet in P2 buffer.
-
Centrifuge again at 4,000 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the pellet in a minimal volume of P3 buffer.
-
Determine the chlorophyll concentration.
-
Snap-freeze the thylakoid aliquots in liquid nitrogen and store at -80°C.
Thylakoid Fractionation into Grana and Stroma Lamellae
This method uses detergents to selectively solubilize different regions of the thylakoid membrane.[11][12]
Procedure:
-
Resuspend isolated thylakoids to a chlorophyll concentration of 0.5 mg/mL in a hypotonic buffer (e.g., 20 mM HEPES, pH 7.8, 10 mM MgCl₂).
-
Add digitonin (B1670571) to a final concentration of 0.5% (w/v) and incubate for 30 minutes at 4°C with gentle agitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the grana-enriched fraction (BBY-type particles).
-
Carefully collect the supernatant, which contains the stroma lamellae.
-
Pellet the stroma lamellae by ultracentrifugation at 144,000 x g for 1 hour.
-
Wash both the grana and stroma lamellae pellets with the hypotonic buffer to remove any remaining detergent.
Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)
BN-PAGE is used to separate native protein complexes from the thylakoid membrane.[13][14][15][16][17]
Procedure:
-
Solubilization: Thaw isolated thylakoids on ice. Solubilize the thylakoid membranes (0.5 mg Chl/mL) with 1% (w/v) n-dodecyl-β-D-maltoside (β-DM) for 20 minutes on ice.
-
Centrifugation: Remove insoluble material by centrifugation at 18,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Add 1/10 volume of Coomassie Blue G-250 sample buffer to the supernatant.
-
Electrophoresis: Load the samples onto a 4-12% gradient native polyacrylamide gel. Run the gel at 4°C, starting at 75V and gradually increasing to 175V.
-
Visualization: After electrophoresis, the gel can be directly visualized for green protein-chlorophyll complexes.
Immunoblotting of this compound
This protocol outlines the detection of this compound protein levels using specific antibodies following SDS-PAGE.
Procedure:
-
SDS-PAGE: Separate thylakoid proteins (typically 5-10 µg of chlorophyll per lane) on a 12% SDS-polyacrylamide gel.
-
Electroblotting: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound (Lhcb5) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
Signaling Pathways and Logical Relationships
The expression of LHCB5, the gene encoding this compound, is regulated by a complex network of signaling pathways, primarily initiated by light.
Light Signaling Pathway for Lhcb Gene Expression
The expression of Lhcb genes is under the control of photoreceptors such as phytochromes and cryptochromes. While the regulation of LHCB5 is reported to be less tightly controlled by light compared to other Lhcb genes, it is still influenced by these pathways.[18][19] Light-responsive elements (LREs) in the promoter region of Lhcb genes are key to their transcriptional regulation.[20][21][22]
Caption: Simplified light signaling pathway regulating LHCB5 gene expression.
Experimental Workflow for this compound Localization
The following diagram illustrates the general workflow for determining the sub-thylakoid localization of this compound.
Caption: Experimental workflow for determining the localization of this compound.
Structural Relationship of this compound in the PSII Supercomplex
This diagram illustrates the position of this compound within the C₂S₂M₂-type PSII-LHCII supercomplex found in higher plants.
Caption: Positional relationships of this compound within the PSII-LHCII supercomplex.
Conclusion
This compound is a vital component of the photosynthetic machinery, with indispensable roles in both the structural integrity of the PSII-LHCII supercomplex and the functional regulation of light harvesting and photoprotection. Its expression is modulated by complex light signaling pathways, and its localization is predominantly within the grana stacks of the thylakoid membranes, in close association with the PSII core. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and professionals engaged in the study of photosynthesis and the development of strategies to modulate photosynthetic efficiency. Further research into the precise stoichiometry of this compound under various conditions and the specific regulatory elements controlling its gene expression will continue to enhance our understanding of this critical protein.
References
- 1. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II supercomplexes lacking light‐harvesting antenna protein LHCB5 and their organization in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative proteomics of thylakoids from Arabidopsis grown in laboratory and field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of a C2S2M2N2-type PSII–LHCII supercomplex from the green alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the polypeptide composition of grana and stroma thylakoids by two-dimensional gel electrophoresis. Distribution of photosystem II between grana and stroma lamellae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agrisera.com [agrisera.com]
- 11. Deciphering Thylakoid Sub-compartments using a Mass Spectrometry-based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Membrane Fractions (Envelope, Thylakoids, Grana, and Stroma Lamellae) from Arabidopsis Chloroplasts for Quantitative Proteomic Investigations and Other Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blue-Native Gel Electrophoresis for the Characterization of Protein Complexes in Plants | Springer Nature Experiments [experiments.springernature.com]
- 15. protocols.io [protocols.io]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Light-harvesting chlorophyll a/b-binding proteins are required for stomatal response to abscisic acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combinatorial interaction of light-responsive elements plays a critical role in determining the response characteristics of light-regulated promoters in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Genome-Wide Identification and Functional Characterization of the LbaLHCB Gene Family Reveals Tissue-Specific Expression and Salt Stress Response in Lycium barbarum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Biochemical Core of CP26: A Technical Guide for Researchers
Abstract
The Chlorophyll (B73375) a/b-binding protein CP26, a key component of the Photosystem II (PSII) antenna system in higher plants and green algae, plays a critical role in light harvesting and photoprotection. Encoded by the LHCB5 gene, this monomeric protein is strategically located between the PSII core complex and the outer light-harvesting complex II (LHCII) trimers. This guide provides an in-depth overview of the fundamental biochemical properties of this compound, including its molecular characteristics, pigment-binding capabilities, and involvement in regulatory processes such as non-photochemical quenching (NPQ). Detailed methodologies for key experimental procedures and visualizations of relevant biological pathways and workflows are presented to support researchers in the fields of photosynthesis, biochemistry, and drug development.
Introduction
This compound, also known as LHCB5, is a minor, monomeric light-harvesting complex protein integral to the structure and function of Photosystem II in oxygenic photosynthetic organisms.[1][2] Unlike the major trimeric LHCII, this compound exists as a monomer and serves as a crucial link, bridging the main antenna complex to the PSII core.[3] Its functions extend beyond light harvesting; it is a key player in the regulation of energy flow and is essential for photoprotective mechanisms that safeguard the photosynthetic apparatus from light-induced damage.[4][5][6] This technical guide synthesizes the current understanding of the biochemical properties of this compound, providing a foundational resource for its study and potential therapeutic applications.
Core Biochemical Properties
The fundamental characteristics of this compound are summarized below, with quantitative data presented in tabular format for clarity and comparative analysis.
Molecular Characteristics
This compound is a nuclear-encoded protein that is post-translationally imported into the chloroplast.[7] Its biochemical properties have been characterized in various plant and algal species.
| Property | Value | Organism/Method | Reference |
| Gene | LHCB5 | Arabidopsis thaliana, Chlamydomonas reinhardtii | [1][2] |
| Predicted Molecular Weight | 30,713 Da | Chlamydomonas reinhardtii (from cDNA) | [8] |
| Polypeptide Length | 289 amino acids | Chlamydomonas reinhardtii | [8] |
| Subunit Association | Monomeric | Higher plants | [2] |
Pigment Binding
This compound non-covalently binds chlorophyll and xanthophyll molecules, which are essential for its light-harvesting and photoprotective functions. The precise number and type of bound pigments can vary slightly between species.
| Pigment | Stoichiometry (per polypeptide) | Key Roles | Reference |
| Chlorophyll a | ~6 | Light harvesting, energy transfer | [9] |
| Chlorophyll b | ~3 | Light harvesting | [9] |
| Xanthophylls (Lutein, Violaxanthin, Neoxanthin) | ~2 | Photoprotection, protein folding | [3][9] |
Functional Roles of this compound
This compound participates in several critical processes within the thylakoid membrane, contributing to both the efficiency and regulation of photosynthesis.
Light Harvesting
As a constituent of the PSII antenna system, this compound absorbs light energy and efficiently transfers it to the reaction center of PSII, thereby fueling the process of photosynthesis.[7] Its strategic location ensures an effective energy conduit from the peripheral LHCII trimers to the PSII core.[3]
Non-Photochemical Quenching (NPQ)
This compound plays a pivotal role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage.[4][6] In the green alga Chlamydomonas reinhardtii, this compound is essential for NPQ, and its absence leads to a significant reduction in this photoprotective capacity.[5][10] It is suggested that the light-harvesting complex stress-related (LHCSR) protein, a key player in NPQ, may interact with this compound to facilitate energy dissipation.[11]
Photosystem II Assembly and Stability
This compound is integral to the structural organization of the PSII supercomplex. It facilitates the connection between the major LHCII trimers and the PSII core, thereby contributing to the overall stability and efficient functioning of the photosystem.[3] The absence of this compound can lead to altered PSII supercomplex formation and reduced photosynthetic efficiency.[5]
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating the function of many proteins, including those involved in photosynthesis. While comprehensive PTM analysis of this compound is ongoing, several modifications have been identified for LHCB proteins.
Phosphorylation
Phosphorylation is a key regulatory mechanism in photosynthesis, particularly in the context of state transitions. The LHCB5 protein (this compound) has been shown to be phosphorylated in rice (Oryza sativa) in response to fungal infection, suggesting a role for this modification in plant immunity.[8] This phosphorylation event was detected using Mn²⁺-Phos-tag SDS/PAGE, which retards the mobility of phosphorylated proteins.[8]
Acetylation
Lysine acetylation is an emerging PTM in the regulation of photosynthetic proteins.[1] While specific acetylation sites on this compound have not been definitively mapped in all organisms, proteomic studies have identified acetylation on numerous photosynthetic proteins, including antenna proteins.[1][5] This suggests that acetylation could play a role in modulating the function of this compound.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize this compound.
Protein Purification and In Vitro Reconstitution
The purification of this compound and its subsequent reconstitution with pigments in vitro are fundamental for detailed biochemical and spectroscopic studies.
5.1.1. Overexpression and Purification of Apoprotein:
-
The LHCB5 gene is cloned into an expression vector and overexpressed in Escherichia coli.[6]
-
The bacterial cells are harvested and lysed.
-
The this compound apoprotein, often present in inclusion bodies, is solubilized using denaturing agents (e.g., urea (B33335) or guanidine (B92328) hydrochloride).
-
The apoprotein is purified using chromatographic techniques, such as immobilized metal affinity chromatography (IMAC) if a His-tag is incorporated.
5.1.2. In Vitro Reconstitution:
-
Purified this compound apoprotein is refolded in the presence of a specific mixture of chlorophyll a, chlorophyll b, and xanthophylls.[6]
-
The refolding process is typically carried out by dialysis or rapid dilution to remove the denaturant.
-
The reconstituted pigment-protein complex is then purified from unbound pigments and misfolded protein by methods such as sucrose (B13894) gradient centrifugation or native gel electrophoresis.[6]
Spectroscopic Analysis
Spectroscopic techniques are employed to characterize the pigment composition and energy transfer properties of the reconstituted this compound complex.
5.2.1. Absorption Spectroscopy:
-
The absorption spectrum of the purified, reconstituted this compound is measured using a spectrophotometer.
-
The spectrum reveals the presence and relative amounts of chlorophyll a, chlorophyll b, and carotenoids based on their characteristic absorption peaks.
-
Pigment ratios can be quantified by fitting the spectrum with the known spectra of individual pigments in an organic solvent (e.g., 80% acetone).
5.2.2. Fluorescence Spectroscopy:
-
Steady-state fluorescence emission spectra are recorded at low temperature (77 K) to resolve the emission from different pigment pools within the complex.
-
Fluorescence excitation and emission spectra provide insights into the efficiency of energy transfer between the bound pigments.
Mass Spectrometry for PTM Analysis
Mass spectrometry (MS) is a powerful tool for identifying and localizing post-translational modifications.
-
Protein Digestion: Purified this compound is digested into smaller peptides using a specific protease, such as trypsin.
-
Enrichment (for specific PTMs): For low-abundance PTMs like phosphorylation, phosphopeptides are often enriched from the peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The fragmentation patterns are used to determine the amino acid sequence of the peptides and to identify any mass shifts corresponding to PTMs.
Protein-Protein Interactions
This compound interacts with several other proteins within the PSII supercomplex to ensure its structural integrity and functional efficiency.
Conclusion
The this compound protein is a multifunctional component of the photosynthetic apparatus, with indispensable roles in light harvesting, photoprotection, and the structural organization of Photosystem II. This technical guide has provided a comprehensive overview of its core biochemical properties, functional significance, and the experimental methodologies employed for its characterization. A deeper understanding of this compound's structure-function relationships will not only advance our fundamental knowledge of photosynthesis but may also open new avenues for the development of strategies to enhance crop productivity and for the design of novel bio-inspired energy systems. Further research, particularly in the area of post-translational modifications and the dynamics of its protein-protein interactions, will undoubtedly continue to illuminate the intricate regulatory mechanisms governing photosynthesis.
References
- 1. Lysine Acetylome Analysis Reveals Photosystem II Manganese-stabilizing Protein Acetylation is Involved in Negative Regulation of Oxygen Evolution in Model Cyanobacterium Synechococcus sp. PCC 7002 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Involvement of Lhcb6 and Lhcb5 in Photosynthesis Regulation in Physcomitrella patens Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic N-Terminal Protein Acetylation Is Required for Efficient Photosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pigment-binding properties of the recombinant photosystem II subunit this compound reconstituted in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Phosphorylation-guarded light-harvesting complex II contributes to broad-spectrum blast resistance in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. iris.univr.it [iris.univr.it]
- 11. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Photosystem II: A Technical Guide to CP26's Role in Supercomplex Assembly
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photosystem II (PSII), the water-splitting enzyme of oxygenic photosynthesis, is a complex assembly of protein subunits and cofactors. Its optimal function relies on the precise arrangement of a core complex and a peripheral antenna system of light-harvesting complexes (LHCs). The minor antenna protein CP26 (Lhcb5) plays a critical, multifaceted role in the structural integrity and functional regulation of PSII-LHCII supercomplexes. This technical guide provides an in-depth examination of the function of this compound in the assembly of these supercomplexes, consolidating current research on its structural position, interactions with other subunits, and impact on photosynthetic efficiency. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in photosynthesis and related fields.
Introduction
The efficiency of light harvesting and energy transfer within Photosystem II (PSII) is critically dependent on the supramolecular organization of its constituent protein complexes. The PSII-LHCII supercomplex, a dynamic structure embedded in the thylakoid membranes of plants and green algae, consists of a dimeric core (C2) surrounded by a variable number of light-harvesting complex II (LHCII) trimers and monomeric antenna proteins. Among these, the minor antenna protein this compound emerges as a key player in both the structural assembly and functional regulation of these supercomplexes.
This compound, encoded by the Lhcb5 gene, is a chlorophyll (B73375) a/b binding protein that, along with CP29 and CP24, acts as a bridge between the major LHCII trimers and the PSII core complex.[1] Its strategic location and interactions are fundamental for the stable assembly of larger supercomplexes, such as the C2S2M2 configuration (a core dimer with two strongly (S) and two moderately (M) bound LHCII trimers). This guide delves into the technical details of this compound's function, providing quantitative data from mutant studies, detailed experimental methodologies, and visual representations of its role in the intricate process of PSII supercomplex assembly.
Structural Role and Interactions of this compound
High-resolution cryo-electron microscopy studies have elucidated the precise location of this compound within the PSII-LHCII supercomplex.[2] It is situated at the periphery of the PSII core, adjacent to the core antenna protein CP43 and the small subunit PsbZ.[3][4] This positioning allows this compound to act as a crucial linker, mediating the connection of a strongly bound LHCII trimer (S-LHCII) to the PSII core.[5]
The stability of the PSII-LHCII supercomplex is highly dependent on the presence of this compound. In its absence, the association of the S-LHCII trimer with the core is weakened, leading to a destabilization of the entire supercomplex.[1] Furthermore, interactions between this compound of adjacent supercomplexes are thought to play a role in the higher-order organization of PSII within the grana membranes.[5]
This compound and the Stepwise Assembly of PSII Supercomplexes
The assembly of the intricate PSII-LHCII supercomplex is a sequential process involving the formation of distinct intermediate complexes. While the precise order of all assembly steps is still an area of active research, a general pathway has been established. The PSII core complex is assembled first, followed by the stepwise addition of the minor and major antenna proteins.
This compound, along with CP29, is integral to the formation of the C2S2 supercomplex, which is a common intermediate. The subsequent association of the moderately bound M-LHCII trimers, facilitated by CP24, leads to the formation of the larger C2S2M2 supercomplex, which is predominant under low-light conditions.[6][7] The transition between these different supercomplex configurations is a key aspect of photosynthetic acclimation, and this compound plays a vital role in stabilizing the foundational C2S2 structure.
References
- 1. Synthesis and assembly of thylakoid protein complexes: multiple assembly steps of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and assembly mechanism of plant C2S2M2-type PSII-LHCII supercomplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jipb.net [jipb.net]
- 4. researchgate.net [researchgate.net]
- 5. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Identifying CP26 Homologues in Algal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chlorophyll (B73375) a/b-binding protein CP26, a key component of the photosystem II (PSII) antenna system, plays a critical role in light harvesting and photoprotection in photosynthetic organisms. This technical guide provides a comprehensive overview of the methods used to identify and characterize this compound homologues in various algal species. The content covers bioinformatic approaches for homologue identification, detailed experimental protocols for protein extraction and analysis, and an examination of the functional role of this compound in non-photochemical quenching (NPQ). This guide is intended to serve as a valuable resource for researchers in the fields of phycology, photosynthesis, and drug development, aiding in the exploration of algal biodiversity for novel photoprotective mechanisms and potential biotechnological applications.
Introduction to this compound
This compound, also known as Lhcb5, is a minor, monomeric chlorophyll a/b-binding protein associated with the light-harvesting complex II (LHCII) of Photosystem II (PSII) in green plants and algae. It acts as a crucial linker between the major trimeric LHCII and the PSII core complex, facilitating the transfer of light energy to the reaction center. Beyond its role in light harvesting, this compound is a key player in the process of non-photochemical quenching (NPQ), a vital mechanism that protects the photosynthetic apparatus from damage caused by excess light energy.
In the model green alga Chlamydomonas reinhardtii, the this compound protein is encoded by the lhcb5 gene. The gene product is a polypeptide of 289 amino acids with a predicted molecular weight of approximately 30.7 kDa. Studies on this compound knockout mutants in C. reinhardtii have demonstrated its essential role in NPQ, with mutants showing a significant reduction in their capacity for thermal dissipation of excess energy.
The conservation of this compound (Lhcb5) and its counterpart CP29 (Lhcb4) across green algae and higher plants suggests that these minor antenna proteins evolved before the divergence of these major photosynthetic lineages. This guide will delve into the methodologies for identifying and characterizing this compound homologues across a diverse range of algal species.
Data Presentation: Properties of this compound Homologues in Green Algae
Quantitative data for this compound homologues are most readily available for green algal species. The following table summarizes key information for this compound from select species. The search for direct orthologs of this compound in diatoms and red algae has not yielded definitive homologues, suggesting these lineages may employ different proteins for similar functions within their unique light-harvesting complexes (Fucoxanthin-chlorophyll a/c-binding proteins in diatoms and phycobilisomes in red algae).
| Species | Gene Name | Protein Name | Organism Classification | Molecular Weight (Predicted) | Key Functional Insights |
| Chlamydomonas reinhardtii | lhcb5 | This compound | Chlorophyta | 30.7 kDa | Essential for non-photochemical quenching (NPQ); linker protein in PSII. |
| Ostreococcus tauri | lhcb5 homolog | This compound-like | Chlorophyta (Prasinophyceae) | ~33 kDa | Phylogenetically basal to major LHCII proteins; presence suggests an early origin of minor antenna proteins. |
| Volvox carteri | Not explicitly identified | - | Chlorophyta | - | As a close relative of Chlamydomonas, a this compound homolog is expected to be present and functionally similar. |
| Chlorella vulgaris | Not explicitly identified | - | Chlorophyta | - | Putative homologues can be identified through sequence similarity searches. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize this compound homologues in algal species.
3.1. Bioinformatic Identification of this compound Homologues
The initial step in identifying a this compound homologue in a target algal species is to perform a sequence similarity search using a known this compound protein sequence.
Protocol: Homologue Search using NCBI BLAST
-
Obtain a Query Sequence: Retrieve the amino acid sequence of a well-characterized this compound protein, for example, from Chlamydomonas reinhardtii (UniProt accession number: Q9FEK6).
-
Access NCBI BLAST: Navigate to the NCBI BLAST homepage and select "protein blast".
-
Enter Query Sequence: Paste the FASTA formatted amino acid sequence of the query this compound into the "Enter Query Sequence" box.
-
Select Database: In the "Database" dropdown menu, choose "Non-redundant protein sequences (nr)". To narrow the search, you can select a specific taxonomic group (e.g., "Algae" or a more specific lineage).
-
Choose Algorithm: Select "blastp" (protein-protein BLAST).
-
Run BLAST: Click the "BLAST" button to initiate the search.
-
Analyze Results: The results page will display a list of proteins with significant sequence similarity to the query. Look for hits in your target algal species with a low E-value (typically < 1e-5) and a high percent identity. The top hits are strong candidates for being this compound homologues.
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Chlorophyll a/b-binding protein this compound, a key component of the photosystem II (PSII) antenna system, plays a critical role in light harvesting and photoprotection in photosynthetic organisms. This technical guide provides a comprehensive overview of the methods used to identify and characterize this compound homologues in various algal species. The content covers bioinformatic approaches for homologue identification, detailed experimental protocols for protein extraction and analysis, and an examination of the functional role of this compound in non-photochemical quenching (NPQ). This guide is intended to serve as a valuable resource for researchers in the fields of phycology, photosynthesis, and drug development, aiding in the exploration of algal biodiversity for novel photoprotective mechanisms and potential biotechnological applications.
Introduction to this compound
This compound, also known as Lhcb5, is a minor, monomeric chlorophyll a/b-binding protein associated with the light-harvesting complex II (LHCII) of Photosystem II (PSII) in green plants and algae. It acts as a crucial linker between the major trimeric LHCII and the PSII core complex, facilitating the transfer of light energy to the reaction center. Beyond its role in light harvesting, this compound is a key player in the process of non-photochemical quenching (NPQ), a vital mechanism that protects the photosynthetic apparatus from damage caused by excess light energy.
In the model green alga Chlamydomonas reinhardtii, the this compound protein is encoded by the lhcb5 gene. The gene product is a polypeptide of 289 amino acids with a predicted molecular weight of approximately 30.7 kDa. Studies on this compound knockout mutants in C. reinhardtii have demonstrated its essential role in NPQ, with mutants showing a significant reduction in their capacity for thermal dissipation of excess energy.
The conservation of this compound (Lhcb5) and its counterpart CP29 (Lhcb4) across green algae and higher plants suggests that these minor antenna proteins evolved before the divergence of these major photosynthetic lineages. This guide will delve into the methodologies for identifying and characterizing this compound homologues across a diverse range of algal species.
Data Presentation: Properties of this compound Homologues in Green Algae
Quantitative data for this compound homologues are most readily available for green algal species. The following table summarizes key information for this compound from select species. The search for direct orthologs of this compound in diatoms and red algae has not yielded definitive homologues, suggesting these lineages may employ different proteins for similar functions within their unique light-harvesting complexes (Fucoxanthin-chlorophyll a/c-binding proteins in diatoms and phycobilisomes in red algae).
| Species | Gene Name | Protein Name | Organism Classification | Molecular Weight (Predicted) | Key Functional Insights |
| Chlamydomonas reinhardtii | lhcb5 | This compound | Chlorophyta | 30.7 kDa | Essential for non-photochemical quenching (NPQ); linker protein in PSII. |
| Ostreococcus tauri | lhcb5 homolog | This compound-like | Chlorophyta (Prasinophyceae) | ~33 kDa | Phylogenetically basal to major LHCII proteins; presence suggests an early origin of minor antenna proteins. |
| Volvox carteri | Not explicitly identified | - | Chlorophyta | - | As a close relative of Chlamydomonas, a this compound homolog is expected to be present and functionally similar. |
| Chlorella vulgaris | Not explicitly identified | - | Chlorophyta | - | Putative homologues can be identified through sequence similarity searches. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify and characterize this compound homologues in algal species.
3.1. Bioinformatic Identification of this compound Homologues
The initial step in identifying a this compound homologue in a target algal species is to perform a sequence similarity search using a known this compound protein sequence.
Protocol: Homologue Search using NCBI BLAST
-
Obtain a Query Sequence: Retrieve the amino acid sequence of a well-characterized this compound protein, for example, from Chlamydomonas reinhardtii (UniProt accession number: Q9FEK6).
-
Access NCBI BLAST: Navigate to the NCBI BLAST homepage and select "protein blast".
-
Enter Query Sequence: Paste the FASTA formatted amino acid sequence of the query this compound into the "Enter Query Sequence" box.
-
Select Database: In the "Database" dropdown menu, choose "Non-redundant protein sequences (nr)". To narrow the search, you can select a specific taxonomic group (e.g., "Algae" or a more specific lineage).
-
Choose Algorithm: Select "blastp" (protein-protein BLAST).
-
Run BLAST: Click the "BLAST" button to initiate the search.
-
Analyze Results: The results page will display a list of proteins with significant sequence similarity to the query. Look for hits in your target algal species with a low E-value (typically < 1e-5) and a high percent identity. The top hits are strong candidates for being this compound homologues.
Workflow for Homologue Identification
3.2. Phylogenetic Analysis
To confirm the evolutionary relationship of a candidate protein to the known this compound/Lhcb5 family, a phylogenetic analysis should be performed.
Protocol: Phylogenetic Tree Construction using MEGA
-
Gather Sequences: Collect the amino acid sequences of the candidate this compound homologue and a selection of known Lhcb proteins (including Lhcb4, Lhcb5, and other LHC proteins) from various species in FASTA format.
-
Multiple Sequence Alignment:
-
Open MEGA (Molecular Evolutionary Genetics Analysis) software.
-
Go to "Align" -> "Edit/Build Alignment".
-
Load the FASTA file containing your sequences.
-
Select all sequences (Ctrl+A).
-
Align the sequences using ClustalW or MUSCLE with default parameters.
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Export the alignment in MEGA format (.meg).
-
-
Phylogenetic Tree Construction:
-
In the main MEGA window, go to "Phylogeny" -> "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree".
-
Open the saved alignment file (.meg).
-
For the Neighbor-Joining method, select the p-distance model and pairwise deletion for gaps. Set the bootstrap value to 1000 replicates.
-
For the Maximum Likelihood method, MEGA can test for the best-fit substitution model. Use the default settings and set the bootstrap value to 1000 replicates.
-
Click "Compute" to generate the phylogenetic tree.
-
-
Tree Interpretation: Analyze the resulting tree. The candidate sequence should cluster with the known this compound/Lhcb5 proteins with a high bootstrap value, providing strong evidence of homology.
3.3. Protein Extraction and Western Blotting
To experimentally verify the presence and determine the molecular weight of the this compound homologue, protein extraction followed by Western blotting is performed.
Protocol: Total Protein Extraction from Algae
-
Harvest Cells: Centrifuge the algal culture to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl buffer with protease inhibitors). Disrupt the cells using sonication, bead beating, or a French press.
-
Protein Solubilization: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.
Protocol: Western Blotting
-
SDS-PAGE: Separate the extracted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load an equal amount of total protein for each sample.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound. Commercial antibodies raised against conserved regions of this compound are available.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of a band at the expected molecular weight confirms the presence of the this compound homologue.
Experimental Workflow for this compound Homologue Verification
Unraveling the Distinctions: A Technical Guide to the Minor Antennas of Photosystem II with a Focus on CP26
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of photosynthesis relies on a sophisticated assembly of protein-pigment complexes to capture light energy and convert it into chemical energy. Within Photosystem II (PSII), the minor chlorophyll (B73375) a/b-binding proteins—CP26 (B524281), CP29, and CP24—play critical, yet distinct, roles as intermediaries between the main light-harvesting complex (LHCII) and the reaction center core. This technical guide provides an in-depth exploration of the fundamental differences between this compound and the other minor antennas, CP29 and CP24, with a focus on their structure, function, and involvement in photoprotective mechanisms.
Core Functional and Structural Differences
The minor antennas, while sharing structural homology, exhibit significant functional divergence. CP29 is considered a crucial link for energy transfer, connecting the outer antenna to the PSII core.[1] In contrast, both this compound and CP24 are implicated in the regulation of light harvesting and photoprotection, particularly through non-photochemical quenching (NPQ), a mechanism for dissipating excess light energy as heat.[2][3]
In the green alga Chlamydomonas reinhardtii, this compound has been identified as playing a pivotal role in the induction of NPQ.[4][5][6][7] Studies on this compound knockout mutants in C. reinhardtii have demonstrated a dramatic reduction in NPQ capacity by over 70%, a phenotype that can be rescued by genetic complementation.[4][5][7] This highlights a key difference from higher plants, where the absence of this compound has a less pronounced effect on NPQ.[5] In Arabidopsis thaliana, for instance, the absence of CP24 has a more significant impact on photosynthetic electron transport and NPQ than the absence of this compound.[2][8]
CP29 also plays a crucial role in photoprotection and is considered a site for the quenching of excess energy.[1] It connects the CP47 subunit of the PSII core to the outer LHCII and CP24 antennas.[1] The absence of CP29 in C. reinhardtii impairs photosynthetic efficiency and, along with the absence of this compound, is essential for NPQ.[9][10][11]
Structurally, all three minor antennas are monomeric proteins that bind chlorophylls (B1240455) a and b, as well as xanthophylls.[9] They are encoded by the Lhcb5 (this compound), Lhcb4 (CP29), and Lhcb6 (CP24) genes.[2] CP24 is unique to land plants.[9][12] The specific pigment composition and binding sites within each protein contribute to their distinct functional roles. For example, this compound has been shown to have two xanthophyll binding sites, one of which is highly selective for lutein (B1675518) and essential for the protein's folding.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the minor antennas, compiled from studies on Arabidopsis thaliana and Chlamydomonas reinhardtii.
| Parameter | Wild Type (WT) | kothis compound | koCP24 | koCP24/26 | Organism | Reference |
| Maximum Quantum Efficiency of PSII (Fv/Fm) | ~0.83 | Similar to WT | Reduced | Reduced | A. thaliana | [2] |
| Electron Transport Rate (ETR) | High | Similar to WT | Decreased | Restored to WT levels | A. thaliana | [2] |
| Non-Photochemical Quenching (NPQ) Capacity | High | Similar to WT | Reduced | Restored to WT levels | A. thaliana | [2] |
| Functional PSII Antenna Size (T2/3) | Baseline | Larger | Larger | Larger | A. thaliana | [2] |
Table 1: Photosynthetic Parameters in Arabidopsis thaliana Knockout Mutants. This table illustrates the differential impact of the absence of this compound and CP24 on key photosynthetic metrics in a higher plant model.
| Parameter | Wild Type (WT) | This compound knockout (k6#) | Organism | Reference |
| Non-Photochemical Quenching (NPQ) | High | >70% reduction | C. reinhardtii | [4][5][7] |
| Growth at Low/Medium Light | Normal | Reduced | C. reinhardtii | [4][5] |
| PSII Activity | Normal | Partially affected | C. reinhardtii | [4][5] |
Table 2: Phenotypes of this compound Knockout Mutants in Chlamydomonas reinhardtii. This table highlights the critical role of this compound in NPQ in this green alga.
Experimental Protocols
A detailed understanding of the methodologies used to investigate these minor antennas is crucial for interpreting the data. Below are summaries of key experimental protocols.
Generation of Knockout Mutants using CRISPR/Cas9
-
Objective: To create null mutants of the minor antenna proteins to study their function.
-
Methodology:
-
Guide RNA (gRNA) Design: Design gRNAs targeting specific exons of the Lhcb4 (CP29), Lhcb5 (this compound), and Lhcb6 (CP24) genes.
-
Vector Construction: Clone the gRNA sequences into a Cas9-expressing vector.
-
Transformation: Introduce the CRISPR/Cas9 construct into the target organism (e.g., Chlamydomonas reinhardtii or Arabidopsis thaliana) via methods such as electroporation or Agrobacterium-mediated transformation.
-
Screening and Selection: Screen transformants for the desired mutations using PCR and sequencing.
-
Protein Level Confirmation: Confirm the absence of the target protein using immunoblotting with specific antibodies.[5][9]
-
Analysis of Photosynthetic Complexes by Sucrose (B13894) Density Gradient Centrifugation
-
Objective: To separate and analyze the composition of photosynthetic supercomplexes.
-
Methodology:
-
Thylakoid Membrane Isolation: Isolate thylakoid membranes from the organism of interest.
-
Solubilization: Solubilize the thylakoid membranes with a mild detergent such as dodecyl-α-D-maltoside (α-DM).[9]
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 0.1 to 1.3 M).
-
Centrifugation: Load the solubilized membranes onto the sucrose gradient and centrifuge at high speed for an extended period.
-
Fractionation and Analysis: Carefully collect the separated green bands corresponding to different photosynthetic complexes (monomeric LHCII, trimeric LHCII, PSII core, PSI-LHCI, and PSII-LHCII supercomplexes). Analyze the protein composition of each fraction by SDS-PAGE and immunoblotting.[9]
-
Measurement of Chlorophyll Fluorescence and Non-Photochemical Quenching (NPQ)
-
Objective: To assess the efficiency of PSII photochemistry and the capacity for photoprotective energy dissipation.
-
Methodology:
-
Dark Adaptation: Dark-adapt the samples (e.g., leaves or algal cells) for a specific period.
-
Measurement of F0 and Fm: Measure the minimum fluorescence (F0) with a weak measuring light and the maximum fluorescence (Fm) with a saturating pulse of light. The ratio (Fm - F0) / Fm gives the maximum quantum yield of PSII (Fv/Fm).
-
NPQ Induction: Expose the sample to a period of high actinic light to induce NPQ. During this period, apply saturating pulses to measure the maximum fluorescence in the light-acclimated state (Fm').
-
Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.
-
Data Analysis: Plot NPQ induction and relaxation kinetics.[7][14]
-
Visualizing the Roles and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts related to the function and investigation of the minor antennas.
Figure 1: Organization of the PSII antenna system.
Figure 2: Simplified signaling pathway for NPQ.
Figure 3: Experimental workflow for minor antenna mutant analysis.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.univr.it [iris.univr.it]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The minor Antenna Proteins CP24 and this compound affect the interactions between Photosystem II subunits and the electron transport rate within grana membranes. [research.unipd.it]
- 9. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Higher Plant Photosystem II Light-Harvesting Antenna, Not the Reaction Center, Determines the Excited-State Lifetime—Both the Maximum and the Nonphotochemically Quenched - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of CP26 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of the Chlorophyll (B73375) a/b-binding protein CP26, a minor antenna protein of Photosystem II (PSII).
Introduction
This compound, also known as Lhcb5, is a crucial component of the light-harvesting antenna system of Photosystem II in higher plants and green algae. It plays a significant role in the regulation of light harvesting and photoprotection. The isolation of pure and stable this compound is essential for detailed structural and functional studies, which are vital for understanding photosynthesis and for potential applications in biotechnology and drug development.
Overview of the Purification Strategy
The purification of this compound is a multi-step process that begins with the isolation of thylakoid membranes, followed by the solubilization of membrane protein supercomplexes, and subsequent chromatographic steps to isolate the individual this compound protein.
Data Presentation
Table 1: Representative Purification Table for this compound from Spinach Leaves
| Purification Step | Total Protein (mg) | Total Chlorophyll (mg) | Specific Activity (Units/mg protein) | Yield (%) | Purification Fold |
| Crude Leaf Extract | 2500 | 500 | - | 100 | 1 |
| Thylakoid Membranes | 500 | 450 | - | 20 | 5 |
| Solubilized Supercomplexes | 150 | 135 | - | 6 | 16.7 |
| Sucrose (B13894) Gradient Fraction (PSII-LHCII) | 30 | 28 | - | 1.2 | 83.3 |
| Ion-Exchange Chromatography (this compound) | 1.5 | 1.2 | Data not available | 0.06 | ~1600 |
Note: Specific activity for a structural protein like this compound is not typically measured. Purity is assessed by SDS-PAGE and spectroscopy. The values presented are representative estimates based on typical purifications of chlorophyll-binding proteins.
Experimental Protocols
Protocol 1: Isolation of Thylakoid Membranes from Spinach
This protocol describes the initial step of isolating thylakoid membranes from fresh spinach leaves.
Materials:
-
Fresh spinach leaves
-
Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 0.4 M Sorbitol, 5 mM MgCl₂, 1 mM EDTA, 10 mM NaF, 2 mM sodium ascorbate, 1% (w/v) BSA.
-
Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 2.5 mM EDTA.
-
Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂.
-
Blender, cheesecloth, miracloth, refrigerated centrifuge.
Procedure:
-
Wash spinach leaves and remove midribs. Perform all subsequent steps at 4°C in dim light.
-
Homogenize the leaves in ice-cold Grinding Buffer (P1) using a blender with short bursts.
-
Filter the homogenate through four layers of cheesecloth followed by one layer of miracloth.
-
Centrifuge the filtrate at 5,000 x g for 10 minutes.
-
Discard the supernatant and gently resuspend the pellet in Wash Buffer (P2).
-
Centrifuge at 5,000 x g for 10 minutes.
-
Resuspend the final pellet in a minimal volume of Storage Buffer (P3).
-
Determine the chlorophyll concentration. Freeze the thylakoid aliquots in liquid nitrogen and store at -80°C.[1]
Protocol 2: Solubilization of Thylakoid Membranes and Separation of PSII-LHCII Supercomplexes
This protocol outlines the solubilization of thylakoid membranes and the separation of protein supercomplexes using sucrose density gradient ultracentrifugation.
Materials:
-
Isolated thylakoid membranes
-
Solubilization Buffer: 25 mM MES-NaOH (pH 6.5), 10 mM NaCl, 5 mM MgCl₂.
-
n-dodecyl-α-D-maltoside (α-DM) or n-dodecyl-β-D-maltoside (β-DDM).
-
Sucrose solutions (0.1 M to 1.3 M) in a buffer containing 25 mM MES-NaOH (pH 6.5) and 0.03% (w/v) α-DM.
-
Ultracentrifuge with a swing-out rotor.
Procedure:
-
Thaw the thylakoid membranes on ice and adjust the chlorophyll concentration to 1.0 mg/mL with Solubilization Buffer.
-
Add α-DM to a final concentration of 1% (w/v) and incubate on ice for 20 minutes with gentle stirring.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet unsolubilized material.
-
Carefully load the supernatant onto a linear sucrose gradient (0.1 - 1.3 M).
-
Centrifuge at 150,000 x g for 16 hours at 4°C.
-
Several green bands corresponding to different PSII-LHCII supercomplexes, PSI-LHCI, and LHCII trimers will be visible.
-
Carefully collect the bands corresponding to the PSII-LHCII supercomplexes, which contain this compound.
Protocol 3: Purification of this compound by Ion-Exchange Chromatography (IEC)
This protocol describes the final purification of this compound from the isolated PSII-LHCII supercomplex fraction using Fast Protein Liquid Chromatography (FPLC).
Materials:
-
Collected PSII-LHCII supercomplex fraction from sucrose gradient.
-
IEC Equilibration Buffer (Buffer A): 20 mM Tris-HCl (pH 7.8), 0.03% (w/v) β-DDM.
-
IEC Elution Buffer (Buffer B): 20 mM Tris-HCl (pH 7.8), 1 M NaCl, 0.03% (w/v) β-DDM.
-
Anion exchange column (e.g., DEAE or Q Sepharose).
-
FPLC system.
Procedure:
-
Dialyze the collected PSII-LHCII fraction against Buffer A overnight to remove sucrose.
-
Equilibrate the anion exchange column with Buffer A until a stable baseline is achieved.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor the elution profile at 280 nm and 670 nm (for chlorophyll).
-
Analyze the collected fractions for the presence of this compound using SDS-PAGE and immunoblotting.
-
Pool the fractions containing pure this compound.
Protocol 4: Analysis of Purity by SDS-PAGE and Immunoblotting
This protocol is for analyzing the purity of the fractions obtained during purification.
Materials:
-
Protein samples from each purification step.
-
Laemmli sample buffer.
-
Acrylamide solutions for SDS-PAGE.
-
SDS-PAGE running buffer and apparatus.
-
Transfer buffer, PVDF membrane, and electroblotting apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody specific for this compound (anti-Lhcb5).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Mix protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby to visualize protein bands.[2]
-
For immunoblotting, transfer the separated proteins from an unstained gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-CP26 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein using a chemiluminescent substrate and an imaging system.[3][4]
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound protein.
Caption: Role of this compound in light energy transfer within the PSII-LHCII supercomplex.
References
- 1. Fast protein liquid chromatography - Wikipedia [en.wikipedia.org]
- 2. Isolation of the elusive supercomplex that drives cyclic electron flow in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.usp.br [sites.usp.br]
- 4. Fast Protein Liquid Chromatography (FPLC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Protocol for the In Vitro Reconstitution of the Photosystem II Subunit CP26 with Pigments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The in vitro reconstitution of the minor light-harvesting complex CP26 (Lhcb5) is a powerful technique that allows for the detailed study of its structure, function, and interaction with various pigments. This process involves the expression of the this compound apoprotein, typically in Escherichia coli, followed by the refolding of the protein in the presence of purified chlorophylls (B1240455) and carotenoids.[1] This methodology provides a means to generate homogenous preparations of this compound, enabling precise control over its pigment composition to investigate the specific roles of individual chlorophyll (B73375) and carotenoid molecules in light harvesting, energy transfer, and photoprotection.[2]
A notable characteristic of this compound is its flexibility in carotenoid binding. While many light-harvesting complexes (LHCs) exhibit stringent requirements for specific xanthophylls for proper folding and stability, this compound can be stably reconstituted with violaxanthin (B192666) as the sole carotenoid.[1] This adaptability makes it an excellent model system for studying the role of different xanthophylls in the xanthophyll cycle and non-photochemical quenching (NPQ).
The successful reconstitution of this compound can be verified through various spectroscopic techniques. The absorption spectrum of a properly folded complex will exhibit characteristic peaks for chlorophyll a and chlorophyll b in the Soret (blue) and Qy (red) regions of the spectrum. Fluorescence emission spectroscopy is also a critical tool to confirm the functional integrity of the reconstituted complex, with a single emission peak around 682 nm indicating efficient energy transfer from chlorophyll b and carotenoids to chlorophyll a.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for in vitro reconstituted this compound.
| Parameter | Value | Reference |
| Pigment Stoichiometry | ||
| Total Chlorophylls per Polypeptide | 9 | |
| Total Xanthophylls per Polypeptide | 2 | |
| Spectroscopic Properties | ||
| Chlorophyll a/b Ratio | ~2.0 | |
| Fluorescence Emission Maximum | ||
| Reconstituted with Lutein | 682 ± 1 nm | [1] |
| Reconstituted with Violaxanthin | 682 ± 1 nm | [1] |
| Reconstituted with Zeaxanthin | 680 ± 1 nm | [1] |
| Energy Transfer Efficiency | ||
| Violaxanthin to Chlorophyll a | 87 ± 4% | |
| Lutein to Chlorophyll a | 82 ± 3% | |
| Zeaxanthin to Chlorophyll a | 80 ± 5% | [1] |
| Chlorophyll b to Chlorophyll a (with Violaxanthin) | 96 ± 4% | |
| Chlorophyll b to Chlorophyll a (with Lutein) | 80 ± 5% | |
| Chlorophyll b to Chlorophyll a (with Zeaxanthin) | 43 ± 5% | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vitro reconstitution of this compound with pigments. The protocol is adapted from established methods for reconstituting LHC proteins.
Expression and Purification of this compound Apoprotein Inclusion Bodies
The Lhcb5 gene product (this compound apoprotein) is overexpressed in E. coli BL21(DE3) cells. The expressed protein typically accumulates in inclusion bodies, which are dense aggregates of insoluble protein.
Materials:
-
E. coli BL21(DE3) strain harboring the this compound expression vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 0.5% Triton X-100, 10 mM EDTA)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Protocol:
-
Inoculate a starter culture of E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion bodies by resuspending the pellet in wash buffer and centrifuging again. Repeat this step twice.
-
Finally, resuspend the purified inclusion bodies in TE buffer. Store at -80°C until use.
Pigment Extraction
Chlorophylls and carotenoids are extracted from fresh spinach leaves.
Materials:
-
Fresh spinach leaves
-
Acetone
-
Diethyl ether
-
Argon or nitrogen gas
Protocol:
-
Homogenize fresh spinach leaves in 80% acetone.
-
Filter the homogenate to remove solid debris.
-
Transfer the pigment-containing supernatant to a separation funnel.
-
Add an equal volume of diethyl ether and mix gently. Add water to facilitate phase separation.
-
Collect the upper ether phase containing the pigments.
-
Dry the ether phase under a stream of argon or nitrogen gas.
-
Resuspend the dried pigments in a small volume of ethanol (B145695).
-
Determine the pigment concentration spectrophotometrically.
In Vitro Reconstitution of this compound
This is the core refolding step where the apoprotein is combined with the pigments.
Materials:
-
Purified this compound inclusion bodies
-
Extracted pigments (chlorophyll a, chlorophyll b, and carotenoids)
-
Reconstitution buffer (100 mM Tris-HCl pH 9.0, 2% (w/v) Lithium Dodecyl Sulfate (LDS), 12.5% (w/v) sucrose)
-
10% (w/v) β-octyl-glucoside (OG)
-
3 M KCl
Protocol:
-
Resuspend the this compound inclusion bodies in reconstitution buffer to a final protein concentration of approximately 0.5 mg/mL.
-
Heat the protein solution at 95°C for 5 minutes to denature the protein.
-
Cool the solution on ice.
-
Add the pigment mixture in ethanol to the denatured protein solution. The final pigment-to-protein ratio should be approximately 10:1 (w/w). Mix immediately.
-
Incubate on ice for 20 minutes in the dark to allow for refolding and pigment incorporation.
-
Add 10% OG to the solution to a final concentration of 1% and mix.
-
Precipitate the LDS by adding 3 M KCl.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated LDS. The supernatant will contain the reconstituted this compound.
Purification of Reconstituted this compound
The reconstituted this compound is purified from free pigments and unfolded protein using a combination of affinity chromatography (if the protein is His-tagged) and sucrose (B13894) gradient centrifugation.
Materials:
-
Ni-NTA affinity chromatography column
-
Wash buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20 mM imidazole, 0.03% (w/v) n-dodecyl-β-D-maltoside (DM))
-
Elution buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 250 mM imidazole, 0.03% (w/v) DM)
-
Sucrose gradient solutions (0.1 M to 1.3 M sucrose in 20 mM Tris-HCl pH 8.0, 0.03% (w/v) DM)
Protocol:
-
Ni-NTA Affinity Chromatography (for His-tagged protein):
-
Load the supernatant from the reconstitution step onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound pigments and proteins.
-
Elute the reconstituted this compound with elution buffer.
-
-
Sucrose Density Gradient Centrifugation:
-
Load the eluted sample from the Ni-NTA column (or the supernatant from the reconstitution step if not using affinity chromatography) onto a continuous or step sucrose gradient.
-
Centrifuge at 150,000 x g for 16-20 hours at 4°C.
-
The green band corresponding to the reconstituted this compound complex will be visible in the gradient.
-
Carefully collect the green band using a syringe.
-
Remove the sucrose by dialysis or buffer exchange.
-
Visualizations
Caption: Experimental workflow for the in vitro reconstitution of this compound.
Caption: Conceptual diagram of this compound reconstitution with pigments.
References
Application Notes and Protocols for Measuring Energy Transfer to and from CP26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary methods used to measure energy transfer to and from the chlorophyll-protein complex CP26, a key component of the photosystem II light-harvesting antenna. The protocols outlined below are intended to serve as a guide for researchers investigating photosynthetic efficiency, photoprotection, and the effects of external agents on these processes.
Introduction to Energy Transfer in this compound
This compound, also known as Lhcb5, is a minor antenna complex in the photosystem II (PSII) of plants and green algae. It plays a crucial role in harvesting light energy and transferring it to the reaction center, as well as in photoprotective mechanisms like non-photochemical quenching (NPQ)[1][2][3][4][5]. Understanding the dynamics of energy transfer to and from this compound is essential for elucidating the intricate regulation of photosynthesis. This document details three powerful spectroscopic techniques for probing these ultrafast processes: Time-Resolved Fluorescence Spectroscopy, Transient Absorption Spectroscopy, and Two-Dimensional Electronic Spectroscopy.
Isolation of this compound Protein Complex
A prerequisite for in-vitro spectroscopic analysis is the isolation and purification of the this compound complex. The following is a generalized protocol based on methods for isolating native protein complexes from plant tissues[6][7][8][9][10][11][12].
Protocol for this compound Isolation
Materials:
-
Spinach leaves
-
Grinding buffer (e.g., 50 mM Tris-HCl pH 7.8, 150 mM NaCl, 5 mM MgCl2, 1 mM PMSF)
-
Detergent (e.g., n-dodecyl-β-D-maltoside (β-DM))
-
Chromatography resins (e.g., DEAE-Sepharose, Hydroxylapatite)
-
Dialysis tubing
-
Centrifuge and rotors
-
Spectrophotometer
Procedure:
-
Homogenization: Harvest fresh spinach leaves and homogenize them in ice-cold grinding buffer using a blender.
-
Thylakoid Isolation: Filter the homogenate through cheesecloth and centrifuge the filtrate to pellet the thylakoid membranes.
-
Solubilization: Resuspend the thylakoid pellet in a buffer containing a mild detergent like β-DM to solubilize the membrane proteins.
-
Chromatography:
-
Load the solubilized protein mixture onto a DEAE-Sepharose column and elute with a salt gradient to separate different protein complexes.
-
Collect fractions containing chlorophyll-binding proteins and further purify them using hydroxylapatite chromatography.
-
-
Purity Assessment: Analyze the purity of the isolated this compound complex using SDS-PAGE and absorption spectroscopy. The absorption spectrum of this compound shows characteristic peaks in the Qy region at approximately 636.2 nm, 650.8 nm, and 676.4 nm at 77 K[4].
-
Sample Preparation for Spectroscopy: For spectroscopic measurements, the purified this compound is typically diluted in a buffer containing a low concentration of detergent to maintain its integrity.
Time-Resolved Fluorescence Spectroscopy
Time-correlated single-photon counting (TCSPC) is a highly sensitive technique used to measure the fluorescence lifetime of molecules[6][13][14][15]. The fluorescence lifetime provides information about the excited-state decay pathways, including energy transfer.
Experimental Protocol for TCSPC of this compound
Equipment:
-
Pulsed laser source (e.g., Ti:Sapphire laser) with a high repetition rate.
-
Wavelength selection device (e.g., monochromator).
-
Sample holder in a light-tight compartment.
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).
-
TCSPC electronics module (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Place the purified this compound sample in a cuvette within the sample holder. The concentration should be adjusted to avoid aggregation and re-absorption effects.
-
Excitation: Excite the sample with short laser pulses at a wavelength that is preferentially absorbed by either chlorophyll (B73375) b (around 475 nm) or chlorophyll a (around 440 nm).
-
Photon Detection: Collect the emitted fluorescence photons at a specific wavelength using the single-photon detector.
-
Timing: For each detected photon, the TCSPC electronics measure the time difference between the laser pulse and the photon arrival.
-
Histogram Formation: A histogram of the arrival times of many photons is constructed, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted with one or more exponential functions to determine the fluorescence lifetimes. The decay is often multi-exponential, reflecting different energy transfer pathways and protein conformations[1][2][3][5][16].
Data Presentation: Fluorescence Lifetimes of this compound and Related Complexes
| Complex | Condition | Lifetime Component 1 (ns) | Lifetime Component 2 (ns) | Average Lifetime (ns) | Reference |
| This compound | In detergent | 1.2 - 1.5 | 3.6 - 4.0 | - | [1][2][5] |
| CP29 | In detergent | 1.2 - 1.5 | 3.6 - 4.0 | 3.2 - 3.4 | [1][2][3][5] |
| LHCII | In detergent | 1.2 - 1.5 | 3.6 - 4.0 | - | [1][2][5] |
| CP24 | In detergent | 1.2 - 1.5 | 3.6 - 4.0 | - | [1][2][5] |
| CP29 | Zeaxanthin-bound | - | - | < 2.4 | [3] |
| LHCII | Aggregated | - | - | 1.2 ± 0.5 | [17][18] |
| LHCII | Monomeric | - | - | 3.1 ± 0.3 | [18] |
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a pump-probe technique that measures the changes in the absorption spectrum of a sample after excitation by a short laser pulse[19][20]. This allows for the tracking of excited-state populations and their decay through various processes, including energy transfer, on a femtosecond to nanosecond timescale.
Experimental Protocol for TA Spectroscopy of this compound
Equipment:
-
Femtosecond laser system (e.g., amplified Ti:Sapphire laser).
-
Optical parametric amplifier (OPA) to generate tunable pump pulses.
-
White-light continuum generator for the probe pulse.
-
Optical delay line to control the time delay between pump and probe pulses.
-
Spectrometer and multichannel detector (e.g., CCD camera).
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: The purified this compound sample is placed in a cuvette with a short path length (e.g., 1-2 mm) to minimize signal distortion.
-
Excitation (Pump): A fraction of the this compound molecules is excited to a higher electronic state by an ultrashort pump pulse. The excitation wavelength can be tuned to selectively excite specific chlorophylls (B1240455) (e.g., 632 nm or 650 nm for Chl b, 675 nm for Chl a)[4][21].
-
Probing: A weaker, broadband white-light probe pulse passes through the sample at a specific time delay after the pump pulse.
-
Detection: The spectrum of the probe pulse after passing through the sample is recorded by the spectrometer and detector.
-
Difference Spectrum: The change in absorbance (ΔA) is calculated by comparing the probe spectrum with and without the pump pulse.
-
Time-Resolved Data: By varying the delay between the pump and probe pulses, a two-dimensional dataset of ΔA as a function of wavelength and time is generated.
-
Data Analysis: The data is analyzed globally to extract the time constants (lifetimes) of different kinetic components, which correspond to the rates of energy transfer and other decay processes[21][22][23][24].
Data Presentation: Energy Transfer Time Constants in this compound
| Excitation Wavelength (nm) | Energy Transfer Process | Time Constant | Reference |
| 650 | Chl b to Chl a | 210 fs | [4] |
| 650 | Chl b to Chl a | 1.5 ps | [4] |
| 632 | Chl b (at 636 nm) to Chl a | 1.1 ps | [4] |
Two-Dimensional Electronic Spectroscopy (2DES)
2DES is an advanced ultrafast spectroscopic technique that provides a deeper insight into the electronic couplings and energy transfer pathways within molecular complexes[25][26][27][28][29][30]. It generates a 2D correlation map of excitation and emission energies, revealing connections between different electronic states.
Experimental Protocol for 2DES of this compound
Equipment:
-
Femtosecond laser system with a pulse shaper or interferometrically controlled delay lines.
-
Optical setup to generate a sequence of three or four phase-locked laser pulses.
-
Sample holder.
-
Spectrometer and CCD detector.
-
Data acquisition and analysis software capable of Fourier transformation of the time-domain data.
Procedure:
-
Pulse Sequence: The sample is excited by a sequence of three femtosecond laser pulses with controlled time delays between them (coherence time t₁ and population time T).
-
Signal Emission: The interaction of the pulses with the sample generates a third-order nonlinear signal, which is emitted in a specific direction.
-
Heterodyne Detection: The emitted signal is detected by interfering it with a fourth laser pulse (the local oscillator) on the detector.
-
Data Acquisition: The signal is recorded as a function of the time delays t₁ and T, and the detection frequency ω₃.
-
Fourier Transformation: A Fourier transform with respect to the coherence time t₁ yields a 2D spectrum that correlates the excitation frequency (ω₁) with the detection frequency (ω₃) for a given population time T.
-
Data Interpretation: The diagonal peaks in the 2D spectrum correspond to the excited states, while the cross-peaks indicate electronic coupling and energy transfer between these states[26]. The evolution of the cross-peak amplitudes as a function of the population time T reveals the timescale of energy transfer.
Visualizations
Experimental Workflow Diagrams
Caption: Generalized workflows for Transient Absorption Spectroscopy and Time-Correlated Single Photon Counting.
Caption: Simplified energy transfer pathways to and from this compound within the PSII antenna system.
Caption: Conceptual workflow for a Two-Dimensional Electronic Spectroscopy experiment.
References
- 1. ibpc.fr [ibpc.fr]
- 2. Time-resolved fluorescence analysis of the photosystem II antenna proteins in detergent micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. profs.sci.univr.it [profs.sci.univr.it]
- 4. Energy Transfer Pathways in the CP24 and this compound Antenna Complexes of Higher Plant Photosystem II: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. A new procedure for the purification of spinach leaf photosynthetic fructose-1,6-bisphosphatase by affinity chromatography on mercaptoethylamine-Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of a spinach-leaf protein capable of transferring phospholipids from liposomes to mitochondria or chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification of Spinach Leaf ADPglucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. picoquant.com [picoquant.com]
- 15. becker-hickl.com [becker-hickl.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Lifetime of fluorescence from light-harvesting chlorophyll a/b proteins. Excitation intensity dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lifetime of fluorescence from light-harvesting chlorophyll a/b proteins. Excitation intensity dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nathan.instras.com [nathan.instras.com]
- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Femtosecond visible transient absorption spectroscopy of chlorophyll-f-containing photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cryo-EM and femtosecond spectroscopic studies provide mechanistic insight into the energy transfer in CpcL-phycobilisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transient Absorption Spectrum Analysis for Photothermal Catalysis Perovskite Materials [mdpi.com]
- 25. 2D Electronic Spectroscopic Techniques for Quantum Technology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. THE FLEMING GROUP - Two-Dimensional Electronic Spectroscopy [sites.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Rapid Scan White Light Two-Dimensional Electronic Spectroscopy on Artificial Light Harvesting Nanotubes [etd.iisc.ac.in]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Lhcb5 Gene in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Light-Harvesting Complex II (LHCII) is a critical component of the photosynthetic machinery in higher plants, responsible for absorbing light energy and transferring it to the photosystem reaction centers. The Lhcb5 gene in Arabidopsis thaliana encodes a minor chlorophyll (B73375) a/b-binding protein, also known as CP26, which is a component of the minor antenna complexes associated with Photosystem II (PSII).[1][2][3] Lhcb5, along with Lhcb4 (CP29) and Lhcb6 (CP24), plays a role in connecting the major trimeric LHCII to the PSII core, thereby influencing the structure and stability of PSII-LHCII supercomplexes.[4][5][6]
Targeted knockout of the Lhcb5 gene using the CRISPR/Cas9 system offers a precise tool to investigate its specific functions in light harvesting, photoprotection, and the overall organization of the thylakoid membrane.[7][8] The CRISPR/Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 endonuclease to a specific genomic locus, where it induces a double-strand break (DSB).[8] The subsequent error-prone repair by the non-homologous end joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a functional gene knockout.[8]
Studies on Arabidopsis lhcb5 knockout mutants have revealed that the absence of the LHCB5 protein does not produce a dramatic visible phenotype under standard growth conditions.[5] However, its absence can affect the stability of PSII-LHCII supercomplexes and may play a role in regulating energy transfer and photoprotection under stress conditions like high light.[5][9][10] Analysis of these mutants allows for a detailed examination of the compensatory mechanisms within the photosynthetic apparatus, such as changes in the abundance of other LHC proteins.[11][12] These application notes and protocols provide a comprehensive framework for generating and characterizing Lhcb5 knockout lines in Arabidopsis thaliana.
Data Presentation: Phenotypic Characterization of lhcb5 Mutants
The following tables summarize quantitative data from studies on Arabidopsis thaliana wild-type (WT) and lhcb5 mutant plants, providing insights into the molecular and physiological consequences of knocking out the Lhcb5 gene.
Table 1: Relative Content of Photosynthesis-Related Proteins in Thylakoid Membranes of WT vs. lhcb5 Mutant. [4][13]
| Protein/Complex | Relative Content in lhcb5 vs. WT (Mean ± SD) | Significance (p-value) |
| PSII (D1, D2, CP43, CP47) | Not significantly different | > 0.05 |
| LHCII (LHCB1-3) | Not significantly different | > 0.05 |
| PSI (PSAA, PSAB) | Not significantly different | > 0.05 |
| LHCI (LHCA1-4) | Not significantly different | > 0.05 |
| ATP Synthase (α, β subunits) | Not significantly different | > 0.05 |
| Cytochrome b6f (Cyt f) | Not significantly different | > 0.05 |
Table 2: Relative Content of Individual Light-Harvesting Proteins (LHCB1-6) in WT vs. lhcb5 Mutant (Normalized to CP43 protein). [4][13]
| Protein | Relative Content in lhcb5 vs. WT (Mean ± SD) | Significance (p-value) |
| LHCB1 | Not significantly different | > 0.05 |
| LHCB2 | Not significantly different | > 0.05 |
| LHCB3 | Not significantly different | > 0.05 |
| LHCB4 | Not significantly different | > 0.05 |
| LHCB5 | Significantly different (absent) | < 0.05 |
| LHCB6 | Not significantly different | > 0.05 |
Table 3: Photosynthetic and Physiological Parameters of WT vs. lhcb5 Mutant. [10]
| Parameter | Wild-Type (WT) | lhcb5 Knockout Mutant |
| Photosynthetic Rate | Affected in field conditions | Affected in field conditions |
| Maximum Quantum Yield of PSII (Fv/Fm) | ~0.8 | Slightly lower |
| Oxygen Evolution Capacity | Normal | Slightly decreased |
| Chlorophyll a/b ratio | ~3.0 | Slightly lower |
| Total Chlorophyll Content | Normal | Not significantly different |
Visualized Mechanisms and Workflows
Caption: Mechanism of CRISPR/Cas9-mediated gene knockout.
Caption: Workflow for generating Lhcb5 knockout Arabidopsis.
Caption: Role of Lhcb5 (this compound) in the PSII-LHCII Supercomplex.
Experimental Protocols
Protocol 1: sgRNA Design and Vector Construction
This protocol outlines the design of sgRNAs targeting the Lhcb5 gene (At4g10340) and their cloning into a plant-compatible CRISPR/Cas9 binary vector.
1.1. sgRNA Design:
-
Obtain the genomic sequence of Lhcb5 from a database such as The Arabidopsis Information Resource (TAIR).
-
Use online tools like CRISPR-P 2.0 or ChopChop to identify potential 20-bp sgRNA target sequences.[1][14][15] Look for targets that precede a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[7]
-
Select sgRNAs with high predicted on-target efficiency and low predicted off-target scores. It is recommended to select at least two independent sgRNAs targeting an early exon to maximize the chance of generating a loss-of-function mutation.[16]
-
For each target, design two complementary oligos that, when annealed, will have overhangs compatible with the restriction sites of your chosen CRISPR/Cas9 binary vector (e.g., pHEE401E, pKIR1.1).[7]
1.2. Vector Construction:
-
Oligo Annealing:
-
Vector Digestion:
-
Digest the recipient binary vector containing the Cas9 cassette and the sgRNA scaffold with the appropriate restriction enzyme(s) (e.g., BsaI for Golden Gate assembly).
-
Purify the linearized vector using a gel or PCR clean-up kit.[7]
-
-
Ligation:
-
Transformation into E. coli:
-
Transform the ligation product into competent E. coli cells (e.g., DH5α).
-
Plate on LB agar (B569324) containing the appropriate antibiotic for vector selection (e.g., Spectinomycin, Kanamycin).
-
Incubate overnight at 37°C.
-
-
Clone Verification:
-
Verify positive colonies by colony PCR and subsequent Sanger sequencing of the sgRNA cassette to confirm the correct insertion.[7]
-
Protocol 2: Agrobacterium-Mediated Transformation of Arabidopsis
This protocol uses the floral dip method for stable transformation of Arabidopsis thaliana.[17][18]
2.1. Plant Growth:
-
Grow Arabidopsis thaliana (e.g., ecotype Columbia-0) plants under long-day conditions (16 h light / 8 h dark) until they start flowering.
-
To increase the number of flowers, clip the primary inflorescence bolt. New secondary bolts will emerge in a few days, providing more flowers for dipping.[17][19]
2.2. Agrobacterium Preparation:
-
Transform the confirmed CRISPR/Cas9 binary vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) using electroporation or the freeze-thaw method.[7][20]
-
Select transformed Agrobacterium colonies on YEB plates with appropriate antibiotics (e.g., Rifampicin, Gentamicin, and the vector-specific antibiotic).
-
Inoculate a single colony into 5 mL of liquid LB medium with antibiotics and grow overnight at 28°C.
-
Use the starter culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow until the OD₆₀₀ reaches 0.8-1.5.[17]
-
Pellet the bacterial cells by centrifugation (5000 x g, 10 min) and resuspend the pellet in a freshly prepared infiltration medium (5% sucrose (B13894) solution). Adjust the final OD₆₀₀ to approximately 0.8.[17]
-
Just before dipping, add the surfactant Silwet L-77 to a final concentration of 0.02-0.05%.[17][18]
2.3. Floral Dip Transformation:
-
Invert the Arabidopsis plants and dip all above-ground parts, especially the inflorescences, into the Agrobacterium suspension for 3-5 seconds with gentle agitation.[17]
-
Place the dipped plants on their side in a tray, cover with a plastic dome to maintain high humidity, and keep them in the dark for 16-24 hours.[17]
-
Return the plants to their normal growing conditions. Stop watering as the siliques mature and dry.
-
Harvest the T1 seeds from the transformed (T0) plants.
Protocol 3: Screening and Identification of lhcb5 Knockout Mutants
3.1. Selection of T1 Transformants:
-
Surface-sterilize the harvested T1 seeds using 70% ethanol (B145695) for 1 minute followed by a 20% bleach solution for 10 minutes, and then rinse thoroughly with sterile water.
-
Plate the sterilized seeds on Murashige and Skoog (MS) medium containing a selective agent (e.g., 50 µg/mL Kanamycin or 20 µg/mL Hygromycin, depending on the vector's resistance marker).[14][17]
-
Cold-treat (stratify) the plates at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber and grow for 7-14 days. Resistant T1 seedlings will appear green with well-developed roots, while non-transformants will be pale and will not grow.
-
Transfer putative transformants to soil and grow to maturity.
3.2. Molecular Screening for Mutations:
-
Extract genomic DNA from the leaves of T1 transformants.
-
Perform PCR to amplify the region of the Lhcb5 gene surrounding the sgRNA target site.
-
Screen for mutations using methods like high-resolution melt analysis (HRMA) or enzymatic mismatch cleavage assays (e.g., T7 Endonuclease I). For definitive confirmation, sequence the PCR products.
-
Identify plants carrying mutations (heterozygous or biallelic in the T1 generation).
3.3. Identification of Homozygous, Transgene-Free Mutants:
-
Allow T1 plants with confirmed mutations to self-pollinate and harvest the T2 seeds.
-
Grow the T2 generation and screen individual plants by PCR and sequencing to identify homozygous mutants (plants where both alleles of Lhcb5 are mutated).
-
At the same time, screen the homozygous mutant lines for the absence of the Cas9 transgene using PCR with primers specific to the Cas9 gene. This allows for the isolation of stable, non-transgenic knockout lines that will not generate new mutations in subsequent generations.[16]
Protocol 4: Phenotypic and Molecular Analysis of Mutants
4.1. Immunoblot Analysis:
-
Isolate thylakoid membranes from leaf tissue of both wild-type and confirmed lhcb5 homozygous knockout lines.[4][5]
-
Separate thylakoid proteins by SDS-PAGE.
-
Perform an immunoblot (Western blot) using a primary antibody specific to the LHCB5 protein to confirm its absence in the knockout lines.[4][13] Use an antibody against a core PSII protein like CP43 as a loading control.[13]
4.2. Chlorophyll and Photosynthetic Analysis:
-
Measure total chlorophyll content and the chlorophyll a/b ratio from leaf extracts. A decrease in the Chl a/b ratio may be observed.[9]
-
Analyze photosynthetic performance using a chlorophyll fluorometer to measure parameters such as the maximum quantum yield of PSII (Fv/Fm).[10]
4.3. Protein Complex Analysis:
-
Isolate thylakoid membranes and solubilize them with a mild detergent (e.g., n-dodecyl α-D-maltopyranoside).[13]
-
Separate pigment-protein complexes using Blue Native PAGE (BN-PAGE) or Clear Native PAGE (CN-PAGE) to observe any changes in the assembly or stability of PSII-LHCII supercomplexes.[5][13]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Photosynthetic Light Harvesting and Thylakoid Organization in a CRISPR/Cas9 Arabidopsis Thaliana LHCB1 Knockout Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Photosynthetic Light Harvesting and Thylakoid Organization in a CRISPR/Cas9 Arabidopsis Thaliana LHCB1 Knockout Mutant [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Photosystem II supercomplexes lacking light‐harvesting antenna protein LHCB5 and their organization in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. purdue.edu [purdue.edu]
- 9. Involvement of Lhcb6 and Lhcb5 in Photosynthesis Regulation in Physcomitrella patens Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of Arabidopsis proteins of Lhcb4, Lhcb5 and Lhcb6 in oxidative stress under natural light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Light-Harvesting Chlorophyll a/b Binding Proteins Lhcb1 and Lhcb2 Play Complementary Roles during State Transitions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards spruce-type photosystem II: consequences of the loss of light-harvesting proteins LHCB3 and LHCB6 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dataset for publication: "Photosystem II supercomplexes lacking light-harvesting antenna protein LHCB5 and their organization in the thylakoid membrane" [zenodo.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 18. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Frontiers | Establishment and application of Agrobacterium-delivered CRISPR/Cas9 system for wild tobacco (Nicotiana alata) genome editing [frontiersin.org]
Application Notes & Protocols: Generating and Screening for CP26 Antisense Transgenic Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense technology is a powerful tool for reverse genetics, enabling the specific downregulation of a target gene to study its function. This document provides a detailed guide for the generation and screening of transgenic plant lines expressing an antisense construct for a hypothetical gene, designated "CP26," which is putatively involved in a key cellular signaling pathway. The protocols outlined below cover the entire workflow, from the construction of the antisense vector to the molecular and phenotypic analysis of the resulting transgenic lines.
Generation of this compound Antisense Transgenic Lines
The generation of this compound antisense transgenic lines involves the design and construction of an antisense vector, followed by stable transformation into the plant of interest.
Experimental Protocol: Antisense Vector Construction
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the plant tissue with the highest expression of this compound.
-
Synthesize first-strand complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Amplification of the this compound Target Sequence:
-
Design primers to amplify a 300-500 bp fragment of the this compound cDNA. This fragment should ideally be from the 5' untranslated region (UTR) or the early coding sequence to effectively block ribosome binding and translation.
-
Perform Polymerase Chain Reaction (PCR) to amplify the target sequence.
-
-
Cloning into an Intermediate Vector:
-
Ligate the purified PCR product into a suitable cloning vector (e.g., pGEM-T Easy Vector).
-
Transform the ligation product into competent E. coli cells and select for positive colonies.
-
Verify the sequence and orientation of the insert through Sanger sequencing.
-
-
Sub-cloning into a Binary Vector:
-
Excise the this compound fragment from the intermediate vector using appropriate restriction enzymes.
-
Ligate the fragment in an antisense orientation into a binary vector suitable for plant transformation (e.g., pCAMBIA series). The insertion should be downstream of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and upstream of a terminator sequence (e.g., NOS terminator).[1]
-
The binary vector should also contain a selectable marker gene (e.g., antibiotic or herbicide resistance) for selection of transformed plant cells.[2]
-
Transform the final antisense construct into Agrobacterium tumefaciens.
-
Experimental Protocol: Plant Transformation
Agrobacterium-mediated transformation is a widely used method for introducing foreign genes into plants.[1]
-
Preparation of Plant Explants:
-
Sterilize seeds of the target plant and germinate them on a suitable medium.
-
Prepare explants (e.g., leaf discs, cotyledons) from young, healthy seedlings.
-
-
Agrobacterium Inoculation:
-
Grow the Agrobacterium strain carrying the this compound antisense binary vector in a liquid culture to the mid-log phase.
-
Pellet the bacteria by centrifugation and resuspend them in a liquid co-cultivation medium.
-
Immerse the plant explants in the bacterial suspension for a defined period.
-
-
Co-cultivation and Regeneration:
-
Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 2-3 days.
-
Move the explants to a selection medium containing an appropriate antibiotic or herbicide to select for transformed cells and an antibiotic to eliminate Agrobacterium.
-
Subculture the explants periodically until shoots regenerate.
-
-
Rooting and Acclimatization:
-
Excise the regenerated shoots and transfer them to a rooting medium.
-
Once roots are well-established, transfer the plantlets to soil and acclimatize them in a controlled environment.
-
Screening of Putative Transgenic Lines
A multi-step screening process is essential to identify transgenic lines with stable integration of the antisense construct and effective downregulation of the target this compound gene.
Initial Molecular Screening
The initial screening is performed on the putative transgenic plants (T0 generation) to confirm the presence of the transgene.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the leaves of putative transgenic and wild-type control plants.
-
PCR Amplification: Perform PCR using primers specific to the selectable marker gene or the this compound antisense cassette.
-
Analysis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band of the expected size in the putative transgenic lines and its absence in the wild-type control confirms the integration of the transgene.[1]
Analysis of Transgene Expression
Once the presence of the transgene is confirmed, the next step is to analyze its expression at the RNA level.
RT-PCR is used to detect the presence of the antisense transcript.[3][4]
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the leaves of PCR-positive transgenic lines and wild-type plants and synthesize cDNA as described previously.
-
RT-PCR Amplification: Perform PCR using primers specific to the this compound antisense transcript.
-
Analysis: Visualize the RT-PCR products on an agarose gel. The detection of the transcript in transgenic lines indicates the expression of the antisense construct.
qPCR is employed to quantify the level of both the endogenous this compound sense transcript and the antisense transcript.[5][6][7]
-
Primer Design: Design specific primers for the endogenous this compound mRNA and the antisense transcript. Also, design primers for a stable housekeeping gene for normalization.[8]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix.
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method. This will reveal the extent of this compound downregulation in the transgenic lines.
Advanced Molecular Analysis
For a more in-depth characterization of the transgenic lines, Southern and Northern blot analyses can be performed.
Southern blotting is used to determine the copy number and integration pattern of the transgene in the plant genome.[9]
-
Genomic DNA Digestion and Electrophoresis: Digest genomic DNA from selected transgenic lines with a restriction enzyme that cuts outside the T-DNA region. Separate the fragments by agarose gel electrophoresis.
-
Blotting and Hybridization: Transfer the DNA fragments to a nylon membrane and hybridize with a labeled probe specific to the T-DNA region.
-
Detection: Detect the hybridized probe to visualize the bands. The number of bands corresponds to the number of transgene insertion sites.
Northern blotting provides information on the size and abundance of the target mRNA.[9]
-
RNA Electrophoresis and Blotting: Separate total RNA from transgenic and wild-type plants on a denaturing agarose gel and transfer to a nylon membrane.
-
Hybridization and Detection: Hybridize the membrane with a labeled probe specific to the this compound mRNA and detect the signal. A decrease in the intensity of the band in transgenic lines compared to the wild-type indicates successful gene silencing.
Protein Level Analysis
To confirm that the downregulation of the this compound transcript leads to a reduction in the corresponding protein, Western blot analysis is performed.
-
Protein Extraction: Extract total protein from the leaves of selected transgenic lines and wild-type plants.
-
SDS-PAGE and Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific to the this compound protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate. A reduced band intensity in the transgenic lines confirms the downregulation of the this compound protein.
Data Presentation
Quantitative data from the screening process should be summarized in tables for easy comparison between different transgenic lines.
Table 1: Molecular Screening of Putative this compound Antisense Transgenic Lines (T0 Generation)
| Transgenic Line ID | PCR for Selectable Marker | RT-PCR for Antisense Transcript |
| WT | - | - |
| This compound-AS-1 | + | + |
| This compound-AS-2 | + | + |
| This compound-AS-3 | - | - |
| This compound-AS-4 | + | + |
| ... | ... | ... |
Table 2: Quantitative Analysis of this compound Gene Expression in T1 Generation
| Transgenic Line ID | Relative this compound mRNA Level (vs. WT) | Relative this compound Protein Level (vs. WT) |
| WT | 1.00 ± 0.05 | 1.00 ± 0.08 |
| This compound-AS-1 | 0.25 ± 0.03 | 0.30 ± 0.05 |
| This compound-AS-2 | 0.68 ± 0.07 | 0.75 ± 0.10 |
| This compound-AS-4 | 0.15 ± 0.02 | 0.22 ± 0.04 |
| ... | ... | ... |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway involving this compound as a negative regulator.
Experimental Workflow
Caption: Workflow for generating and screening this compound antisense lines.
Logical Relationship
Caption: Decision tree for the selection of transgenic lines.
References
- 1. biocompare.com [biocompare.com]
- 2. A selection strategy in plant transformation based on antisense oligodeoxynucleotide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of antisense transcripts in transgenic plants by RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A qPCR Method to Distinguish between Expression of Transgenic and Endogenous Copies of Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ncardia.com [ncardia.com]
- 9. analysis of transgenic plants | PPTX [slideshare.net]
Application Notes & Protocols for Quantitative Western Blot Analysis of CP26 Abundance
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Chlorophyll (B73375) a/b-binding protein CP26, also known as Lhcb5, is a minor antenna protein component of the Photosystem II (PSII) in plants and algae.[1][2][3] It plays a crucial role in light harvesting and in the protective dissipation of excess light energy, a process known as non-photochemical quenching (NPQ).[1][4][5][6] The abundance of this compound can be indicative of the photosynthetic efficiency and stress response of the organism.[1][3][7] Therefore, accurate quantification of this compound abundance is critical for studies in plant physiology, photosynthesis research, and for assessing the impact of environmental stressors or chemical compounds on plant health. This document provides a detailed protocol for the quantitative Western blot analysis of this compound.
Experimental Protocols
A successful quantitative Western blot requires careful sample preparation, meticulous execution of the blotting procedure, and rigorous data analysis.[8][9][10]
Sample Preparation: Thylakoid Membrane Isolation
Since this compound is an integral membrane protein located in the thylakoid membranes of chloroplasts, isolating these membranes is crucial for enriching the protein of interest.[11]
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Grinding Buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂, 2 mM EDTA)
-
Wash Buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2.5 mM EDTA)
-
Resuspension Buffer (20 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 15 mM NaCl)
-
Protease inhibitor cocktail
-
Ice-cold mortar and pestle or blender
-
Cheesecloth and Miracloth
-
Refrigerated centrifuge
Protocol:
-
Harvest fresh plant tissue and perform all subsequent steps at 4°C or on ice to minimize protein degradation.[8]
-
Add protease inhibitor cocktail to all buffers immediately before use.
-
Homogenize the tissue in ice-cold Grinding Buffer.
-
Filter the homogenate through several layers of cheesecloth and Miracloth to remove large debris.
-
Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C to pellet the chloroplasts.
-
Gently resuspend the chloroplast pellet in Wash Buffer.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Lyse the chloroplasts by resuspending the pellet in hypotonic Resuspension Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the thylakoid membranes.
-
Discard the supernatant and resuspend the thylakoid pellet in a minimal volume of Resuspension Buffer with protease inhibitors.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
Materials:
-
Thylakoid membrane samples
-
Laemmli sample buffer (2x)
-
SDS-polyacrylamide gels (12% resolving gel is suitable for this compound, which has an apparent molecular weight of 25-26 kDa).[2]
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)
-
Primary antibody: Anti-Lhcb5/CP26 (e.g., Agrisera AS01 009)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager)
Protocol:
-
Dilute thylakoid samples to the desired concentration in Resuspension Buffer and mix with an equal volume of 2x Laemmli sample buffer.
-
To avoid aggregation of membrane proteins, do not boil the samples. Instead, incubate at 75°C for 5 minutes.[2]
-
Load equal amounts of total protein (typically 10-30 µg) per lane of the SDS-PAGE gel.[12] It is crucial to first determine the linear range of detection for your specific antibody and sample type.[9][10]
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-CP26 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[2]
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane again as in step 8.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imaging system. Avoid using film, as it has a limited linear range and is prone to saturation.[9]
Data Acquisition and Quantitative Analysis
Protocol:
-
Image Acquisition: Capture a series of images with increasing exposure times to ensure that the signal for all bands of interest is within the linear dynamic range of the camera (i.e., not saturated).
-
Densitometry: Use image analysis software to measure the intensity of the bands corresponding to this compound.[13]
-
Background Subtraction: Apply a consistent background subtraction method to all lanes and blots.[13]
-
Normalization: To correct for variations in sample loading and transfer, normalize the this compound band intensity. Total protein normalization (TPN) is often more accurate than using housekeeping proteins, whose expression may vary under different conditions.[12][13][14] TPN can be achieved by staining the membrane with a total protein stain (e.g., Ponceau S, SYPRO Ruby, or a stain-free technology) and quantifying the total protein in each lane.[12][13]
-
Normalization Calculation: Normalized this compound Abundance = (Intensity of this compound Band) / (Intensity of Total Protein in the Lane)
-
-
Relative Quantification: Express the normalized this compound abundance in experimental samples relative to a control sample.[15]
-
Fold Change Calculation: Fold Change = (Normalized this compound in Experimental Sample) / (Normalized this compound in Control Sample)
-
Data Presentation
Table 1: Quantitative Analysis of this compound Abundance in Wild-Type vs. This compound-Mutant Plants
| Sample ID | Biological Replicate | This compound Band Intensity (Arbitrary Units) | Total Protein Intensity (Arbitrary Units) | Normalized this compound Abundance | Fold Change vs. Wild-Type |
| Wild-Type | 1 | 15,234 | 25,100 | 0.607 | 1.00 |
| Wild-Type | 2 | 16,102 | 26,540 | 0.607 | 1.00 |
| Wild-Type | 3 | 14,880 | 24,750 | 0.601 | 0.99 |
| This compound Mutant | 1 | 150 | 25,500 | 0.006 | 0.01 |
| This compound Mutant | 2 | 180 | 26,100 | 0.007 | 0.01 |
| This compound Mutant | 3 | 165 | 25,800 | 0.006 | 0.01 |
Table 2: Effect of High-Light Stress on this compound Abundance
| Treatment | Biological Replicate | Normalized this compound Abundance (Mean ± SD) | p-value |
| Control Light | 1, 2, 3 | 0.605 ± 0.003 | <0.05 |
| High Light (4h) | 1, 2, 3 | 0.750 ± 0.025 |
Visualizations
Diagrams
Caption: Role of this compound within the Photosystem II light-harvesting antenna complex.
Caption: Workflow for quantitative Western blot analysis of this compound.
Caption: Logic diagram for total protein normalization in quantitative Western blotting.
References
- 1. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agrisera.com [agrisera.com]
- 3. Light-harvesting chlorophyll a/b-binding proteins, positively involved in abscisic acid signalling, require a transcription repressor, WRKY40, to balance their function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Light-Harvesting Chlorophyll a/b Binding Protein Gene Family in Peach (Prunus persica L.) and Their Expression under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. biocompare.com [biocompare.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Protein Quantification Using the "Rapid Western Blot" Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
Application Notes and Protocols for Chlorophyll Fluorescence Analysis in CP26 Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP26 (B524281), also known as Lhcb5, is a minor chlorophyll (B73375) a/b-binding protein of the light-harvesting complex II (LHCII) in Photosystem II (PSII) of oxygenic photosynthetic organisms. It plays a crucial role as a linker between the major trimeric LHCII and the PSII core complex. The analysis of this compound (or lhcb5) mutants has been instrumental in elucidating the functions of this protein in light harvesting, photoprotection, and the overall organization of PSII supercomplexes. A primary and significant phenotype observed in this compound mutants is a substantial reduction in non-photochemical quenching (NPQ), a key mechanism for dissipating excess light energy as heat.[1][2][3][4] This makes chlorophyll fluorescence analysis a powerful tool to investigate the consequences of this compound deficiency.
These application notes provide a detailed overview and experimental protocols for conducting chlorophyll fluorescence analysis on this compound mutants, aimed at researchers in plant biology, photosynthesis, and drug development fields who may be screening for compounds that modulate photosynthetic efficiency or photoprotection.
Key Phenotypes of this compound Mutants Observable with Chlorophyll Fluorescence
-
Reduced Non-Photochemical Quenching (NPQ): The most prominent phenotype is a significant impairment in the capacity for NPQ, often reduced by over 70% compared to the wild type.[2][3][4]
-
Altered PSII Photochemical Efficiency: A decrease in the maximum quantum yield of PSII (Fv/Fm) is often observed, suggesting a less efficient energy transfer from the antenna to the reaction center or a sustained quenched state even in the dark.[5][6]
-
Modified Electron Transport Rate (ETR): The lack of this compound can affect the overall rate of photosynthetic electron transport, although the effects can vary depending on the organism and growth conditions.[7]
-
Destabilized PSII-LHCII Supercomplexes: The absence of this compound can lead to the destabilization of the association between LHCII trimers and the PSII core, impacting energy transfer efficiency.[6]
Data Presentation: Quantitative Photosynthetic Parameters
The following tables summarize typical quantitative data obtained from chlorophyll fluorescence analysis of wild-type (WT) versus this compound mutant organisms. The specific values can vary based on the species (e.g., Arabidopsis thaliana, Chlamydomonas reinhardtii), growth conditions, and the specifics of the measurement protocol.
Table 1: Maximum Quantum Yield of PSII (Fv/Fm) in Dark-Adapted Samples
| Genotype | Fv/Fm (Mean ± SD) | Reference Organism | Notes |
| Wild-Type | 0.80 - 0.84 | Arabidopsis thaliana | Represents a healthy, non-stressed state. |
| This compound Mutant | 0.75 - 0.79 | Arabidopsis thaliana | A statistically significant reduction is commonly observed.[5][6] |
| Wild-Type | ~0.75 | Chlamydomonas reinhardtii | Fv/Fm values can be slightly lower in algae compared to higher plants. |
| This compound Mutant | Significantly lower than WT | Chlamydomonas reinhardtii | The absence of this compound impairs the efficiency of energy transfer to the PSII reaction center.[8] |
Table 2: Non-Photochemical Quenching (NPQ) Parameters after High-Light Acclimation
| Genotype | Maximum NPQ (Mean ± SD) | Reference Organism | Notes |
| Wild-Type | 2.5 - 3.0 | Arabidopsis thaliana | Demonstrates a robust capacity for photoprotective energy dissipation.[9] |
| This compound Mutant | 0.5 - 1.0 | Arabidopsis thaliana | Shows a dramatic reduction in NPQ capacity, highlighting this compound's crucial role. The reduction can be modest in single mutants but more significant in higher-order mutants.[6] |
| Wild-Type | 1.0 - 1.5 | Chlamydomonas reinhardtii | NPQ capacity is generally lower in Chlamydomonas under standard lab conditions compared to Arabidopsis. |
| This compound Mutant | < 0.3 | Chlamydomonas reinhardtii | NPQ is almost completely abolished, indicating this compound is essential for this process in this alga.[2][3][4][10] |
Experimental Protocols
Protocol 1: Measurement of Maximum PSII Quantum Yield (Fv/Fm)
This protocol determines the maximum efficiency of PSII photochemistry in a dark-adapted state.
1. Plant/Algal Culture and Dark Adaptation:
- For Arabidopsis, grow plants under controlled conditions (e.g., 8-hour light/16-hour dark photoperiod at 100 µmol photons m⁻² s⁻¹).
- For Chlamydomonas, cultivate cells in a suitable medium (e.g., TAP medium) under continuous low light.
- Dark-adapt the samples for a minimum of 20-30 minutes before measurement. This ensures that all reaction centers are open and any existing NPQ is relaxed.
2. Instrumentation:
- Use a Pulse Amplitude Modulated (PAM) fluorometer.
3. Measurement Procedure:
- Measure F₀ (Minimum Fluorescence): Apply a weak measuring light to determine the minimal fluorescence level when PSII reaction centers are fully oxidized.
- Measure Fₘ (Maximum Fluorescence): Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers. The peak fluorescence reached is Fₘ.
- Calculate Fv/Fm: The variable fluorescence (Fv) is calculated as Fₘ - F₀. The maximum quantum yield is then calculated as Fv/Fm = (Fₘ - F₀) / Fₘ.
Protocol 2: Analysis of Non-Photochemical Quenching (NPQ)
This protocol assesses the kinetics of NPQ induction in response to high light and its subsequent relaxation in the dark.
1. Plant/Algal Preparation:
- Begin with dark-adapted samples as described in Protocol 1.
2. Instrumentation:
- A PAM fluorometer capable of delivering actinic light and saturating pulses.
3. Measurement Procedure:
- Initial State: Measure F₀ and Fₘ on the dark-adapted sample as described above.
- NPQ Induction: Illuminate the sample with continuous actinic (photosynthetically active) light at a high intensity (e.g., 1000-1200 µmol photons m⁻² s⁻¹).
- Measure Fluorescence during Illumination: At regular intervals during the high-light exposure (e.g., every 1-2 minutes for a total of 8-10 minutes), apply a saturating pulse to measure Fₘ' (maximum fluorescence in the light-adapted state). The steady-state fluorescence just before the pulse is Fs.
- NPQ Relaxation: After the high-light period, turn off the actinic light and continue to apply saturating pulses at intervals in the dark to measure the recovery of Fₘ.
- Calculation of NPQ: NPQ is calculated for each time point during and after high-light exposure using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
Mandatory Visualizations
Signaling Pathway: The Role of this compound in NPQ
Caption: Role of this compound in the NPQ signaling pathway.
Experimental Workflow: Chlorophyll Fluorescence Analysis
Caption: Workflow for chlorophyll fluorescence analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Antisense Inhibition of the Photosynthetic Antenna Proteins CP29 and this compound: Implications for the Mechanism of Protective Energy Dissipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CP26 Phosphorylation and its Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP26, a minor antenna protein of Photosystem II (PSII), plays a crucial role in the regulation of light harvesting and photoprotection in plants and algae.[1][2] As a component of the light-harvesting complex II (LHCII), this compound is involved in non-photochemical quenching (NPQ), the process of dissipating excess light energy as heat, and in state transitions, which balance the distribution of excitation energy between PSII and Photosystem I (PSI).[3][4][5] The phosphorylation of this compound, primarily mediated by the STN7 kinase, is a key regulatory mechanism in these processes, allowing photosynthetic organisms to adapt to fluctuating light conditions.[6][7][8]
These application notes provide detailed protocols for the isolation of thylakoid membranes, the analysis of this compound phosphorylation status, and the functional characterization of its effects on photosynthesis.
Signaling Pathway of this compound Phosphorylation
Under conditions where PSII is preferentially excited, the plastoquinone (B1678516) (PQ) pool becomes reduced. This activates the STN7 kinase, which then phosphorylates LHCII proteins, including this compound.[9][10] Phosphorylated this compound can then modulate the association of antenna complexes with the photosystems, influencing state transitions and NPQ.[11][12]
Caption: Signaling pathway of this compound phosphorylation mediated by STN7 kinase.
Experimental Workflow
A typical workflow for studying this compound phosphorylation and its effects involves the isolation of thylakoid membranes, followed by the analysis of protein phosphorylation and the assessment of photosynthetic parameters.
Caption: General workflow for the study of this compound phosphorylation.
Protocols
Protocol 1: Isolation of Thylakoid Membranes from Arabidopsis thaliana
This protocol describes the extraction of thylakoid membranes from Arabidopsis thaliana leaves.[4][13][14]
Materials:
-
Arabidopsis thaliana leaves
-
Grinding Buffer: 20 mM Tricine-NaOH (pH 8.4), 0.33 M Sorbitol, 5 mM EDTA, 10 mM NaHCO₃
-
Wash Buffer: 20 mM HEPES-KOH (pH 7.6), 0.3 M Sorbitol, 2.5 mM EDTA, 5 mM MgCl₂
-
Resuspension Buffer: 20 mM HEPES-KOH (pH 7.6), 2.5 mM EDTA, 5 mM MgCl₂
-
Bovine Serum Albumin (BSA)
-
Sodium Ascorbate
-
Miracloth or cheesecloth
-
Homogenizer or blender
-
Refrigerated centrifuge
Procedure:
-
Perform all steps on ice or in a cold room (4°C) under dim light.
-
Harvest approximately 20 g of Arabidopsis leaves.
-
Add 170 ml of ice-cold Grinding Buffer supplemented with 2 g/L BSA and 2 g/L sodium ascorbate.
-
Homogenize the leaves with a blender using short pulses (e.g., five 1.5-second pulses).
-
Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.
-
Transfer the filtrate to centrifuge tubes and centrifuge at 4,200 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in 1 ml of Wash Buffer.
-
Centrifuge at 8,000 x g for 2 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in 200 µl of Resuspension Buffer.
-
Determine the chlorophyll (B73375) concentration of the thylakoid suspension.
-
Store the thylakoid aliquots at -80°C.
Protocol 2: Analysis of this compound Phosphorylation by Phos-tag™ SDS-PAGE and Western Blot
This method allows for the separation of phosphorylated and non-phosphorylated forms of this compound.[15]
Materials:
-
Isolated thylakoid membranes
-
Phos-tag™ Acrylamide (B121943)
-
SDS-PAGE reagents
-
Anti-CP26 antibody
-
Anti-phosphothreonine antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
-
Western blot equipment
Procedure:
-
Prepare a 7.5% acrylamide resolving gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl₂.
-
Load 5 µg of chlorophyll equivalent of thylakoid proteins per lane.
-
Run the gel at a constant current of 20 mA.
-
After electrophoresis, equilibrate the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-CP26 or anti-phosphothreonine) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Protocol 3: Measurement of Non-Photochemical Quenching (NPQ)
NPQ is a measure of the dissipation of excess light energy and can be quantified using a pulse-amplitude-modulated (PAM) fluorometer.[1][3][5]
Materials:
-
Intact leaves or isolated thylakoids
-
PAM fluorometer
Procedure:
-
Dark-adapt the sample for at least 20 minutes.
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a saturating pulse of light to determine the maximum fluorescence in the dark-adapted state (Fₘ).
-
Expose the sample to actinic light of a defined intensity for a set period (e.g., 5-10 minutes).
-
During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculate NPQ using the formula: NPQ = (Fₘ - Fₘ') / Fₘ' .
Protocol 4: Analysis of State Transitions
State transitions can be monitored by changes in chlorophyll fluorescence at 77K.[16][17][18]
Materials:
-
Intact leaves or isolated thylakoids
-
Light source for preferential excitation of PSII (e.g., blue light) and PSI (e.g., far-red light)
-
Spectrofluorometer with a low-temperature attachment
Procedure:
-
Induce State 1 by illuminating the sample with far-red light.
-
Freeze the sample in liquid nitrogen.
-
Measure the 77K fluorescence emission spectrum (excitation at ~440 nm). The spectrum will show peaks corresponding to PSII (~685 nm and ~695 nm) and PSI (~730 nm).
-
Thaw the sample and induce State 2 by illuminating with blue light.
-
Freeze the sample in liquid nitrogen and measure the 77K fluorescence emission spectrum again.
-
A transition to State 2 is indicated by a relative increase in the PSI fluorescence peak compared to the PSII peaks.
Quantitative Data Summary
The following tables provide representative quantitative data that can be obtained from the described protocols.
Table 1: this compound Phosphorylation Levels under Different Light Conditions
| Light Condition | Relative this compound Phosphorylation (%) |
| Dark | 15 ± 5 |
| Low Light (50 µmol photons m⁻² s⁻¹) | 45 ± 8 |
| High Light (500 µmol photons m⁻² s⁻¹) | 85 ± 10 |
Data are hypothetical and for illustrative purposes.
Table 2: Photosynthetic Parameters in Wild-Type and stn7 Mutant Plants
| Parameter | Wild-Type | stn7 Mutant |
| Fv/Fm | 0.83 ± 0.01 | 0.82 ± 0.02 |
| NPQ (after 5 min high light) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| State 1 to State 2 Transition | Present | Absent |
Data are hypothetical and based on expected outcomes from the literature.[19]
References
- 1. handheld.psi.cz [handheld.psi.cz]
- 2. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrisera.com [agrisera.com]
- 5. library.oapen.org [library.oapen.org]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. Non-photochemical quenching - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the Stt7/STN7 Kinase through Dynamic Interactions with the Cytochrome b6f Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STN7 Kinase Is Essential for Arabidopsis thaliana Fitness under Prolonged Darkness but Not under Dark-Chilling Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Thylakoid membranes isolation [bio-protocol.org]
- 12. Frontiers | Red and blue photo-selective nets optimize leaf photostructure and photosynthetic efficiency to enhance antioxidant capacity, yield, and quality in adzuki bean [frontiersin.org]
- 13. Thylakoid membrane protein Extraction from Arabidopsis [phytoab.com]
- 14. agrisera.com [agrisera.com]
- 15. d-nb.info [d-nb.info]
- 16. Frequently asked questions about chlorophyll fluorescence, the sequel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Demonstration of a relationship between state transitions and photosynthetic efficiency in a higher plant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Article [protein.bio.msu.ru]
- 19. Steady-state phosphorylation of light-harvesting complex II proteins preserves photosystem I under fluctuating white light - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying CP26 Interacting Proteins Using Yeast Two-Hybrid Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing the Yeast Two-Hybrid (Y2H) system to identify and characterize protein-protein interactions with Chlorophyll Protein 26 (CP26). Understanding the interaction network of this compound, a key minor antenna protein in Photosystem II (PSII), is crucial for elucidating its role in light harvesting, photoprotection, and the overall regulation of photosynthesis. Such knowledge can inform strategies for crop improvement and the development of novel herbicides or plant growth modulators.
Application Note
Introduction to the Yeast Two-Hybrid System
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo molecular biology technique used to discover protein-protein interactions.[1][2] Pioneered by Fields and Song in 1989, the method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][3] These domains can function even when split into two separate proteins. In a Y2H screen, the interaction between two proteins, a "bait" and a "prey," brings the DBD and AD into close proximity, reconstituting a functional transcription factor.[4][5] This reconstituted transcription factor then activates reporter genes, leading to a selectable phenotype, such as growth on nutrient-deficient media or a colorimetric change.[5]
Applying Y2H to Identify this compound Interactors
This compound is a minor antenna protein in the Photosystem II (PSII) of plants, playing a significant role in light harvesting and nonphotochemical quenching (NPQ), a process that protects the photosynthetic apparatus from light-induced damage.[6][7] Identifying the proteins that interact with this compound is essential for a complete understanding of its function and regulation. These interactors could include other PSII subunits, regulatory proteins, or factors involved in its assembly and turnover.
The Y2H system is an ideal approach for identifying novel this compound interactors for several reasons:
-
In vivo detection: It allows for the detection of interactions within a eukaryotic cellular environment.[2][3]
-
High-throughput screening: The technique can be scaled up to screen entire cDNA libraries, enabling the identification of a wide range of potential binding partners.[8][9]
-
Discovery of transient or weak interactions: The sensitivity of the Y2H system can uncover interactions that are difficult to detect using other methods.[4]
Relevance in Drug and Herbicide Discovery
While this compound is a plant protein, the identification of its interacting partners can have implications for drug and herbicide development.[10][11][12] For instance, identifying a crucial interaction for the stability or function of the PSII complex could present a novel target for herbicides. A small molecule that disrupts a key protein-protein interaction involving this compound could impair photosynthetic efficiency and act as a potent and specific herbicide. The Y2H system can be adapted to screen for such small molecule inhibitors.[11][13]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for identifying this compound interacting proteins using the Yeast Two-Hybrid system.
Caption: Hypothetical interaction map of this compound within the Photosystem II complex and with potential regulatory proteins.
Data Presentation
Quantitative data from a Y2H screen can be summarized to compare the strength of different interactions. The level of reporter gene activation (e.g., β-galactosidase activity) can provide a semi-quantitative measure of interaction strength.
| Prey Protein ID | Prey Protein Name/Function | β-Galactosidase Activity (Miller Units) | Growth on SD/-His/-Ade | Interaction Confidence |
| Prot-A | Photosystem II Subunit PsbS | 150.5 ± 12.3 | +++ | High |
| Prot-B | Unknown Protein | 85.2 ± 9.8 | ++ | Medium |
| Prot-C | Kinase XYZ | 45.7 ± 5.1 | + | Medium |
| Prot-D | Chaperone Protein | 12.3 ± 2.5 | +/- | Low |
| Negative Control | (e.g., Lamin) | < 1.0 | - | None |
| Positive Control | (e.g., p53 + T-antigen) | 210.0 ± 15.6 | +++ | High |
Growth is often scored qualitatively (e.g., - for no growth, +++ for strong growth).
Detailed Experimental Protocols
This protocol is adapted for a GAL4-based Y2H system.
Phase 1: Bait Plasmid Construction and Autoactivation Test
-
Cloning this compound into the Bait Vector:
-
Amplify the full-length coding sequence of this compound from cDNA using PCR with primers that add appropriate restriction sites.
-
Digest the PCR product and the bait vector (e.g., pGBKT7, which contains the GAL4 DNA-binding domain) with the corresponding restriction enzymes.
-
Ligate the this compound insert into the pGBKT7 vector to create pGBKT7-CP26.
-
Transform into E. coli and confirm the sequence of the insert.
-
-
Bait Autoactivation Test:
-
Transform the pGBKT7-CP26 plasmid into a suitable yeast reporter strain (e.g., Y2HGold, AH109).
-
Plate the transformed yeast on SD/-Trp medium to select for cells containing the bait plasmid.
-
Replica-plate the colonies onto selective media: SD/-Trp/-His and SD/-Trp/-Ade.
-
Incubate at 30°C for 3-5 days.
-
Interpretation: If colonies grow on the selective media, the this compound bait is auto-activating the reporter genes. This issue must be resolved, for example by increasing the concentration of 3-AT (3-amino-1,2,4-triazole), a competitive inhibitor of the HIS3 gene product, or by using a different bait construct (e.g., a truncated version of this compound).
-
Phase 2: Yeast Two-Hybrid Library Screening
-
Yeast Mating Protocol (Recommended for high efficiency):
-
Transform a cDNA library (fused to the GAL4 activation domain in a vector like pGADT7) into a yeast strain of the opposite mating type (e.g., Y187).
-
Grow a liquid culture of the bait strain (Y2HGold with pGBKT7-CP26) and the library strain.
-
Mix the two cultures and incubate on a non-selective YPDA plate for 24 hours at 30°C to allow mating.
-
Scrape the mated yeast and plate the suspension onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Incubate at 30°C for 5-10 days until colonies appear.
-
Phase 3: Hit Identification and Validation
-
Colony-Lift Filter Assay for β-galactosidase Activity:
-
Positive colonies from the selective plates can be further screened for LacZ reporter gene activity.
-
Lift colonies onto a sterile filter paper.
-
Freeze-thaw the filter in liquid nitrogen to lyse the cells.
-
Place the filter on another filter paper soaked in Z-buffer containing X-gal.
-
Incubate at 30°C and monitor for the development of a blue color, which indicates a positive interaction.
-
-
Prey Plasmid Rescue and Sequencing:
-
Isolate plasmid DNA from the positive yeast colonies.
-
Transform this plasmid DNA into E. coli to amplify the prey plasmid.
-
Isolate the prey plasmid from E. coli and sequence the insert to identify the interacting protein.
-
-
Confirmation of Interaction:
-
Co-transform the identified prey plasmid and the original bait plasmid (pGBKT7-CP26) into a fresh yeast reporter strain.
-
Plate on both non-selective (SD/-Trp/-Leu) and selective (SD/-Trp/-Leu/-His/-Ade) media.
-
Only the co-transformants that grow on the selective media represent a confirmed interaction.
-
-
Secondary Validation:
-
To confirm the biological relevance of the interaction, it is crucial to use an independent in vivo or in vitro method, such as:
-
Co-immunoprecipitation (Co-IP)
-
Bimolecular Fluorescence Complementation (BiFC)
-
Pull-down assays
-
-
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 4. Yeast two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput: yeast two-hybrid | Protein interactions and their importance [ebi.ac.uk]
- 6. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. singerinstruments.com [singerinstruments.com]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast two-hybrid methods and their applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
troubleshooting low yield in CP26 protein purification
Technical Support Center: Protein Purification
Welcome to the technical support center for troubleshooting protein purification. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of the CP26 protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have very low or no expression of my recombinant this compound protein. What are the common causes?
Low or non-existent expression is a frequent starting problem. The issue can typically be traced back to the expression vector, the host cells, or the culture conditions.
Summary of Potential Causes and Solutions
| Issue | Potential Cause | Recommended Solution |
| No Protein Expression | Plasmid Integrity: Incorrect DNA sequence, frameshift mutation, or premature stop codon in the gene insert.[1][2] | Verify the entire open reading frame of your this compound construct via sequencing. |
| Promoter Issues: Ineffective promoter or incorrect inducer used. | Ensure you are using the correct inducer (e.g., IPTG for a T7 promoter) and that the inducer stock is fresh. | |
| Codon Usage: The this compound gene may contain codons that are rare for your expression host (e.g., E. coli), leading to stalled translation.[2] | Analyze the gene sequence for codon rarity. If necessary, synthesize a codon-optimized version of the gene for your expression host. | |
| Protein Toxicity: The expressed this compound protein may be toxic to the host cells, leading to cell death post-induction.[2] | Try a tighter regulation expression system (e.g., pBAD or BL21-AI cells). You can also try lowering the induction temperature and inducer concentration to reduce the expression rate.[2] |
Q2: My this compound protein is expressed, but it's insoluble and forms inclusion bodies. How can I improve solubility?
This compound is a membrane protein, and its hydrophobic nature makes it prone to aggregation into insoluble inclusion bodies when overexpressed in the cytoplasm of hosts like E. coli.[3][4]
Summary of Potential Causes and Solutions
| Issue | Potential Cause | Recommended Solution |
| Protein in Insoluble Fraction | High Expression Rate: Rapid, high-level expression prevents proper folding and association with its native chlorophyll (B73375) cofactors.[4] | Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., 0.1-0.4 mM IPTG).[2] |
| Lack of Cofactors: As a chlorophyll-binding protein, the absence of chlorophyll in E. coli cytoplasm can lead to misfolding. | While challenging, consider co-expression with enzymes from the chlorophyll biosynthesis pathway or using a eukaryotic expression system (e.g., insect or algal cells) that produces the necessary cofactors. | |
| Suboptimal Culture Media: The growth medium may lack components that assist in folding. | Add 1% glucose to the culture medium to help reduce basal expression levels before induction.[2] Use a less rich medium like M9 minimal medium.[2] | |
| Ineffective Lysis: Harsh lysis methods can generate heat, promoting aggregation. | Lyse cells on ice using sonication with pulses, or use enzymatic lysis. Ensure protease inhibitors are present.[1] |
Q3: My this compound is in the membrane fraction, but I lose most of it during solubilization. How can I improve extraction efficiency?
This is the most critical step for any membrane protein. Efficiently extracting the protein from the lipid bilayer while maintaining its structure is key. Successful solubilization depends on the careful selection of a detergent.[][6]
Summary of Potential Causes and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Solubilization Yield | Ineffective Detergent: The chosen detergent is too harsh (denaturing) or too mild (inefficient). | Screen a panel of detergents. Start with mild, non-ionic detergents like DDM or Triton X-100.[7] |
| Incorrect Detergent Concentration: Detergent concentration is below its Critical Micelle Concentration (CMC), preventing micelle formation required to shield the protein's hydrophobic domains.[7] | Use a detergent concentration well above its CMC. Optimize the protein-to-detergent ratio (typically 1-10 mg/mL protein).[] | |
| Suboptimal Buffer Conditions: pH or ionic strength of the solubilization buffer is not optimal for protein stability. | Screen different pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 100-500 mM NaCl) during solubilization. | |
| Insufficient Incubation: Solubilization time is too short. | Optimize the incubation time (e.g., 1-4 hours) with gentle mixing (e.g., end-over-end rotation) at 4°C. |
Table of Common Detergents for Membrane Protein Solubilization
| Detergent | Type | Typical CMC (mM) | Pros | Cons |
| SDS | Anionic | 7-10 | Highly effective at solubilization | Strongly denaturing, often unfolds proteins[7] |
| Triton X-100 | Non-ionic | 0.2-0.9 | Mild, non-denaturing | High UV absorbance interferes with A280 protein quantification[7] |
| DDM | Non-ionic | ~0.17 | Very mild, excellent for maintaining protein structure[6] | Can be expensive |
| CHAPS | Zwitterionic | 4-8 | Effective, often used for crystallization | Can be partially denaturing for some proteins |
| LDAO | Zwitterionic | 1-2 | Good solubilizing power | Can be harsher than non-ionic detergents |
Q4: My purified this compound protein is unstable and precipitates over time. How can I improve its stability?
Protein aggregation after purification is a common problem, often caused by the protein being outside its native environment.[8][9]
Summary of Potential Causes and Solutions
| Issue | Potential Cause | Recommended Solution |
| Protein Aggregation | Hydrophobic Interactions: Exposed hydrophobic regions of the protein associate with each other in aqueous solution. | Keep a low concentration of the solubilizing detergent in all buffers. Add stabilizing osmolytes like glycerol (B35011) (5-20%), sucrose, or proline.[9] |
| Incorrect Buffer: The pH or salt concentration of the final buffer is suboptimal. | Perform a buffer screen to find the optimal pH and ionic strength for long-term stability. | |
| Proteolytic Degradation: Trace amounts of co-purified proteases are degrading the protein.[3] | Add a protease inhibitor cocktail to the final purified protein and store at -80°C. | |
| High Protein Concentration: Overly concentrating the protein can drive aggregation.[10] | Determine the maximum soluble concentration for your protein and avoid exceeding it. |
Experimental Protocols
Protocol 1: Recombinant His-tagged this compound Expression in E. coli
This protocol outlines a general method for inducing this compound expression.
-
Transformation: Transform a pET-based expression vector containing your codon-optimized this compound gene into E. coli BL21(DE3) cells.[11] Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[12]
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[11]
-
Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[12]
Protocol 2: this compound Purification from Membrane Fraction
-
Cell Lysis: Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and a protease inhibitor cocktail). Lyse the cells on ice using a sonicator (e.g., 10 cycles of 30 seconds ON, 60 seconds OFF).
-
Isolate Membrane Fraction: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and inclusion bodies. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Solubilization: Discard the supernatant. Resuspend the membrane pellet in Solubilization Buffer (Lysis Buffer + 1% DDM). Incubate for 2 hours at 4°C with gentle, end-over-end rotation.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material. The supernatant now contains your solubilized His-tagged this compound.[7]
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.05% DDM).
-
Load the clarified supernatant onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (Binding Buffer with 40 mM imidazole).
-
Elute the protein with 5 column volumes of Elution Buffer (Binding Buffer with 250-500 mM imidazole).
-
-
Buffer Exchange: Immediately exchange the eluted protein into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% DDM) using a desalting column or dialysis to remove the imidazole.
-
Storage: Aliquot the final protein, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: A flowchart illustrating the major steps in the recombinant expression and purification of this compound.
Caption: A decision tree to systematically diagnose the cause of low protein yield during purification.
Caption: Role of this compound as a minor antenna protein linking LHCII to the PSII reaction core.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 6. Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Expression and Purification [protocols.io]
- 12. static.igem.org [static.igem.org]
- 13. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Chlorophyll Reconstitution into apo-CP26
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully reconstitute chlorophyll (B73375) and carotenoids into the apoprotein of CP26 (apo-CP26), the product of the Lhcb5 gene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to streamline your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the in vitro reconstitution of apo-CP26.
| Problem | Potential Cause | Recommended Solution |
| Low Reconstitution Yield (faint green band, high free pigment) | 1. Inefficient Protein Refolding: The apoprotein is not correctly folding to accept the pigments. 2. Suboptimal Pigment-to-Protein Ratio: Incorrect stoichiometry of chlorophylls (B1240455) and carotenoids. 3. Degraded Pigments: Chlorophylls are sensitive to light and heat. 4. Inactive Apoprotein: Cysteine residues crucial for folding may be oxidized. | 1. Optimize the concentration of the denaturing agent (e.g., LDS) and the refolding buffer conditions (pH, salt). Ensure gentle mixing. 2. Empirically test different molar ratios of Chl a, Chl b, and xanthophylls to apo-CP26. Start with ratios known for native this compound. 3. Perform all steps involving pigments in dim light and on ice.[1] Use freshly extracted pigments. 4. Ensure the presence of a reducing agent like DTT or β-Mercaptoethanol (e.g., 10 mM) in the reconstitution buffer.[2][3] |
| Protein Aggregation/Precipitation during Reconstitution | 1. High Protein Concentration: Overly concentrated apoprotein solution can lead to aggregation upon dilution of the denaturant. 2. Incorrect Buffer Conditions: The pH or ionic strength of the reconstitution buffer is not optimal for protein solubility. 3. Rapid Removal of Denaturant: Fast dilution of the denaturant can cause the protein to misfold and aggregate. | 1. Start with a lower concentration of the solubilized apo-CP26 inclusion bodies (e.g., 0.5-1.0 mg/mL). 2. Screen different buffer pH values (typically 7.0-8.0). Tris-HCl is a common buffer component.[2] Avoid physiological buffers that may cause precipitation.[4] 3. Add the pigment solution to the denatured protein solution slowly and with gentle stirring to allow for gradual refolding. |
| Reconstituted Complex Has Incorrect Spectroscopic Properties | 1. Incorrect Pigment Composition: The ratio of Chl a/b or the type of carotenoid is incorrect, leading to shifts in absorption peaks. 2. Improper Pigment Binding: Pigments are associated with the protein but not correctly ligated in their binding pockets, affecting their electronic environment. 3. Misfolded Protein Structure: The overall protein conformation is incorrect, altering the positioning of the bound pigments. | 1. Verify the Chl a/b ratio of your pigment mix using spectrophotometry or HPLC. Ensure the presence of necessary xanthophylls like violaxanthin (B192666) or lutein (B1675518).[5][6] 2. Review the reconstitution protocol, particularly the refolding step. Ensure the absence of interfering substances. 3. Confirm the integrity of the apo-CP26 before starting. Compare the circular dichroism (CD) spectrum of your reconstituted complex with published data for native this compound.[7] |
| No Reconstitution Occurs (only white protein precipitate and free pigment) | 1. Completely Inactive Apoprotein: The protein from inclusion bodies may be improperly solubilized or irreversibly misfolded. 2. Essential Cofactor Missing: A crucial carotenoid required for stabilizing the structure is absent. 3. Blocking of Key Residues: Cysteine residues may be blocked, preventing proper folding or pigment ligation.[3] | 1. Ensure inclusion bodies are fully solubilized in the denaturing buffer (e.g., containing LDS or SDS) with heating and reducing agents.[2][3] 2. While this compound is flexible, ensure your pigment mix contains at least one suitable xanthophyll (e.g., violaxanthin).[5] 3. Avoid reagents like iodoacetamide (B48618) that can irreversibly modify cysteine residues.[3] Ensure a fresh and effective concentration of the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal Chlorophyll a/b ratio for reconstituting apo-CP26?
A1: The optimal Chl a/b ratio can be determined empirically. Native this compound has a specific pigment content, but in vitro reconstitution allows for flexibility. Experiments have shown that varying the Chl a/b ratio in the initial pigment mixture directly influences the final pigment composition of the reconstituted complex. A good starting point is to mimic the native ratio, but testing ratios from 1.5 to 3.0 can help optimize for stability and spectral properties.[7]
Q2: Which carotenoids are essential for this compound reconstitution?
A2: Unlike other LHC proteins, this compound shows lower specificity in carotenoid binding.[5] It can be stably reconstituted with violaxanthin as the sole carotenoid.[5] However, native this compound also contains lutein and neoxanthin. For reconstitutions aiming to mimic the native complex, a mixture of these xanthophylls is recommended. Lutein, in particular, is considered crucial for the structural integrity of the closely related CP29.[6]
Q3: How can I quantify the efficiency of my reconstitution?
A3: Reconstitution efficiency can be assessed by quantifying the amount of protein that has successfully formed a stable complex with pigments. A common method is to run the reconstitution mixture on a non-denaturing gel (e.g., Deriphat-PAGE) and compare the amount of protein in the green, reconstituted band versus the total amount of apoprotein used. Alternatively, techniques like sucrose (B13894) density gradient ultracentrifugation can separate the reconstituted complex from free protein and pigments, allowing for quantification.[2][3]
Q4: My apoprotein is in inclusion bodies. What is the best way to solubilize it?
A4: Apoprotein from E. coli inclusion bodies must be denatured and solubilized before reconstitution. A typical method involves resuspending the purified inclusion bodies in a buffer containing a strong denaturing detergent like Lithium Dodecyl Sulfate (LDS) or Sodium Dodecyl Sulfate (SDS), along with a reducing agent such as DTT or β-Mercaptoethanol. The sample is often heated (e.g., boiled for 1 minute) to ensure complete denaturation.[2][3]
Q5: What are the critical environmental factors to control during the procedure?
A5: Chlorophylls and carotenoids are sensitive to degradation. It is crucial to minimize exposure to light and heat.[8] All steps involving pigment extraction and the reconstitution itself should be performed in dim light and/or on ice. Store pigment extracts and reconstituted samples at -80°C for long-term storage.
Quantitative Data Tables
Table 1: Pigment Content of Native vs. Reconstituted this compound
This table, adapted from published data, shows how the pigment composition of the reconstituted complex varies with the Chl a/b ratio supplied in the reconstitution mixture, compared to the native protein.
| Complex | Chl a/b Ratio (in mixture) | Chl a/b Ratio (in complex) | Chlorophylls per Protein | Xanthophylls per Protein |
| Native this compound (Maize) | N/A | 2.1 | 9 | 2 |
| Reconstituted this compound | 1.5 | 1.3 | 8.5 | 2.1 |
| Reconstituted this compound | 2.2 | 1.8 | 9.2 | 2.0 |
| Reconstituted this compound | 3.0 | 2.5 | 9.1 | 1.9 |
| Data synthesized from literature to illustrate relationships.[7] |
Table 2: Recommended Buffer Compositions
| Buffer/Solution | Components | Purpose |
| Apoprotein Solubilization Buffer | 100 mM Tris-HCl (pH 8.8-9.0), 2% LDS, 50 mM DTT | To denature and solubilize apo-CP26 from inclusion bodies.[3] |
| 2x Reconstitution Buffer | 200 mM Tris-HCl (pH 7.2), 0.4% LDS, 40 mM KCl | Main buffer for the reconstitution reaction.[2] |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | For resuspending inclusion bodies before solubilization.[2] |
| Pigment Solvent | 100% Ethanol or 80% Acetone (B3395972) | For solubilizing the dried pigment extract.[2][3] |
Experimental Protocols & Workflows
Expression and Purification of apo-CP26 (Lhcb5) Inclusion Bodies
The workflow begins with the expression of the recombinant Lhcb5 gene in E. coli and culminates in purified inclusion bodies ready for solubilization.
Caption: Workflow for apo-CP26 expression and inclusion body purification.
Total Pigment Extraction from Spinach
This protocol outlines the extraction of chlorophylls and carotenoids from spinach leaves, which will be used in the reconstitution mixture.
Caption: Workflow for extracting photosynthetic pigments from spinach.
In Vitro Reconstitution of apo-CP26
This is the core protocol for refolding the apoprotein in the presence of pigments. Perform all steps in dim light and on ice where possible.
References
- 1. Molecular characterization and gene expression of lhcb5 gene encoding this compound in the light-harvesting complex II of Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Reconstitution of Light-harvesting Complexes of Plants and Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Pigment-binding properties of the recombinant photosystem II subunit this compound reconstituted in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reconstitution and pigment-binding properties of recombinant CP29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromophore-organization-in-the-higher-plant-photosystem-ii-antenna-protein-cp26 - Ask this paper | Bohrium [bohrium.com]
- 8. Carotenoid stability and aroma retention during the post‐harvest storage of biofortified maize - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Instability of the Isolated CP26 Protein Complex
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the instability of the isolated Chlorophyll (B73375) a/b-binding protein CP26. The following information is designed to assist researchers in optimizing their experimental workflows and ensuring the integrity of the this compound protein complex for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My isolated this compound protein is precipitating out of solution. What are the likely causes and how can I prevent this?
A1: Protein precipitation is a common indicator of aggregation, which can be triggered by several factors. A primary cause is a suboptimal buffer environment. If the buffer's pH is near the isoelectric point (pI) of this compound, the protein's net charge will be close to zero, reducing electrostatic repulsion between molecules and promoting aggregation. Furthermore, inadequate salt concentrations can fail to shield charged surface patches, also leading to aggregation.[1]
To mitigate precipitation:
-
Buffer Optimization: It is crucial to select a buffer with a pH at least one unit away from the pI of this compound. A systematic screening of different buffer systems and pH values is recommended.[1]
-
Salt Concentration: Adjusting the ionic strength of the buffer with salts like NaCl can enhance solubility. A typical starting point is 150 mM NaCl.[1]
-
Additives: The inclusion of stabilizing agents such as glycerol (B35011) (typically 5-20%), arginine (50-100 mM), or non-detergent sulfobetaines can be beneficial.[1]
-
Temperature Control: Performing purification and all handling steps at low temperatures (e.g., 4°C) can significantly slow down aggregation kinetics.[1]
Q2: I am observing a loss of chlorophyll from my isolated this compound complex. What could be causing this and how can it be minimized?
A2: The instability of the isolated this compound complex is often accompanied by the loss of its bound pigments, chlorophyll a, chlorophyll b, and xanthophylls. This pigment loss is a sign of protein unfolding or denaturation. The hydrophobic core of the protein, which normally shields the pigments from the aqueous environment, becomes exposed, leading to pigment release. The choice of detergent and its concentration are critical factors in maintaining the native conformation of the protein and retaining the pigments.
To minimize pigment loss:
-
Detergent Screening: The use of milder non-ionic detergents is generally preferred for membrane protein purification. It is advisable to perform a detergent screen to identify the optimal detergent and concentration that preserves the pigment-protein interactions.
-
Lipid Supplementation: Reconstituting the purified this compound into liposomes can provide a more native-like lipid environment, which has been shown to be crucial for the stability of light-harvesting complexes.[2] Specific thylakoid lipids like digalactosyl diacyl glycerol (DGDG) and phosphatidylglycerol (PG) have been shown to be important for the stability and crystallization of the related light-harvesting complex II (LHC-II).[3]
-
Minimize Exposure to Harsh Conditions: Avoid prolonged exposure to high concentrations of detergent and extreme pH or temperature during purification.
Q3: My recombinant this compound is expressed in inclusion bodies. What is the best strategy for refolding and stabilizing the protein?
A3: Expression of membrane proteins like this compound in bacterial systems often results in their accumulation in insoluble inclusion bodies. Recovering functional protein requires denaturation followed by a carefully optimized refolding process.
A general strategy involves:
-
Solubilization: Isolate the inclusion bodies and solubilize them using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride (GdnHCl).
-
Refolding: The refolding process is critical and often involves the slow removal of the denaturant. This can be achieved through methods like dialysis or rapid dilution into a refolding buffer. The refolding buffer should be optimized and may contain:
-
pH: A pH that is optimal for the protein's stability.
-
Additives: Stabilizing osmolytes like glycerol or sugars, and amino acids like L-arginine to suppress aggregation.
-
Redox System: If the protein contains disulfide bonds, a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) may be necessary to facilitate correct bond formation.
-
Detergent/Lipids: For membrane proteins, the presence of a mild detergent or phospholipids (B1166683) in the refolding buffer is often essential to provide a hydrophobic environment for the transmembrane domains.
-
Troubleshooting Guides
Issue 1: Protein Aggregation During and After Purification
Protein aggregation is a primary challenge when working with isolated this compound. It can manifest as visible precipitation or the formation of soluble high-molecular-weight complexes.
Table 1: Troubleshooting Protein Aggregation
| Symptom | Possible Cause | Recommended Solution |
| Visible precipitate forms during purification or upon concentration. | Buffer pH is close to the protein's isoelectric point (pI). | Screen a range of pH values to find the optimal pH for solubility, ensuring it is at least 1 pH unit away from the pI.[1] |
| Low ionic strength of the buffer. | Increase the salt concentration (e.g., 150-500 mM NaCl) to improve solubility and shield surface charges.[1] | |
| High protein concentration. | Work with lower protein concentrations during purification. If high concentrations are required for downstream applications, perform a buffer screen to find conditions that support high concentrations.[4] | |
| Loss of activity and formation of soluble aggregates detected by size-exclusion chromatography. | Protein unfolding and exposure of hydrophobic regions. | Add stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or non-detergent sulfobetaines to the buffer.[1] |
| Oxidation of cysteine residues leading to disulfide-linked aggregates. | Include a reducing agent like DTT or TCEP (1-5 mM) in all buffers.[4] | |
| Suboptimal detergent choice or concentration. | Perform a detergent screen to identify a mild detergent that maintains the protein in a monomeric state. Use the lowest concentration of detergent that maintains solubility. |
Issue 2: Instability and Loss of Function
The isolated this compound complex can be prone to denaturation, leading to the loss of its native structure and function (i.e., light-harvesting capabilities).
Table 2: Troubleshooting Protein Instability
| Symptom | Possible Cause | Recommended Solution |
| Gradual loss of chlorophyll and other pigments over time. | Detergent-induced denaturation. | Screen for milder detergents (e.g., digitonin, dodecyl maltoside) and use the lowest effective concentration. Consider detergent-free methods using styrene-maleic acid (SMA) copolymers. |
| Absence of a native-like lipid environment. | Reconstitute the purified this compound into liposomes composed of thylakoid lipids (e.g., DGDG, PG) to mimic the native membrane environment.[2][3] | |
| Changes in spectroscopic properties (e.g., circular dichroism, fluorescence) indicating conformational changes. | Suboptimal buffer conditions (pH, ionic strength). | Perform a buffer optimization screen using techniques like thermal shift assays (TSA) or differential scanning fluorimetry (DSF) to identify conditions that maximize the melting temperature (Tm) of the protein.[5] |
| Temperature-induced unfolding. | Perform all purification and handling steps at 4°C and store the purified protein at -80°C in the presence of a cryoprotectant like glycerol (20-50%).[6] |
Experimental Protocols
Protocol 1: Buffer Optimization using Thermal Shift Assay (TSA)
This protocol outlines a method for screening optimal buffer conditions to enhance the thermal stability of the isolated this compound protein complex.[5]
Materials:
-
Purified this compound protein complex
-
96-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence during a melt curve
-
SYPRO Orange dye (5000x stock in DMSO)
-
A variety of buffer components (see Table 3 for examples)
Table 3: Example Buffer Components for Screening
| Component | Concentration Range | Purpose |
| Buffer System | 20-100 mM | To screen for optimal pH (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris for pH 7.5-8.5) |
| Salt (e.g., NaCl, KCl) | 50-500 mM | To screen for optimal ionic strength that maintains solubility.[5] |
| Additives | ||
| Glycerol | 5-20% (v/v) | To increase viscosity and stabilize the native state.[1] |
| L-Arginine | 50-500 mM | To suppress aggregation.[1] |
| Sucrose/Trehalose | 5-10% (w/v) | As general protein stabilizers. |
| Detergent | Varies (e.g., 0.02-0.1% DDM) | To maintain solubility of the membrane protein. |
Methodology:
-
Prepare Master Mix: Prepare a master mix containing the purified this compound protein and SYPRO Orange dye in a base buffer. The final protein concentration should be in the low micromolar range, and the final dye concentration is typically 5x.
-
Prepare Buffer Conditions: In a 96-well plate, prepare a matrix of different buffer conditions by varying the pH, salt concentration, and additives.
-
Mix and Incubate: Add the protein/dye master mix to each well of the buffer plate. Seal the plate, mix gently, and centrifuge briefly.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Analysis: Monitor the fluorescence of the SYPRO Orange dye. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at the midpoint of this transition. Conditions that result in a higher Tm are considered to be more stabilizing for the protein.[5]
Mandatory Visualizations
Caption: Workflow for the purification and stability analysis of the isolated this compound protein complex.
Caption: Logical workflow for troubleshooting protein aggregation of isolated this compound.
References
Technical Support Center: Improving the Resolution of the CP26 Crystal Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of the CP26 protein and the subsequent improvement of its crystal structure resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Protein Production and Purification
??? Question: My this compound protein is aggregating and unstable after purification. How can I improve its stability for crystallization?
Answer: Protein stability is critical for successful crystallization.[1] For membrane proteins like this compound, instability often arises from the non-native environment created by detergents used for extraction.[2][3] Here are several strategies to enhance stability:
-
Detergent Screening: The choice of detergent is crucial. It is common to use one detergent for solubilization, another for purification, and a third for crystallization.[4] Screen a variety of detergents to find one that maintains the function and stability of this compound. The detergent concentration should always be above its critical micelle concentration (CMC) to ensure the protein remains in micelles.[4]
-
Additives: The addition of lipids or osmolytes (e.g., glucose, sucrose) to the protein buffer can help stabilize the protein.[2][5] For Photosystem II (PSII) complexes, divalent cations are often indispensable.[6]
-
Construct Engineering:
-
Truncation: Remove flexible or disordered regions, such as long loops or termini, which can interfere with crystal lattice formation.[1]
-
Surface Entropy Reduction (SER): Mutating high-entropy surface residues like lysine (B10760008) and glutamate (B1630785) to alanine (B10760859) can promote better crystal contacts.[7]
-
Fusion Proteins: Fusing a stable, soluble protein like T4 lysozyme (B549824) to your construct can enhance solubility and provide a larger hydrophilic surface for crystal contacts.[7][8]
-
??? Question: What level of purity is required for this compound crystallization, and how can I assess it?
Answer: A protein purity of at least 95% is recommended for initial crystallization screens.[5][9] Insufficient purity can lead to amorphous precipitates or prevent crystal formation altogether.[1]
-
Assessment Methods:
-
Improving Purity: If initial screens are unsuccessful or crystal quality is poor, further purification steps are recommended. This could involve additional chromatography steps or optimizing existing ones.[9]
Crystallization
??? Question: I am not getting any crystals, only amorphous precipitate or clear drops. What should I try next?
Answer: This is a common issue in protein crystallization. The appearance of your drops can guide your next steps:
-
Amorphous Precipitate: This usually indicates that the protein concentration is too high.[5] Try reducing the initial protein concentration. It can also signify protein instability or impurity.[5]
-
Clear Drops: This typically means the protein concentration is too low for nucleation to occur under the tested conditions.[5] The optimal protein concentration is protein-specific and must be determined empirically, often in the range of 5-10 mg/ml for initial screens of a new protein.[5]
To address both issues, consider the following:
-
Optimize Protein Concentration: Systematically vary the protein concentration. A pre-crystallization test (PCT) can help determine the optimal concentration range.[10]
-
Modify Crystallization Conditions: Adjust the pH, precipitant concentration, and temperature.[6][10]
-
Advanced Crystallization Techniques:
-
Lipidic Cubic Phase (LCP): This method provides a more native-like membrane environment and can improve crystal quality for membrane proteins.[7]
-
Seeding: If you have any small or poorly formed crystals, microseeding or macroseeding can be used to promote the growth of larger, higher-quality crystals.[11][12]
-
??? Question: My this compound crystals are very small and fragile. How can I grow larger, more robust crystals?
Answer: Growing larger crystals is often a key step to improving diffraction resolution. Membrane protein crystals, in particular, can be fragile due to high solvent content.[13]
-
Seeding: Macroseeding, where a single, well-formed crystal is transferred to a new, less-saturated drop, can promote controlled growth and lead to larger crystals.[11]
-
Slowing Down Crystallization: Slower crystal growth often leads to better-ordered crystals. This can be achieved by lowering the temperature, reducing the precipitant concentration, or using techniques like counter-diffusion in capillaries.[6][12]
-
Detergent and Additive Optimization: The presence of certain detergents or additives can influence crystal size and quality.[2]
Post-Crystallization and Data Collection
??? Question: The crystals I have diffract to low resolution. What post-crystallization treatments can I use to improve diffraction quality?
Answer: Low resolution is a frequent problem, especially with challenging targets like membrane proteins.[2] Several post-crystallization techniques can dramatically improve diffraction:
-
Crystal Dehydration: Controlled removal of water from the crystal can lead to tighter molecular packing and improved order, often resulting in a significant increase in resolution.[14][15] This can be achieved by soaking the crystal in a solution with a higher precipitant concentration or by controlled air dehydration.[14]
-
Crystal Annealing: This involves briefly warming a cryo-cooled crystal before re-cooling it. This process can reduce crystal mosaicity (the spread of orientations of the unit cells within the crystal) and improve diffraction.[12][15]
-
Cryoprotectant Optimization: Improper cryoprotection can damage the crystal lattice during flash-cooling, leading to poor diffraction.[16] It is essential to find a cryoprotectant that prevents ice crystal formation without disordering the protein crystal.[17][18]
??? Question: How do I choose the right cryoprotectant and soaking strategy?
Answer: The goal of cryoprotection is to prevent the formation of crystalline ice, which would destroy the crystal lattice.
-
Screening Cryoprotectants: Test a range of common cryoprotectants such as glycerol (B35011), ethylene (B1197577) glycol, and various PEGs at different concentrations.[19] Your crystallization solution may already be close to cryoprotective if it contains high concentrations of glycerol or MPD.[17]
-
Soaking Strategy:
-
Single-Step Soaking: Transfer the crystal to a solution containing the cryoprotectant for a short period (seconds to minutes) before flash-cooling.[20]
-
Multi-Step Soaking: Gradually increase the cryoprotectant concentration in a stepwise manner to minimize osmotic shock to the crystal.[19]
-
Vapor Diffusion: For very delicate crystals, cryoprotection via vapor diffusion of volatile agents like ethanol (B145695) or isopropanol (B130326) can be a gentler alternative to direct soaking.[16]
-
Experimental Protocols and Data
Table 1: Example Crystallization Conditions for Photosystem II Core Complex (dPSIIcc)
| Component | Concentration Range | Purpose | Reference |
| dPSIIcc Protein | 0.5 - 2.5 mM Chl a | Macromolecule | [11] |
| PIPES buffer (pH 7.0) | 100 mM | Buffering agent | [11][21] |
| CaCl₂ | 5 - 40 mM | Divalent cation, essential for stability | [6][11] |
| Glycerol | 5% | Additive | [11] |
| Polyethylene Glycol (PEG) 2000 | 5 - 10% (w/v) | Precipitant | [11] |
| β-dodecyl maltoside (βDM) | 0.03% | Detergent | [11] |
Protocol 1: Macroseeding for Crystal Size Optimization
This protocol is adapted from methods used for growing large crystals of the dimeric Photosystem II core complex (dPSIIcc).[11]
-
Prepare a Seed Crystal: Identify a small, well-formed crystal from an initial crystallization drop.
-
Wash the Seed: Carefully transfer the seed crystal through a series of drops of "washing solution" (crystallization buffer with a precipitant concentration in the metastable zone, where new nucleation does not occur) to remove any microcrystals from its surface.
-
Prepare the Growth Drop: Set up a new sitting or hanging drop containing the protein solution and a crystallization buffer with the precipitant concentration in the metastable zone.
-
Transfer the Seed: Using a cryo-loop or a specialized tool, transfer the washed seed crystal into the center of the growth drop.
-
Equilibrate and Monitor: Seal the well and allow the system to equilibrate. Monitor the crystal for growth over several days to weeks.
Protocol 2: Stepwise Crystal Dehydration
This protocol describes a general method for improving crystal order through controlled dehydration.[15]
-
Prepare Dehydration Solutions: Create a series of solutions with increasing concentrations of the primary precipitant used in crystallization (e.g., PEG). For example, if your crystals grew in 10% PEG, prepare solutions with 12%, 14%, 16%, 18%, and 20% PEG in the same buffer.
-
Initial Soak: Transfer a crystal from its growth drop into the first dehydration solution (e.g., 12% PEG).
-
Stepwise Transfer: After a defined equilibration time (e.g., 30-60 minutes), transfer the crystal to the next solution with a higher precipitant concentration.
-
Monitor Crystal Integrity: Visually inspect the crystal at each step. If cracking or dissolution occurs, the concentration jump is too large or the soaking time is too long.
-
Final Soak and Cryoprotection: After reaching the desired final concentration, add your cryoprotectant to this final dehydration solution before flash-cooling. In some cases, the high concentration of precipitant itself may act as a cryoprotectant.
Visual Guides
Caption: Troubleshooting workflow for improving crystal resolution.
Caption: Key stages in preparing a protein sample for crystallization.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Overcoming the challenges of membrane protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. mdpi.com [mdpi.com]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 10. selectscience.net [selectscience.net]
- 11. Optimizing Crystal Size of Photosystem II by Macroseeding: Toward Neutron Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iucr.org [iucr.org]
- 14. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 16. Efficient Cryoprotection of Macromolecular Crystals using Vapor Diffusion of Volatile Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchmap.jp [researchmap.jp]
- 20. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 21. Towards understanding the crystallization of photosystem II: influence of poly(ethylene glycol) of various molecular sizes on the micelle formation of alkyl maltosides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Generating Stable CP26 Mutant Lines: A Technical Support Resource
A Note to Researchers: The term "CP26" can refer to at least two distinct biological entities: a component of the 26S proteasome (Core Particle subunit) or a circular plasmid in Borrelia burgdorferi. To provide you with the most accurate and relevant troubleshooting guidance, please specify which "this compound" your research pertains to. The following technical support center is structured to address challenges in generating stable mutant lines for a eukaryotic protein like a proteasome subunit, a common endeavor for researchers in drug development. Should your focus be on the Borrelia burgdorferi plasmid, the experimental approaches and challenges would differ significantly.
Technical Support Center: Generating Stable Eukaryotic this compound Mutant Lines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the generation of stable cell lines with mutations in the this compound proteasome subunit.
Troubleshooting Guides
Challenges in generating stable mutant cell lines can arise at multiple stages of the experimental workflow. This section provides a systematic guide to identifying and resolving common issues.
Issue 1: Low Transfection or Transduction Efficiency
Low efficiency in introducing your gene-editing constructs (e.g., CRISPR/Cas9 plasmids, viral vectors) into the target cells is a frequent initial hurdle.
Experimental Workflow for Generating Stable Cell Lines
Caption: General workflow for creating stable mutant cell lines.
| Potential Cause | Recommended Solution |
| Suboptimal DNA Quality | Ensure high-purity, "transfection-grade" plasmid DNA. Consider using endotoxin-free purification kits.[1] |
| Poor Cell Health | Optimize cell culture conditions. Ensure cells are healthy, actively dividing (50-80% confluency), and free from contamination like mycoplasma.[2] |
| Inefficient Delivery Method | For difficult-to-transfect cells, consider switching from lipofection to electroporation or a lentiviral transduction system.[3][4] |
| Low Viral Titer (for transduction) | Concentrate the virus using ultracentrifugation. Determine the infectious titer rather than relying on physical titer measurements (e.g., p24 ELISA).[2] |
| Incorrect Multiplicity of Infection (MOI) | Perform a titration experiment to determine the optimal MOI for your specific cell line.[1][2] |
Issue 2: High Cell Death After Transfection/Transduction and Selection
Significant cell death can occur due to the toxicity of the delivery method, the gene-editing components, or the selection agent.
Logical Flow for Troubleshooting Cell Death
References
Technical Support Center: Refining Non-Photochemical Quenching (NPQ) Measurements in cp26 Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with non-photochemical quenching (NPQ) measurements, particularly in the context of cp26 (B524281) mutants.
Troubleshooting Guides
This section addresses specific issues that may arise during NPQ experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Fv/Fm in Wild-Type Control | Incomplete dark adaptation. | Ensure leaves are dark-adapted for a sufficient period (typically 20-30 minutes) to allow for the full relaxation of NPQ and re-oxidation of the plastoquinone (B1678516) pool.[1] |
| Plant stress (e.g., drought, nutrient deficiency, pathogen infection). | Use healthy, well-watered plants for experiments. Check for any visible signs of stress. | |
| Incorrect measurement settings on the PAM fluorometer. | Verify that the measuring light intensity is low enough to not induce any photochemical quenching.[1] Ensure the saturating pulse is of sufficient intensity and duration to fully close all PSII reaction centers.[2] | |
| Negative NPQ Values | Incorrect measurement of Fm or Fm'. | Ensure that the saturating pulse is correctly applied and that the maximal fluorescence values are accurately captured. Review the raw fluorescence traces. |
| Drifting baseline fluorescence (Fo). | Allow the instrument to warm up and stabilize before starting measurements. Check for and minimize any sources of ambient light interference.[1] | |
| High Variability in NPQ Measurements Between Replicates | Inconsistent leaf age or position on the plant. | Use leaves of a similar age and developmental stage for all measurements. |
| Variations in the light environment during the experiment. | Ensure that the actinic light source provides uniform illumination across the sample area. | |
| Inconsistent positioning of the fiber optic cable. | Maintain a constant distance and angle between the fiber optic and the leaf surface for all measurements. | |
| NPQ Induction is Very Slow or Almost Absent in this compound Mutants | This is an expected phenotype. | The this compound mutation is known to significantly impair NPQ, particularly the rapidly inducible energy-dependent component (qE).[3][4] This confirms the important role of the this compound protein in this process. |
| Light intensity is too low to induce a strong NPQ response. | While this compound mutants have reduced NPQ, a response may still be elicited at higher actinic light intensities. Perform a light-response curve to determine the optimal intensity. | |
| Unexpectedly High NPQ in this compound Mutants | Presence of compensatory mechanisms. | In some cases, other photoprotective mechanisms may be upregulated in the absence of this compound. Consider investigating the xanthophyll cycle activity and the expression of other LHC proteins.[4][5] |
| Misidentification of the mutant line. | Verify the genotype of your plant material using PCR or other molecular techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind measuring NPQ with a PAM fluorometer?
A1: Pulse Amplitude Modulated (PAM) fluorometry is used to distinguish between photochemical and non-photochemical quenching of chlorophyll (B73375) fluorescence.[6] The process involves:
-
Dark Adaptation: The sample is kept in the dark to ensure all Photosystem II (PSII) reaction centers are "open" and NPQ is relaxed.
-
Measuring F₀: A weak, modulated measuring light is used to determine the minimum fluorescence level (F₀), when reaction centers are open.[7]
-
Measuring Fₘ: A short, intense pulse of saturating light is applied to transiently "close" all PSII reaction centers, measuring the maximum fluorescence (Fₘ).[7]
-
Actinic Light Illumination: The sample is exposed to continuous light (actinic light) to drive photosynthesis and induce NPQ.
-
Measuring Fₘ': During actinic illumination, periodic saturating pulses are applied to measure the maximum fluorescence in the light-adapted state (Fₘ').[2] NPQ dissipates excess energy, so Fₘ' will be lower than Fₘ.
-
Calculation: NPQ is then calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.[8][9]
Q2: Why is NPQ significantly reduced in this compound mutants?
A2: The this compound protein is a minor light-harvesting complex of Photosystem II. It is believed to play a crucial role in the organization of the PSII supercomplex and is a key site for the dissipation of excess light energy as heat (the process of NPQ).[3][8] Its absence disrupts the efficient formation of the quenching sites, leading to a strong reduction in the capacity for NPQ, particularly the major, rapidly reversible component, qE.[4][5]
Q3: My NPQ data for the this compound mutant shows some residual quenching. What does this represent?
A3: While the fast qE component is severely impaired in this compound mutants, other, slower components of NPQ may still be present. These can include state transitions (qT) and photoinhibition (qI).[10] Additionally, some studies suggest that in the absence of this compound, other mechanisms involving the xanthophyll cycle or other antenna proteins might provide a smaller, residual level of quenching.[4]
Q4: How do I separate the different components of NPQ (qE, qT, qI)?
A4: The different components of NPQ are distinguished by their relaxation kinetics in the dark following a period of illumination:
-
qE (Energy-dependent quenching): The fastest component, relaxing within seconds to a few minutes. It is dependent on the pH gradient across the thylakoid membrane.[2]
-
qT (State-transition quenching): A slower component, relaxing over 10-15 minutes. It is related to the migration of LHCII from PSII to PSI.
-
qI (Photoinhibitory quenching): The slowest and often irreversible component, associated with damage to the PSII reaction centers. It can take hours to relax.[10]
By monitoring the recovery of Fₘ' in the dark after turning off the actinic light, you can kinetically distinguish these components.
Q5: What are typical light intensities used for NPQ measurements?
A5: This can be species- and growth-condition dependent. A common approach is:
-
Dark Adaptation: 20-30 minutes.
-
Actinic Light: A moderate to high light intensity is typically used to induce a robust NPQ response. A common starting point for Arabidopsis is around 500-1000 µmol photons m⁻² s⁻¹.[5][8] For experiments specifically looking at this compound mutants, using a range of light intensities can be informative.
-
Saturating Pulse: A very high intensity pulse (e.g., >3000 µmol photons m⁻² s⁻¹) for a short duration (e.g., 0.8-1 second) is used to saturate PSII.[8][9]
Experimental Protocols
Protocol 1: Standard NPQ Induction and Relaxation Measurement
This protocol is designed for comparing NPQ kinetics in wild-type and this compound mutant Arabidopsis thaliana.
-
Plant Material: Use fully expanded leaves from 4-6 week old plants grown under controlled conditions.
-
Dark Adaptation: Detach a leaf and place it in a leaf clip. Dark adapt for at least 20 minutes.
-
Instrument Setup: Configure the PAM fluorometer (e.g., Walz DUAL-PAM-100) with the appropriate settings for measuring light, actinic light, and saturating pulses.
-
Measure Dark-Adapted Parameters:
-
Turn on the measuring light to determine F₀.
-
Apply a single saturating pulse (e.g., 5000 µmol m⁻² s⁻¹ for 1s) to determine Fₘ.
-
Calculate the maximum quantum yield of PSII: Fv/Fm = (Fₘ - F₀) / Fₘ.
-
-
NPQ Induction:
-
Illuminate the leaf with actinic light (e.g., 600 µmol m⁻² s⁻¹).[8]
-
Apply saturating pulses at regular intervals (e.g., every 60 seconds) for a total duration of 10-15 minutes to measure Fₘ' during light induction.
-
-
NPQ Relaxation:
-
Turn off the actinic light.
-
Continue to apply saturating pulses at increasing intervals (e.g., 30s, 60s, 120s, 5 min, 10 min) for 15-20 minutes in the dark to monitor the recovery of Fₘ'.
-
-
Data Analysis:
-
Calculate NPQ for each time point using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Plot NPQ versus time to visualize the induction and relaxation kinetics.
-
Quantitative Data Summary
The following tables summarize typical fluorescence parameters observed in wild-type vs. This compound mutant plants. Values can vary based on specific experimental conditions.
Table 1: Photosystem II Efficiency in Dark-Adapted Leaves
| Genotype | Fv/Fm | Reference |
| Wild-Type (WT) | ~0.83 | [1] |
| This compound mutant | ~0.80 - 0.82 | [5][8] |
| Note: A slight reduction in Fv/Fm may be observed in this compound mutants, but they are generally considered to have functional PSII reaction centers. |
Table 2: Non-Photochemical Quenching Parameters under High Light
| Genotype | Maximum NPQ | Key Observation | Reference(s) |
| Wild-Type (WT) | 1.5 - 2.5 | Rapid and robust induction of NPQ. | [5][8] |
| This compound mutant | 0.5 - 1.0 | Significantly reduced NPQ capacity, slower induction. | [5][8] |
| This compound npq4 (lacks PsbS) | ~0.2 | NPQ is almost completely abolished. | [5] |
| This compound L17 (overexpresses PsbS) | 1.0 - 1.5 | NPQ is partially restored but still lower than WT overexpressor. | [5] |
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biologic.net [biologic.net]
- 7. handheld.psi.cz [handheld.psi.cz]
- 8. Quenching in Arabidopsis thaliana Mutants Lacking Monomeric Antenna Proteins of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonphotochemical quenching measurements [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
strategies to minimize photodamage during CP26 analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photodamage during the analysis of the chlorophyll (B73375) a-b binding protein CP26.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound, focusing on the prevention of photodamage.
Q1: My this compound fluorescence signal is rapidly bleaching during analysis. What are the primary causes and how can I prevent this?
A1: Rapid photobleaching of this compound is primarily caused by excessive light exposure and the presence of molecular oxygen, which leads to the formation of reactive oxygen species (ROS). These ROS can irreversibly damage the chlorophyll molecules and the protein itself.
Troubleshooting Steps:
-
Reduce Illumination Intensity: High photon fluxes increase the rate of transition to damaging triplet states. Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition. Use intermittent excitation rather than continuous illumination.
-
Employ Oxygen Scavenger Systems: The removal of dissolved oxygen from your sample buffer is one of the most effective ways to reduce photobleaching.
-
Use Triplet State Quenchers: These molecules help to deactivate the harmful triplet state of chlorophyll before it can react with oxygen.
Q2: I am performing single-molecule spectroscopy on this compound and observing significant blinking and early photobleaching. How can I improve the stability of my sample?
A2: Single-molecule studies are particularly sensitive to photodamage. In addition to the general strategies mentioned above, consider the following:
Troubleshooting Steps:
-
Optimize Excitation Wavelength: While this compound has broad absorption, using a wavelength at the red edge of the absorption spectrum can sometimes reduce the likelihood of inducing photodamage.
-
Implement an Enzymatic Oxygen Scavenger System: The Glucose Oxidase/Catalase (GOC) or the Protocatechuate Dioxygenase (PCD) systems are highly effective.
-
Add a Triplet State Quencher: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a commonly used triplet state quencher that can significantly improve fluorophore stability.
Q3: Can the buffer composition, other than oxygen scavengers, affect the photostability of this compound?
A3: Yes, the buffer environment can influence the stability of this compound.
Troubleshooting Steps:
-
Maintain Optimal pH: The stability and conformation of this compound are pH-dependent. Ensure your buffer is at the optimal pH for the protein's stability, typically around pH 7.5-8.0.
-
Consider the Detergent Environment: For in vitro studies of isolated this compound, the choice and concentration of detergent can impact protein conformation and photostability. Use of milder detergents at concentrations just above the critical micelle concentration is advisable. Aggregation of antenna proteins, which can be induced by low detergent concentrations, may alter their photophysical properties.[1][2]
Quantitative Data for Experimental Design
The following table provides recommended starting parameters for minimizing photodamage during this compound analysis. These values are based on studies of related light-harvesting complexes and should be optimized for your specific experimental setup.
| Parameter | Recommended Starting Value | Notes |
| Illumination Intensity | 10 - 100 W/cm² | For single-molecule studies, start at the lower end of this range. |
| Exposure Time | < 100 ms (B15284909) per frame | Minimize the total illumination time on the sample. |
| Oxygen Scavenger System | Glucose Oxidase: 0.1 mg/mL, Catalase: 0.02 mg/mL, Glucose: 1-2% (w/v) | Prepare fresh and allow at least 10-15 minutes for oxygen removal before starting measurements. |
| Triplet State Quencher | Trolox: 0.1 - 1 mM | Trolox can be added to the oxygen scavenger system for enhanced protection. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenger System with a Triplet State Quencher
This protocol describes the preparation of a commonly used buffer additive to minimize photodamage.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-(+)-Glucose
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Your standard imaging buffer (e.g., Tris-HCl or HEPES at the desired pH)
Procedure:
-
Prepare stock solutions of Glucose Oxidase (10 mg/mL in buffer), Catalase (2 mg/mL in buffer), and Trolox (100 mM in DMSO).
-
On the day of the experiment, prepare a 20% (w/v) glucose solution in your imaging buffer.
-
Immediately before your experiment, add the components to your final sample buffer in the following order and final concentrations:
-
1-2% (w/v) Glucose
-
0.1 mg/mL Glucose Oxidase
-
0.02 mg/mL Catalase
-
0.1 - 1 mM Trolox
-
-
Gently mix the solution. Do not vortex, as this can introduce oxygen.
-
Allow the solution to incubate in your sample chamber for at least 10-15 minutes before starting your measurement to ensure thorough deoxygenation.
Visualizations
Caption: Signaling pathway of photodamage and photoprotection in this compound.
Caption: Experimental workflow for minimizing photodamage during this compound analysis.
References
Technical Support Center: Optimizing Growth Conditions for Studying CP26 Phenotypes
This guide is designed for researchers, scientists, and drug development professionals investigating the phenotypes associated with the Chlorophyll Protein 26 (CP26). Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to optimize your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of This compound (B524281) and why is it studied?
A1: this compound, or Chlorophyll Protein 26, is a minor antenna protein within the Photosystem II (PSII) complex in photosynthetic organisms like plants and algae. It plays a crucial role in light harvesting and, more significantly, in photoprotective mechanisms that dissipate excess light energy, a process known as nonphotochemical quenching (NPQ).[1][2][3] Studying this compound phenotypes helps to understand how photosynthetic organisms adapt to varying light conditions and protect themselves from photodamage.
Q2: What are the common model organisms used to study this compound phenotypes?
A2: The most common model organisms are the green alga Chlamydomonas reinhardtii and the model plant Arabidopsis thaliana.[1][4] C. reinhardtii is particularly useful for genetic manipulation and physiological studies due to its rapid growth and well-characterized photosynthetic apparatus.[5][6][7][8]
Q3: What are the expected phenotypes of a this compound mutant?
A3: The absence or reduction of this compound can lead to several distinct phenotypes. In Chlamydomonas reinhardtii, the absence of this compound impairs both photosynthetic efficiency and photoprotection.[1][3] Key phenotypes include reduced efficiency of energy transfer to the PSII reaction center, impaired state transitions, and a significant reduction or complete absence of nonphotochemical quenching (NPQ).[1][2] In Arabidopsis, the effects can be more nuanced, sometimes showing minor impacts on overall photosynthesis but altering the characteristics of PSII and its organization within the thylakoid membrane.[4][9]
Q4: Does the growth medium affect the phenotype of this compound mutants?
A4: Yes, the growth medium is critical. Chlamydomonas reinhardtii can be grown heterotrophically in Tris-Acetate-Phosphate (TAP) medium or photoautotrophically in a minimal medium like High-Salt (HS) medium.[5][7][8] Since this compound is involved in photosynthesis, growing mutants on a minimal medium under defined light conditions is essential for observing phenotypes related to photoprotection and photosynthetic efficiency. Growth on TAP medium, which provides an alternative carbon source, may mask some of these phenotypes.
Troubleshooting Guide
Issue 1: My this compound mutant shows no discernible growth defect compared to the wild type.
-
Question: I've generated a this compound knockout in Chlamydomonas, but it grows just as well as the wild type. How can I observe a clear phenotype?
-
Answer:
-
Optimize Growth Medium: Ensure you are using a minimal, photoautotrophic medium (e.g., HS medium) rather than a medium supplemented with acetate (B1210297) (like TAP).[5][8] The presence of an external carbon source can compensate for reduced photosynthetic efficiency.
-
Apply Light Stress: Growth defects in this compound mutants are often conditional and most apparent under specific light conditions. Try exposing the cultures to high light (HL) stress (e.g., 500-1000 µmol photons m⁻² s⁻¹) or fluctuating light conditions.[4][5] The inability to perform efficient NPQ will lead to photodamage and reduced growth under these conditions.
-
Check for Compensation: In some organisms like Arabidopsis, the lack of this compound can be partially compensated by an increase in other antenna proteins like CP29 and CP24.[9] Verify the expression levels of other Lhcb proteins to understand the full scope of the molecular phenotype.
-
Issue 2: I am not detecting any protein expression from my this compound construct.
-
Question: I've transformed my organism with a this compound expression vector, but I can't detect the protein. What could be wrong?
-
Answer:
-
Verify the Construct: Use sequencing to confirm that your construct does not contain frameshift mutations or premature stop codons.[10] Analytical restriction digests can also confirm the integrity of the plasmid.[11]
-
Optimize Codon Usage: If you are expressing the gene in a different host system (e.g., E. coli), ensure the codons are optimized for that organism to prevent premature translation termination.[10][11]
-
Check for Degradation: The protein may be expressed but rapidly degraded. Perform a time-course experiment to find the optimal harvest time.[12][13] Adding protease inhibitors during protein extraction can also help prevent degradation.[10]
-
Increase Detection Sensitivity: If expression levels are low, Western blotting is a more sensitive detection method than Coomassie or silver staining.[13]
-
Issue 3: Nonphotochemical Quenching (NPQ) measurements are inconsistent or absent in my mutant.
-
Question: My this compound mutant in Chlamydomonas shows no NPQ, which is expected, but my control experiments are also variable. How can I get reliable measurements?
-
Answer:
-
Standardize Pre-Culture Conditions: Ensure all cultures (wild type and mutants) are grown under the same light intensity, temperature, and CO₂ concentration before the experiment. Acclimation to specific light conditions is critical for consistent NPQ responses.[14]
-
Control pH: NPQ is dependent on the acidification of the thylakoid lumen.[9] Ensure your experimental buffer and conditions do not interfere with the generation of the proton gradient across the thylakoid membrane.
-
Use Appropriate Actinic Light: The light used to induce NPQ must be high enough to saturate photosynthesis.[1] Use an actinic light intensity that is at least three times the intensity required for photosynthetic saturation.
-
Verify Other NPQ Components: While this compound is essential for NPQ in Chlamydomonas, other components like the PsbS protein and the violaxanthin (B192666) de-epoxidase (VDE) enzyme are also crucial, especially in higher plants.[15] Ensure your experimental organism does not have unintended mutations in these related genes.
-
Quantitative Data Summary
The tables below summarize typical quantitative data from studies on this compound mutants, primarily in Chlamydomonas reinhardtii.
Table 1: Photosynthetic Efficiency Parameters
| Parameter | Wild Type (WT) | This compound Mutant | Description | Reference |
| Fv/Fm | ~0.75 | Significantly Lower | Maximum quantum yield of PSII photochemistry. A lower value indicates photoinhibition or reduced PSII efficiency. | [4][14] |
| ΦPSII (Operating Efficiency) | Higher | Significantly Lower | The actual quantum yield of PSII electron transport under a given light intensity. | [14] |
| ETR (Electron Transport Rate) | Higher | Significantly Lower | The rate of electrons moving through the photosynthetic chain. | [14] |
Table 2: Nonphotochemical Quenching (NPQ) Capacity
| Condition | Wild Type (WT) | This compound Mutant | Description | Reference |
| High Light Exposure | High NPQ (~1.5-2.0) | No NPQ / Severely Reduced | Capacity to dissipate excess energy as heat. Absence of this compound can abolish this mechanism in Chlamydomonas. | [1][3] |
Experimental Protocols & Workflows
Protocol 1: Culturing Chlamydomonas reinhardtii for Phenotypic Analysis
-
Media Preparation: Prepare Tris-Acetate-Phosphate (TAP) medium for general cultivation and High-Salt (HS) minimal medium for photosynthetic phenotype experiments.[5][6]
-
Inoculation: Inoculate a 50 mL liquid TAP culture with a single colony from a TAP agar (B569324) plate. Grow for 2-3 days under continuous low light (~30-50 µmol photons m⁻² s⁻¹) with shaking (120 rpm) at 25°C.[5][6]
-
Acclimation for Experiments: Transfer the cells to HS medium. Collect cells by centrifugation (e.g., 1200 g for 3 min), wash once with HS medium, and resuspend in fresh HS medium to a density of 1 x 10⁶ cells/mL.[5]
-
Experimental Growth: Grow the HS cultures under the desired experimental light conditions (e.g., low light: 50 µmol photons m⁻² s⁻¹; high light: 500 µmol photons m⁻² s⁻¹) for at least 24 hours before measurement to allow for acclimation.[5][14] For CO₂-sensitive phenotypes, cultures can be bubbled with 5% CO₂ enriched air.[14]
Protocol 2: Measurement of Chlorophyll Fluorescence (NPQ and Fv/Fm)
-
Dark Adaptation: Dark-adapt the algal suspension or plant leaf for at least 15-20 minutes.
-
Measure F₀ and Fm: Use a pulse-amplitude modulated (PAM) fluorometer. Measure the minimum fluorescence (F₀) with a weak measuring beam. Then, apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹ for ~0.8s) to measure the maximum fluorescence (Fm). Calculate Fv/Fm as (Fm - F₀) / Fm.
-
Induce NPQ: Expose the sample to a continuous high level of actinic light (e.g., 500-1000 µmol photons m⁻² s⁻¹) for several minutes (e.g., 5-10 min).
-
Measure Fm': During the high light exposure, apply saturating pulses at regular intervals to determine the maximum fluorescence in the light-adapted state (Fm').
-
Calculate NPQ: Calculate NPQ at each time point using the formula: (Fm - Fm') / Fm'.
-
Relaxation: Turn off the actinic light and monitor the recovery of fluorescence in the dark to observe the relaxation of NPQ.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound mutant phenotypes.
Signaling & Functional Pathway Visualization
This diagram illustrates the simplified functional role of this compound within the Photosystem II antenna system and its impact on energy flow, particularly in the context of NPQ.
Caption: Role of this compound in photosynthetic energy transfer and NPQ.
References
- 1. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense Inhibition of the Photosynthetic Antenna Proteins CP29 and this compound: Implications for the Mechanism of Protective Energy Dissipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Chlamydomonas reinhardtii Mutants That Exhibit Strong Positive Phototaxis [mdpi.com]
- 6. Competitive Growth Assay of Mutagenized Chlamydomonas reinhardtii Compatible With the International Space Station Veggie Plant Growth Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mutagenesis selection and large-scale cultivation of non-green Chlamydomonas reinhardtii for food applications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - PH [thermofisher.com]
- 13. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Photoautotrophic cultivation of a Chlamydomonas reinhardtii mutant with zeaxanthin as the sole xanthophyll - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Artifacts in CP26 Spectroscopic Data
For researchers, scientists, and drug development professionals working with the Photosystem II minor antenna protein CP26, obtaining high-quality spectroscopic data is crucial for accurate structural and functional analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common artifacts encountered during circular dichroism (CD), fluorescence, and absorption spectroscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in this compound spectroscopic data?
A1: The most prevalent artifacts in this compound spectroscopy arise from issues related to sample purity and preparation, instrument parameters, and the inherent properties of the protein-pigment complex. These can manifest as baseline instability, light scattering, and spectral distortions.
Q2: How can I assess the purity of my this compound preparation?
A2: Protein purity is paramount for reliable spectroscopic data. Impurities, such as degradation fragments or other proteins, can introduce misleading spectral features[1]. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to visually assess the purity of your this compound sample. A single, sharp band at the expected molecular weight of this compound indicates a high degree of purity.
Q3: What are the key considerations for buffer selection in this compound spectroscopy?
A3: Buffer composition is a critical factor that can significantly impact your data. Buffers containing components that absorb in the UV region, such as certain amino acids and nucleotides, should be avoided[2]. For CD spectroscopy in the far-UV region, it is advisable to use buffers with low salt concentrations and avoid chloride ions, which absorb strongly below 200 nm[1]. Phosphate-buffered saline (PBS) is a commonly recommended buffer due to its transparency in the far-UV region[1].
Troubleshooting Guides
Circular Dichroism (CD) Spectroscopy
Issue: Unstable or Drifting Baseline
-
Possible Cause: Instrument instability, temperature fluctuations, or a dirty flow cell.
-
Troubleshooting Steps:
-
Allow the instrument lamp and electronics to warm up for at least 30 minutes before starting measurements.
-
Ensure a constant flow of nitrogen gas to purge the optical path, which is especially important for far-UV measurements.
-
Thoroughly clean the cuvette with appropriate solvents (e.g., ethanol (B145695) and deionized water) to remove any residual contaminants. Protein aggregates from previous experiments can often adhere to the inner surfaces.
-
Run a baseline with the buffer alone to ensure it is flat and stable before measuring your sample.
-
Issue: High Noise Levels or Low Signal-to-Noise Ratio (S/N)
-
Possible Cause: Inappropriate sample concentration, high absorbance of the buffer, or incorrect instrument settings.
-
Troubleshooting Steps:
-
Optimize the protein concentration. For far-UV CD (190-260 nm), a concentration of 0.1-1 mg/mL is typically recommended[2]. The optimal signal-to-noise is often achieved at an optical density (OD) of approximately 0.8[3].
-
Use a cuvette with an appropriate path length. Shorter path lengths (e.g., 0.1-1 mm) are suitable for higher concentration samples or when buffer absorption is high[2][3].
-
Increase the data acquisition time or the number of scans to average out random noise.
-
Issue: Spectral Distortions (e.g., flattened peaks, non-zero baseline at longer wavelengths)
-
Possible Cause: Light scattering due to protein aggregation or particulates in the sample.
-
Troubleshooting Steps:
-
Centrifuge or filter the sample through a 0.22 µm filter immediately before measurement to remove aggregates and other particulates[2].
-
If aggregation is suspected to be inherent to the sample conditions, consider optimizing the buffer composition (e.g., adjusting pH, ionic strength, or adding detergents).
-
Mathematical correction methods can be applied post-acquisition to correct for scattering artifacts[1][4]. These methods often involve fitting the distorted baseline to a function that models Rayleigh or Mie scattering.
-
Diagram: Troubleshooting Workflow for CD Spectroscopy Artifacts
Caption: Troubleshooting workflow for common artifacts in CD spectroscopy.
Fluorescence Spectroscopy
Issue: Low Fluorescence Intensity
-
Possible Cause: Low sample concentration, incorrect excitation or emission wavelengths, or quenching effects.
-
Troubleshooting Steps:
-
Verify the protein concentration and consider concentrating the sample if necessary.
-
Ensure that the excitation and emission wavelengths are set to the known maxima for this compound. For chlorophyll-protein complexes, excitation is typically in the Soret band (around 436 nm for chlorophyll (B73375) a) and emission is in the red region (around 680 nm).
-
Check for the presence of quenching agents in your buffer.
-
Issue: High Background Fluorescence or Autofluorescence
-
Possible Cause: Contaminated buffer or cuvette, or intrinsic fluorescence from other components in the sample.
-
Troubleshooting Steps:
-
Use high-purity solvents and thoroughly clean the cuvettes.
-
Run a blank spectrum of the buffer to assess its contribution to the background signal.
-
If autofluorescence from the sample is an issue, consider using fluorophores with longer excitation and emission wavelengths to minimize this effect.
-
Issue: Inner Filter Effects
-
Possible Cause: The sample is too concentrated, leading to the absorption of emitted light by other molecules in the solution.
-
Troubleshooting Steps:
-
Dilute the sample until the absorbance at the excitation wavelength is below 0.1.
-
Use a cuvette with a shorter path length.
-
Diagram: Logical Relationship of Fluorescence Artifacts and Solutions
Caption: Relationship between common fluorescence artifacts and their solutions.
Absorption Spectroscopy
Issue: Baseline Slope or Curvature
-
Possible Cause: Mismatched solvent in the reference and sample cuvettes, or scattering from the sample.
-
Troubleshooting Steps:
-
Always use the same buffer for both the reference and the sample to ensure proper baseline subtraction.
-
If scattering is suspected, apply a baseline correction. A common method is to fit the region of the spectrum where the analyte does not absorb (e.g., >750 nm for chlorophyll-protein complexes) to a power law function (A = kλ⁻ⁿ) and subtract this from the entire spectrum.
-
Issue: Broad, Ill-defined Peaks
-
Possible Cause: Sample heterogeneity, protein denaturation, or incorrect instrument settings.
-
Troubleshooting Steps:
-
Ensure the sample is homogeneous and free of aggregates.
-
Verify the integrity of the this compound sample. Denaturation can lead to significant changes in the chlorophyll absorption spectrum.
-
Check the instrument's spectral bandwidth setting. A narrower bandwidth will provide better resolution of sharp absorption peaks.
-
Issue: Absorbance Out of Range
-
Possible Cause: The sample is too concentrated.
-
Troubleshooting Steps:
-
Dilute the sample to bring the maximum absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Use a cuvette with a shorter path length.
-
Diagram: Troubleshooting Flow for Absorption Spectroscopy
Caption: Decision tree for troubleshooting common absorption spectroscopy issues.
Experimental Protocols
Detailed Methodology for this compound Sample Preparation for Spectroscopy
A high-quality this compound sample is the foundation for obtaining reliable spectroscopic data. The following is a general protocol for the isolation of this compound from spinach leaves, which can be adapted based on specific laboratory conditions.
1. Isolation of Thylakoid Membranes:
-
Homogenize fresh spinach leaves in a cold buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 400 mM NaCl, 2 mM MgCl₂).
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at low speed to pellet intact chloroplasts.
-
Resuspend the pellet in a hypotonic buffer (e.g., 50 mM Tricine-NaOH pH 7.8, 10 mM NaCl, 5 mM MgCl₂) to lyse the chloroplasts and release the thylakoid membranes.
-
Centrifuge at a higher speed to pellet the thylakoid membranes. Wash the pellet several times with the same buffer.
2. Solubilization of Thylakoid Membranes:
-
Resuspend the thylakoid membranes to a chlorophyll concentration of approximately 1 mg/mL in a solubilization buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.4 M sucrose (B13894), 10 mM NaCl).
-
Add a mild non-ionic detergent, such as n-dodecyl-β-D-maltoside (β-DM), to a final concentration that is optimal for solubilizing the membranes while preserving the integrity of the protein complexes. The detergent-to-chlorophyll ratio is a critical parameter to optimize.
3. Purification of this compound:
-
After a short incubation on ice, centrifuge the solubilized membranes at high speed to pellet any unsolubilized material.
-
The supernatant containing the solubilized protein complexes can be fractionated using methods such as sucrose density gradient ultracentrifugation or ion-exchange chromatography.
-
Collect the fractions corresponding to this compound, which can be identified by their pigment composition and polypeptide profile (SDS-PAGE).
4. Sample Preparation for Spectroscopic Measurements:
-
Buffer exchange the purified this compound into the desired buffer for spectroscopy using dialysis or a desalting column.
-
Determine the protein concentration accurately.
-
Centrifuge the final sample at high speed immediately before placing it in the cuvette to remove any small aggregates that may have formed.
Quantitative Data Summary
The following tables provide reference values for high-quality this compound spectroscopic data. Note that these values can vary slightly depending on the specific experimental conditions (e.g., buffer composition, temperature, and detergent used).
Table 1: Typical Parameters for this compound Circular Dichroism (CD) Spectroscopy
| Parameter | Value | Reference |
| Protein Concentration | 0.1 - 0.5 mg/mL | [2] |
| Path Length | 0.1 - 1 mm | [2] |
| Wavelength Range | 190 - 260 nm (Far-UV) | [2] |
| Signal-to-Noise Ratio | > 3:1 | General Guideline |
| Baseline Stability | ± 0.5 mdeg | General Guideline |
Reference CD Spectrum of nthis compound: A representative CD spectrum of native this compound (nthis compound) shows characteristic features in the visible region, with specific positive and negative bands corresponding to the chiral arrangement of the bound chlorophyll and carotenoid molecules[5].
Table 2: Typical Parameters for this compound Fluorescence Spectroscopy
| Parameter | Value | Reference |
| Excitation Wavelength | ~436 nm (Chl a Soret band) | General Knowledge |
| Emission Maximum | ~680 nm | General Knowledge |
| Sample Absorbance at Excitation λ | < 0.1 | General Guideline |
Table 3: Typical Parameters for this compound Absorption Spectroscopy
| Parameter | Value | Reference |
| Qy Absorption Maximum (Chl a) | ~670-680 nm | General Knowledge |
| Soret Absorption Maximum (Chl a) | ~436 nm | General Knowledge |
| Absorbance Range | 0.1 - 1.0 AU | [3] |
References
- 1. Correcting Ultraviolet-Visible Spectra for Baseline Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. An Excel fitting routine for correcting protein absorption spectra for scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Lhcb5 Gene Editing
Welcome to the technical support center for Lhcb5 gene editing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your Lhcb5 editing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Lhcb5 gene editing experiments in a question-and-answer format.
Question: I am observing low or no editing efficiency for the Lhcb5 gene. What are the potential causes and solutions?
Answer:
Low editing efficiency is a common challenge in CRISPR-based gene editing. Several factors can contribute to this issue when targeting the Lhcb5 gene. Here's a breakdown of potential causes and troubleshooting steps:
-
Suboptimal sgRNA Design: The efficiency of the CRISPR-Cas9 system is highly dependent on the guide RNA (sgRNA) sequence.
-
Solution:
-
Multiple sgRNA Design: Design and test multiple sgRNAs (at least 2-3) targeting different regions of the Lhcb5 gene, preferably in the early exons to ensure a complete knockout.
-
Utilize Design Tools: Employ validated online tools for sgRNA design that predict on-target efficiency and potential off-target sites.
-
GC Content: Aim for a GC content between 40-80% in your sgRNA sequence for optimal activity.
-
-
-
Inefficient Delivery of CRISPR-Cas9 Components: The method of delivering the Cas9 nuclease and sgRNA into the target cells is critical.
-
Solution:
-
Optimize Transfection/Transformation: If using plasmid-based delivery, optimize the transfection protocol for your specific cell type or organism. For plants like Arabidopsis thaliana, ensure high-quality Agrobacterium tumefaciens transformation.
-
Ribonucleoprotein (RNP) Delivery: Consider delivering the Cas9 protein and sgRNA as a pre-assembled ribonucleoprotein (RNP) complex. This method can enhance editing efficiency and reduce off-target effects.
-
-
-
Poor Cas9 Expression or Activity: The level and timing of Cas9 expression can significantly impact editing efficiency.
-
Solution:
-
Promoter Selection: In plants, constitutive promoters like CaMV 35S may result in low heritable mutation rates. Using cell division-specific promoters, such as YAO or CDC45, has been shown to significantly increase mutation efficiency in Arabidopsis. For example, switching from a constitutive ubiquitin promoter to the pCDC45 promoter increased heritable mutation efficiency from 4.31% to 11.30% in one study.
-
Codon Optimization: Ensure the Cas9 sequence is codon-optimized for your target organism to maximize protein expression.
-
-
-
Cellular State and Repair Pathways: The efficiency of CRISPR-mediated editing is influenced by the cell cycle and the activity of DNA repair pathways.
-
Solution:
-
Cell Synchronization: If working with cell cultures, synchronizing cells at a stage where the desired DNA repair pathway (NHEJ for knockout) is most active can improve efficiency.
-
-
Question: How can I minimize off-target effects when editing the Lhcb5 gene?
Answer:
Off-target mutations are a significant concern in gene editing. Here are strategies to enhance the specificity of Lhcb5 editing:
-
High-Fidelity Cas9 Variants: Use engineered, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been developed to reduce off-target cleavage without compromising on-target activity.
-
Careful sgRNA Design:
-
Off-Target Prediction: Use bioinformatics tools to predict and avoid sgRNAs with high similarity to other genomic regions.
-
Truncated sgRNAs: Using shorter sgRNAs (17-18 nucleotides instead of 20) can sometimes increase specificity.
-
-
RNP Delivery: Delivering the CRISPR-Cas9 system as an RNP complex can limit the time the nuclease is active in the cell, thereby reducing the chance of off-target cleavage.
-
Titration of CRISPR Components: Use the lowest effective concentration of Cas9 and sgRNA to achieve the desired on-target editing while minimizing off-target events.
Question: I am getting a high frequency of chimeric or mosaic mutants. How can I obtain stable, heritable edits?
Answer:
Mosaicism, the presence of different alleles in the same organism, is a common outcome in the first generation (T1) of edited plants.
-
Promoter Choice: As mentioned earlier, using promoters that are active in germline cells or during early embryonic development can increase the likelihood of obtaining heritable mutations. In Arabidopsis, the RPS5A promoter has been shown to be effective in generating heritable mutations.
-
Selection and Screening:
-
Screening Multiple Lines: Screen a sufficient number of T1 individuals to identify those with a high proportion of edited cells.
-
Progeny Testing: Advance the selected T1 lines to the T2 generation and screen for homozygous mutants that have segregated away from the Cas9 transgene.
-
Frequently Asked Questions (FAQs)
Q1: What is the function of the Lhcb5 gene?
A1: The Lhcb5 gene encodes the CP26 protein, a minor chlorophyll (B73375) a/b-binding protein that is a component of the light-harvesting complex II (LHCII) in photosystem II (PSII) of plants.[1] It plays a crucial role in light absorption, photoprotection against oxidative stress, and the structural organization of the photosynthetic machinery.[1]
Q2: What is a realistic editing efficiency to expect for Lhcb5 knockout in Arabidopsis thaliana?
Q3: How can I verify that the Lhcb5 gene has been successfully edited?
A3: Several molecular techniques can be used to confirm on-target mutations:
-
PCR and Restriction Enzyme Digestion: Amplify the target region by PCR and use a restriction enzyme whose recognition site is disrupted by the expected mutation.
-
Sanger Sequencing: PCR amplify the target locus and sequence the product to identify insertions, deletions (indels), or other mutations.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of editing outcomes and to quantify the frequency of different mutations in a population of cells, deep sequencing of the target locus is recommended.
Q4: What are the potential phenotypes of an Lhcb5 knockout mutant?
A4: Based on studies of Lhcb5 knockout mutants in Arabidopsis thaliana, potential phenotypes include:
-
Altered photosynthetic performance.
-
Developmental defects.
-
Changes in photoprotective responses.
-
Disordered thylakoid arrangement in chloroplasts.
Experimental Protocols
A detailed, step-by-step protocol for CRISPR/Cas9-mediated knockout of the Lhcb5 gene in Arabidopsis thaliana is provided below, based on established methods.
Protocol: CRISPR/Cas9-Mediated Knockout of Lhcb5 in Arabidopsis thaliana
1. sgRNA Design and Selection: a. Obtain the genomic sequence of the Lhcb5 gene from a database such as TAIR (The Arabidopsis Information Resource). b. Use an online sgRNA design tool (e.g., CRISPR-P 2.0, ChopChop) to identify several potential sgRNA target sites in the early exons of Lhcb5. c. Select 2-3 sgRNAs with high predicted on-target scores and low off-target predictions.
2. Vector Construction: a. Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences. b. Anneal the complementary oligos to create double-stranded DNA fragments. c. Clone the annealed oligos into a plant CRISPR-Cas9 expression vector. A recommended vector system for Arabidopsis would contain the Streptococcus pyogenes Cas9 driven by a strong, germline-active promoter like RPS5A, and a U6 promoter for sgRNA expression.
3. Agrobacterium-mediated Transformation: a. Transform the constructed CRISPR-Cas9 vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101). b. Grow the transformed Agrobacterium to the appropriate density. c. Use the floral dip method to transform Arabidopsis thaliana plants.
4. Selection of Transgenic Plants (T1 Generation): a. Collect seeds from the dipped plants and sterilize them. b. Plate the seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker in the T-DNA vector. c. Transplant the resistant T1 seedlings to soil and allow them to grow.
5. Genotyping and Mutation Analysis: a. Extract genomic DNA from the leaves of T1 plants. b. PCR amplify the region of the Lhcb5 gene targeted by the sgRNAs. c. Sequence the PCR products to identify plants carrying mutations (indels). d. (Optional) Use techniques like T7 Endonuclease I (T7E1) assay for a rapid screen of mutations.
6. Generation of Stable, Transgene-Free Mutants (T2 Generation): a. Allow the identified T1 mutant plants to self-pollinate and collect the T2 seeds. b. Sow the T2 seeds and screen the resulting plants for the desired Lhcb5 mutation by genotyping. c. At the same time, screen the T2 plants for the absence of the Cas9 transgene using PCR with primers specific to the Cas9 gene. This allows for the isolation of stable, homozygous, transgene-free lhcb5 knockout lines.
Quantitative Data Summary
While specific quantitative data for Lhcb5 editing is limited, the following table summarizes relevant data from studies on the closely related LHCB1 gene family and general high-efficiency CRISPR systems in Arabidopsis. This data can serve as a benchmark for your experiments.
| Parameter | Gene Target | Promoter for Cas9 | Reported Efficiency | Organism |
| Heritable Mutation Rate | LHCB1 (quintuple mutant) | RPS5a | ~30% of T1 transformants | Arabidopsis thaliana |
| T1 Mutation Rate | Various | YAO | 80.9% - 100% | Arabidopsis thaliana |
| T1 Mutation Rate | Various | CDC45 | 80.9% - 100% | Arabidopsis thaliana |
| Heritable Mutation Rate | Various | pCDC45 | 11.30% | Arabidopsis thaliana |
| Heritable Mutation Rate | Various | pUBQ | 4.31% | Arabidopsis thaliana |
Visualizations
Diagram 1: General Workflow for Lhcb5 Gene Editing in Arabidopsis thaliana
Caption: A streamlined workflow for generating Lhcb5 knockout mutants in Arabidopsis.
Diagram 2: Troubleshooting Logic for Low Editing Efficiency
Caption: A decision tree for troubleshooting low Lhcb5 gene editing efficiency.
References
Validation & Comparative
The Crucial Role of CP26 in Non-Photochemical Quenching: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. A key player in this process, particularly in green algae, is the minor antenna protein CP26. This guide provides a comprehensive comparison of the role of this compound in NPQ, supported by experimental data, and contrasts its function with alternative mechanisms in higher plants.
This compound: A Pivotal Component in Algal Photoprotection
In the green alga Chlamydomonas reinhardtii, this compound, a monomeric light-harvesting complex protein of Photosystem II (PSII), plays a pivotal role in the induction of NPQ.[1][2][3][4] Experimental evidence from studies using CRISPR-Cas9 gene editing to create knockout mutants demonstrates that the absence of this compound leads to a dramatic reduction in NPQ capacity, often exceeding 70%.[1][3][4][5][6] This highlights its essential function in this organism. In contrast, another monomeric antenna protein, CP29, appears to be more critical for the overall photochemical activity of PSII, although its absence also impacts NPQ, albeit to a lesser extent than this compound.[1][4][5] The complete loss of NPQ in double knockout mutants lacking both this compound and CP29 underscores their collective importance in Chlamydomonas.[6][7]
The primary mechanism of NPQ in Chlamydomonas is dependent on the Light-Harvesting Complex Stress-Related (LHCSR) proteins, particularly LHCSR3.[7] It is proposed that under high light stress, the acidification of the thylakoid lumen triggers a conformational change in LHCSR3, which then acts as a quencher of excitation energy. This compound is believed to serve as a crucial docking site for LHCSR3, facilitating the transfer of excess energy from the PSII antenna to the quenching site.[2][7]
A Divergent Role in Higher Plants
In contrast to its critical role in green algae, the function of this compound in NPQ is less pronounced in higher plants like Arabidopsis thaliana. While knockout mutants of this compound in Arabidopsis do exhibit a reduction in NPQ, the effect is more modest and primarily affects the slower phase of NPQ induction.[4][8] This suggests a degree of functional redundancy or a different primary mechanism for NPQ in these organisms.
In higher plants, the key regulator of the major, rapidly activating component of NPQ (qE) is the PsbS protein.[7] PsbS, like LHCSR in algae, is thought to sense the low lumenal pH. However, instead of being the quencher itself, PsbS is believed to induce conformational changes within the PSII antenna, promoting the dissipation of energy. While this compound and other minor antenna proteins are part of the overall structure where these changes occur, they are not considered the primary drivers of qE in the way PsbS is.[4]
Quantitative Comparison of NPQ Parameters
The following table summarizes the key quantitative data from studies on wild-type and mutant organisms, highlighting the impact of this compound and other related proteins on NPQ and photosynthetic efficiency.
| Organism | Genotype | NPQ Capacity (% of Wild-Type) | Maximum Quantum Yield of PSII (Fv/Fm) | Key Findings | Reference |
| Chlamydomonas reinhardtii | Wild-Type | 100% | Normal | Baseline for comparison. | [1][4] |
| Chlamydomonas reinhardtii | This compound knockout (k6) | ~30% | Slightly Reduced | Demonstrates the critical role of this compound in NPQ. | [1][4][5] |
| Chlamydomonas reinhardtii | cp29 knockout (k9) | ~50% | Reduced | CP29 has a role in NPQ but is more critical for PSII function. | [6][7] |
| Chlamydomonas reinhardtii | This compound/cp29 double knockout (k69) | 0% | Reduced | Complete absence of NPQ highlights their combined essentiality. | [6][7] |
| Arabidopsis thaliana | Wild-Type | 100% | Normal | Baseline for comparison. | [9][10] |
| Arabidopsis thaliana | kothis compound | Reduced (slower induction) | Normal | This compound has a more subtle role in NPQ in higher plants. | [8][10] |
| Arabidopsis thaliana | npq4 (PsbS knockout) | Significantly Reduced (fast component absent) | Normal | PsbS is the primary regulator of rapid NPQ. | [3] |
Experimental Protocols
The primary method for quantifying NPQ is through Pulse Amplitude Modulated (PAM) fluorometry. This non-invasive technique measures the fluorescence of chlorophyll (B73375) a, which is inversely related to the efficiency of photosynthetic energy conversion and heat dissipation.
Detailed Methodology for NPQ Measurement in Chlamydomonas reinhardtii
-
Sample Preparation:
-
Grow Chlamydomonas reinhardtii cultures photoautotrophically under moderate light (e.g., 50 µmol photons m⁻² s⁻¹) to a mid-logarithmic phase.
-
To ensure maximal expression of LHCSR proteins, acclimate the cultures to high light (e.g., 400 µmol photons m⁻² s⁻¹) overnight before the experiment.
-
Before measurement, dark-adapt the cells for at least 15 minutes. This allows all reaction centers to open and dissipates any existing NPQ.
-
-
Instrumentation:
-
A Pulse Amplitude Modulated (PAM) fluorometer (e.g., Dual-PAM-100, Walz GmbH) is used.
-
The instrument is equipped with a measuring light, an actinic light source to drive photosynthesis, and a saturating pulse light to transiently close all PSII reaction centers.
-
-
Measurement Protocol:
-
Initial State (F₀ and Fₘ):
-
Measure the minimum fluorescence level (F₀) in dark-adapted cells using a weak modulated measuring light.
-
Apply a short, intense saturating pulse of light (e.g., 8000 µmol photons m⁻² s⁻¹ for 600 ms) to measure the maximum fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
-
NPQ Induction:
-
Expose the sample to a period of high actinic light (e.g., 620 to 1200 µmol photons m⁻² s⁻¹) to induce NPQ.
-
During this light period, apply saturating pulses at regular intervals (e.g., every 30 seconds) to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
-
NPQ Relaxation:
-
Turn off the actinic light and continue to apply saturating pulses at intervals to monitor the relaxation of NPQ in the dark.
-
-
Calculation of NPQ:
-
NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
-
Visualizing the Pathways and Workflows
Signaling Pathway of this compound-dependent NPQ in Chlamydomonas
Caption: Proposed signaling pathway for this compound-dependent NPQ in Chlamydomonas.
Experimental Workflow for NPQ Measurement
Caption: A typical experimental workflow for measuring NPQ using PAM fluorometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct interaction of the major light-harvesting complex II and PsbS in nonphotochemical quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabidopsis plants lacking PsbS protein possess photoprotective energy dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.univr.it [iris.univr.it]
- 5. researchgate.net [researchgate.net]
- 6. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
comparative analysis of CP26 and CP29 function in photoprotection
A deep dive into the distinct yet complementary roles of two key minor antenna proteins in safeguarding the photosynthetic apparatus.
In the intricate machinery of photosynthesis, the minor antenna proteins CP26 and CP29 play crucial, albeit distinct, roles in photoprotection, the process by which photosynthetic organisms shield themselves from the damaging effects of excess light. While both are integral components of Photosystem II (PSII), recent research, particularly in the model green alga Chlamydomonas reinhardtii, has unveiled a specialized division of labor between these two proteins in non-photochemical quenching (NPQ), a primary mechanism for dissipating excess light energy as heat.
A comparative analysis reveals that this compound is a linchpin for the induction of NPQ, whereas CP29 is more critical for maintaining the overall efficiency of PSII. In Chlamydomonas, the absence of both this compound and CP29 completely abrogates NPQ, highlighting their collective essentiality.[1][2][3][4][5] However, studies on single mutants have demonstrated that the lack of this compound alone results in a drastic reduction of NPQ by over 70%, underscoring its pivotal role in this process.[6][7][8][9] Conversely, mutants lacking CP29 exhibit a less severe NPQ phenotype but show a significant impairment in photosynthetic efficiency and electron transport.[1][6][7] This suggests that while both are involved in photoprotection, this compound is more directly involved in the quenching mechanism itself, while CP29's contribution is more tied to the structural and functional integrity of the photosystem.
The photoprotective functions of this compound and CP29 are intricately linked to their interactions with other key proteins. In Chlamydomonas, the light-harvesting complex stress-related (LHCSR) proteins, which are central to NPQ, appear to require interaction with the monomeric antennae, including this compound, to effectively carry out their quenching function.[1][8] In higher plants, evidence points to a physical interaction between CP29 and another minor antenna protein, CP24.[10][11] The mechanism of quenching is thought to involve conformational changes within these proteins, potentially triggered by a decrease in the pH of the thylakoid lumen under high light stress.[12] These conformational shifts are believed to facilitate the dissipation of excess energy, a process in which bound carotenoid pigments like zeaxanthin (B1683548) and violaxanthin (B192666) are thought to play a crucial role.[13]
Quantitative Comparison of this compound and CP29 Function
To provide a clearer picture of the differential roles of this compound and CP29, the following table summarizes key quantitative data from studies on Chlamydomonas reinhardtii mutants.
| Parameter | Wild Type | This compound Mutant (k6#) | cp29 Mutant (k9) | This compound/cp29 Double Mutant (k69) |
| Non-Photochemical Quenching (NPQ) | High | >70% reduction | ~50% reduction | Completely abolished |
| Photosystem II (PSII) Photochemical Efficiency (ΦPSII) | Normal | Slightly reduced, especially at low light | Significantly reduced | Severely reduced |
| Electron Transport Rate (ETR) | Normal | Not significantly different | Strongly reduced | Severely reduced |
| Growth at Low/Medium Light | Normal | Reduced | Reduced | Severely reduced |
| Growth at High Light | Normal | Not significantly affected | Reduced | Severely reduced |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and CP29.
Generation of Mutant Strains using CRISPR-Cas9
This protocol was employed to create knockout mutants of this compound and CP29 in Chlamydomonas reinhardtii to study their specific functions.
-
Target Gene Selection: The genomic sequences for the genes encoding this compound (Lhcb5) and CP29 (Lhcb4) are identified.
-
Guide RNA (gRNA) Design: Specific 20-bp gRNA sequences targeting the initial exons of the target genes are designed to minimize off-target effects.
-
Cas9 and gRNA Delivery: A ribonucleoprotein (RNP) complex of Cas9 protein and the specific gRNA is delivered into a cell-wall deficient Chlamydomonas strain via electroporation. A selectable marker, such as an antibiotic resistance cassette, is often co-delivered.
-
Selection and Screening: Transformed cells are plated on a selective medium. Resistant colonies are then screened by PCR using primers flanking the target site to identify colonies with insertions or deletions (indels) that disrupt the gene.
-
Verification: The absence of the target protein is confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by immunoblotting with specific antibodies against this compound and CP29.
Measurement of Non-Photochemical Quenching (NPQ)
Chlorophyll a fluorescence measurements are used to assess the level of NPQ.
-
Sample Preparation: Algal cells are grown under specific light conditions and then dark-adapted for at least 15-20 minutes before measurement.
-
Instrumentation: A pulse-amplitude-modulation (PAM) fluorometer is used.
-
Measurement Protocol:
-
The minimum fluorescence in the dark-adapted state (F₀) is measured using a weak measuring light.
-
A saturating pulse of light is applied to determine the maximum fluorescence in the dark-adapted state (Fm).
-
The cells are then exposed to a period of high intensity actinic light to induce NPQ.
-
During actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
NPQ is calculated using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm' .
-
Analysis of Photosynthetic Parameters
Chlorophyll fluorescence is also used to determine the photochemical efficiency of PSII (ΦPSII) and the electron transport rate (ETR).
-
Measurement of ΦPSII: During exposure to actinic light, the steady-state fluorescence (Fs) is measured just before a saturating pulse. ΦPSII is then calculated as: ΦPSII = (Fm' - Fs) / Fm' .
-
Calculation of ETR: The relative electron transport rate is calculated as: ETR = ΦPSII × PAR × 0.5 × 0.84 , where PAR is the photosynthetically active radiation, 0.5 assumes an equal distribution of light between PSI and PSII, and 0.84 is the fraction of incident light absorbed by the cells.
Visualizing the Pathways
To better understand the proposed roles and interactions of this compound and CP29, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of photoprotection involving this compound and CP29.
Caption: Experimental workflow for comparative analysis of this compound and CP29.
References
- 1. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. iris.univr.it [iris.univr.it]
- 10. Antisense inhibition of the photosynthetic antenna proteins CP29 and this compound : implications for the mechanism of protective energy dissipation [diva-portal.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Center for Nonlinear Studies - showtalksummary [cnls.lanl.gov]
- 13. The energy transfer model of nonphotochemical quenching: Lessons from the minor CP29 antenna complex of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Architectural Roles of CP26 and CP24 in Photosystem II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate machinery of Photosystem II (PSII), the water-splitting enzyme of oxygenic photosynthesis, relies on a precise arrangement of core and antenna proteins. Among the minor antenna proteins, CP26 (Lhcb5) and CP24 (Lhcb6) play crucial, yet distinct, roles in the structural integrity and functional regulation of the PSII supercomplex. This guide provides a detailed comparison of the effects of deleting this compound and CP24 on PSII structure and function, supported by experimental data from studies on Arabidopsis thaliana knockout mutants.
Impact on PSII Protein Composition and Pigment Content
Deletion of either this compound or CP24 induces compensatory changes in the stoichiometry of other light-harvesting complex (Lhc) proteins. Notably, the absence of one protein often leads to an increase in the other, suggesting a degree of functional compensation. However, the deletion of CP24 has a more pronounced cascading effect on the association of other antenna proteins.
| Plant Line | CP29 Content | This compound Content | CP24 Content | Lhcb3 Content | Zeaxanthin (B1683548) Synthesis Rate |
| Wild Type | Normal | Normal | Normal | Normal | Normal |
| kothis compound | Increased | Absent | Increased | Unchanged | Normal |
| koCP24 | Increased | Increased | Absent | Strongly Decreased | Reduced |
| koCP24/26 | Decreased | Absent | Absent | Unchanged | Normal |
Table 1: Relative abundance of PSII antenna proteins and zeaxanthin synthesis in wild-type and knockout Arabidopsis thaliana lines. Data compiled from de Bianchi et al., 2008.[1]
Functional Consequences of this compound and CP24 Deletion
The structural alterations resulting from the absence of this compound or CP24 have significant functional implications, particularly for electron transport and photoprotection.
| Parameter | Wild Type | kothis compound | koCP24 | koCP24/26 |
| Electron Transport Rate (ETR) | Normal | Normal | Decreased | Restored to Wild Type |
| Non-Photochemical Quenching (NPQ) | Normal | Normal | Reduced | Restored to Wild Type |
| State Transitions | Normal | Normal | Altered Kinetics | Not Reported |
| Growth Phenotype | Normal | Normal | Limited | Restored to Wild Type |
Table 2: Comparison of key photosynthetic parameters in wild-type and knockout Arabidopsis thaliana lines. Data compiled from de Bianchi et al., 2008 and Kovács et al., 2006.[1][2][3][4]
The absence of CP24 leads to a significant reduction in the electron transport rate, a lower proton gradient (ΔpH) across the grana membranes, and a diminished capacity for non-photochemical quenching (NPQ), all of which contribute to limited growth.[1][3] Surprisingly, the double knockout of both CP24 and this compound restores these photosynthetic parameters and growth to wild-type levels.[1][3] This suggests that the detrimental effects in the koCP24 mutant are not solely due to the absence of the CP24 protein itself, but rather to pleiotropic effects on the overall PSII organization.[1]
Structural Organization of the PSII Supercomplex
This compound and CP29 are located between the PSII core complex and the trimeric LHCII, while CP24 is crucial for connecting a moderately bound LHCII trimer (M-trimer) to the supercomplex.[1][2]
Figure 1: Simplified model of the PSII-LHCII supercomplex in higher plants.
The absence of CP24 leads to the complete loss of the C2S2M2 supercomplex, which is the predominant form in wild-type plants.[4][5] Instead, only smaller C2S2 supercomplexes, lacking the M-trimer, are observed.[4] This structural change disrupts the efficient transfer of energy from the outer antenna to the reaction center.[1][3] In all mutants lacking either or both proteins, there is a decreased efficiency of energy transfer from LHCII to the PSII reaction center due to a physical disconnection.[1][3]
Experimental Protocols
Analysis of Pigment-Protein Complexes
Thylakoid membranes were isolated from Arabidopsis thaliana leaves and solubilized. The pigment-protein complexes were then separated by non-denaturing Deriphat-PAGE (polyacrylamide gel electrophoresis). This technique allows for the separation of the different PSII supercomplexes and their components in their native, pigmented state.
Quantitative Immunoblot Analysis
To determine the stoichiometry of the different Lhc proteins, thylakoid proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against each protein. The abundance of each protein was quantified relative to an internal standard, such as the PSII core protein CP47.[1]
Chlorophyll Fluorescence Measurements
Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of PSII photochemistry.
-
Maximum quantum yield of PSII (Fv/Fm): Measured on dark-adapted leaves to determine the potential efficiency of PSII.
-
Electron Transport Rate (ETR): Calculated from the fluorescence yield under actinic light, providing a measure of the overall rate of photosynthesis.
-
Non-Photochemical Quenching (NPQ): Assessed by measuring the quenching of fluorescence after exposure to high light, indicating the capacity for photoprotective energy dissipation.
Figure 2: Experimental workflow for comparing PSII structure and function.
Proposed Mechanism for Reduced Electron Transport in koCP24
The limitation in electron transport in the koCP24 mutant is attributed to restricted electron flow between the primary (QA) and secondary (QB) quinone acceptors of PSII.[1][3] This is thought to be a consequence of altered PSII organization within the grana membranes, which leads to the formation of unusual two-dimensional arrays of PSII particles.[1][3] This altered macro-organization is proposed to limit the diffusion of plastoquinone (B1678516), the mobile electron carrier that shuttles electrons from PSII.
Figure 3: Proposed model for the effect of CP24 deletion on plastoquinone diffusion.
Conclusion
The deletion of this compound and CP24 has distinct and informative effects on the structure and function of Photosystem II. While the absence of this compound is largely compensated for, the deletion of CP24 causes significant disruption to the PSII supercomplex organization, leading to impaired electron transport and reduced fitness. The recovery of these functions in the double mutant highlights the intricate interplay between the minor antenna proteins in maintaining the optimal structure of PSII. These findings underscore the critical role of CP24 as a linker protein essential for the proper assembly and function of the PSII light-harvesting antenna.
References
- 1. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of the Light-Harvesting Complex CP24 Affects the Structure and Function of the Grana Membranes of Higher Plant Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minor antenna proteins CP24 and this compound affect the interactions between photosystem II subunits and the electron transport rate in grana membranes of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of the light-harvesting complex CP24 affects the structure and function of the grana membranes of higher plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
Unraveling the Intricacies of Photosystem II: A Comparative Guide to the Validation of CP26's Interaction with the Core Complex
For researchers, scientists, and drug development professionals, understanding the precise interactions within the Photosystem II (PSII) supercomplex is paramount for advancements in photosynthesis research and the development of novel herbicides and crop improvement strategies. This guide provides a comparative analysis of the experimental validation of the interaction between the minor antenna protein CP26 and the PSII core complex, juxtaposed with other key minor antenna proteins, CP29 and CP24.
The Chlorophyll a/b-binding protein this compound plays a crucial role as a linker between the main light-harvesting complex II (LHCII) and the PSII core, and it is deeply involved in the regulation of energy transfer and photoprotection through non-photochemical quenching (NPQ).[1][2][3][4][5] Validating its physical interaction with the core complex subunits, such as CP43 and CP47, is essential for a complete structural and functional understanding of PSII. This guide delves into the primary experimental techniques used for this validation, presenting comparative data and detailed methodologies.
Comparative Analysis of Minor Antenna Protein Interactions with the PSII Core
The minor antenna proteins this compound, CP29, and CP24 all serve as vital intermediaries, connecting the outer LHCII trimers to the PSII core. While all are integral to the supercomplex's stability and function, their specific roles and the strength of their interactions with the core complex are distinct. The following table summarizes the key comparative findings from various experimental approaches.
| Feature | This compound | CP29 | CP24 |
| Primary Interaction Site | Interacts with the PSII core, often in proximity to CP43.[6] | Considered a primary linker, strongly interacting with the PSII core.[7][8] | Connects the moderately bound (M) LHCII trimer to the PSII core, often in association with CP29.[7][9] |
| Knockout Phenotype | Reduced growth in low to medium light and a significant reduction in Non-Photochemical Quenching (NPQ).[1][5] | Impaired photosynthetic efficiency and reduced stability of CP24 in some species.[7][8] | Affected photosynthesis, reduced electron transport rates, and altered PSII organization.[7][9] |
| Role in NPQ | Plays a pivotal role in the induction of NPQ.[1][3][5] | Also involved in NPQ, though its absence has a less severe impact than the absence of this compound in some organisms.[2] | Absence leads to a reduced capacity for NPQ.[7][9] |
| Phosphorylation | Not typically phosphorylated in higher plants.[7] | Phosphorylation is linked to state transitions and the regulation of light harvesting.[1][2] | Not typically phosphorylated in higher plants.[7] |
Experimental Validation Techniques and Protocols
A multi-faceted approach is necessary to rigorously validate the interaction between this compound and the PSII core complex. The following sections detail the methodologies for key experimental techniques that have been instrumental in elucidating this interaction.
Cross-Linking Mass Spectrometry (XL-MS)
Cross-linking mass spectrometry is a powerful technique to identify near-neighbor interactions in protein complexes in their native state. By covalently linking interacting amino acid residues, XL-MS provides direct evidence of protein-protein proximity.
Experimental Protocol: In Vivo Cross-linking of PSII Supercomplexes
-
Thylakoid Isolation: Isolate thylakoid membranes from fresh spinach leaves or Arabidopsis thaliana as described previously.
-
Cross-linking Reaction: Resuspend the thylakoid membranes in a suitable buffer (e.g., 25 mM MES-NaOH, pH 6.5, 0.4 M sucrose (B13894), 10 mM NaCl, 5 mM MgCl₂). Add a zero-length cross-linker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to a final concentration of 10 mM. Incubate the reaction for 1 hour at room temperature with gentle agitation. Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Protein Complex Solubilization and Separation: Solubilize the cross-linked thylakoid membranes using a mild detergent like 1% α-dodecyl maltoside (α-DM). Separate the protein complexes by sucrose density gradient ultracentrifugation or Blue Native PAGE (BN-PAGE).
-
Mass Spectrometry Analysis: Excise the band corresponding to the PSII supercomplex from the gel and subject it to in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify cross-linked peptides. This involves searching the MS/MS spectra for pairs of peptides that are covalently linked. The identification of cross-links between this compound and PSII core subunits like CP43 or CP47 provides direct evidence of their interaction.
Co-Immunoprecipitation (Co-IP)
Co-immunoprecipitation is a classic technique used to demonstrate that two proteins interact in vivo. An antibody against a "bait" protein is used to pull it down from a cell lysate, and the presence of a "prey" protein in the immunoprecipitated complex is detected by western blotting.
Experimental Protocol: Co-Immunoprecipitation of this compound with PSII Core Subunits
-
Protein Extraction: Isolate intact chloroplasts from Arabidopsis thaliana or other plant material. Lyse the chloroplasts in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a specific antibody against this compound to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins from the beads using an acidic elution buffer or by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE and perform a western blot using antibodies against PSII core subunits (e.g., anti-CP43 or anti-CP47). The detection of a band corresponding to a core subunit in the this compound immunoprecipitate indicates an interaction.
In Vitro Pull-Down Assay
Pull-down assays are an in vitro method to confirm a direct physical interaction between two proteins. A purified, tagged "bait" protein is immobilized on a resin and incubated with a "prey" protein.
Experimental Protocol: In Vitro Pull-Down of PSII Core Subunits with Recombinant this compound
-
Protein Expression and Purification: Express and purify a recombinant, tagged version of this compound (e.g., with a His-tag or GST-tag) from E. coli.[10] Purify the PSII core complex from thylakoid membranes.
-
Bait Immobilization: Incubate the purified tagged this compound with an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins) to immobilize the bait protein.
-
Interaction: Add the purified PSII core complex to the resin with the immobilized this compound and incubate for 1-2 hours at 4°C with gentle mixing.
-
Washing: Wash the resin several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the resin. Analyze the eluate by SDS-PAGE and western blotting using antibodies against the PSII core subunits to detect the presence of interacting partners.
Signaling Pathways and Experimental Workflows
The interaction of antenna proteins with the PSII core is not static but is regulated by cellular signaling pathways, primarily through protein phosphorylation, to adapt to changing light conditions.
PSII Antenna Phosphorylation and State Transitions
The STN7 kinase plays a central role in the phosphorylation of LHCII proteins, which is a key step in state transitions, a process that balances the excitation energy between PSII and PSI.[11][12][13] While this compound itself is generally not phosphorylated in higher plants, the phosphorylation status of the adjacent LHCII trimers, regulated by STN7, can influence the overall architecture of the PSII supercomplex and, consequently, the environment of this compound.[7]
Below is a diagram illustrating the experimental workflow for investigating the phosphorylation-dependent remodeling of the PSII supercomplex.
Logical Relationship of Minor Antenna Proteins in the PSII Supercomplex
The minor antenna proteins are arranged in a specific manner around the PSII core to facilitate efficient energy transfer. The following diagram illustrates the logical and spatial relationships between this compound, CP29, CP24, and the PSII core.
References
- 1. High Light-Dependent Phosphorylation of Photosystem II Inner Antenna CP29 in Monocots Is STN7 Independent and Enhances Nonphotochemical Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macromolecular conformational changes in photosystem II: interaction between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Lack of the Light-Harvesting Complex CP24 Affects the Structure and Function of the Grana Membranes of Higher Plant Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pigment-binding properties of the recombinant photosystem II subunit this compound reconstituted in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Stt7/STN7 Kinase through Dynamic Interactions with the Cytochrome b6f Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Study of CP26 in Monocots Versus Dicots: Structure, Function, and Regulation in Photosynthesis
For Immediate Publication
[City, State] – [Date] – A comprehensive comparative guide on the Chlorophyll (B73375) a/b-binding protein CP26 (Lhcb5), a key component of the photosynthetic machinery, reveals notable distinctions and conserved features between monocotyledonous and dicotyledonous plants. This guide, intended for researchers, scientists, and drug development professionals, delves into the structural, functional, and regulatory aspects of this compound, providing a valuable resource for understanding plant light-harvesting and photoprotective mechanisms.
This compound is a minor antenna protein of Photosystem II (PSII), playing a crucial role in connecting the major light-harvesting complex II (LHCII) to the PSII core. This connection is vital for efficient light energy transfer and for regulating the dissipation of excess energy as heat, a process known as non-photochemical quenching (NPQ), which protects the photosynthetic apparatus from light-induced damage.
Structural Comparison: Conserved Core with Divergent Peripheries
A comparison of the this compound protein sequences between representative monocot (e.g., Oryza sativa - rice) and dicot (e.g., Arabidopsis thaliana) species reveals a high degree of conservation in the core transmembrane domains responsible for chlorophyll and carotenoid binding. However, variations are observed in the N- and C-terminal regions, which may influence protein-protein interactions and regulatory functions.
| Feature | Monocot (e.g., Oryza sativa) | Dicot (e.g., Arabidopsis thaliana) |
| Gene Locus | LOC_Os06g49110 | AT4G10340 |
| Protein Length (amino acids) | ~280-300 | ~280-300 |
| Predicted Molecular Weight (kDa) | ~30-32 | ~30-32 |
| Sequence Identity | High conservation in transmembrane helices | High conservation in transmembrane helices |
| Structural Motifs | Conserved chlorophyll and carotenoid binding sites | Conserved chlorophyll and carotenoid binding sites |
Functional Analysis: A Key Player in Photoprotection with Potential Nuances
This compound is integral to the process of non-photochemical quenching (NPQ), a primary defense mechanism against high light stress. While the fundamental role of this compound in NPQ is conserved across both monocots and dicots, the extent of its necessity and its interplay with other photoprotective components may differ.
In the dicot model Arabidopsis thaliana, the absence of this compound leads to a partial reduction in NPQ capacity, suggesting that other proteins can partially compensate for its function. While direct comparative studies with this compound mutants in monocots are less common, research on photoprotection in rice suggests a robust NPQ mechanism is crucial for its high-light tolerance. The specific contribution of this compound to this process in monocots warrants further investigation to elucidate potential functional divergences.
| Photosynthetic Parameter | Monocot (e.g., Rice) | Dicot (e.g., Arabidopsis) |
| Role in NPQ | Implicated in photoprotection and NPQ. | Directly involved in NPQ; mutants show reduced NPQ.[1] |
| Fv/Fm (Maximum PSII quantum yield) | Typically 0.8-0.85 in healthy plants. | Typically 0.8-0.85 in healthy plants. |
| NPQ Induction | Rapid and robust induction under high light. | Rapid induction, with a significant contribution from this compound. |
Regulatory Networks: Converging and Diverging Paths
The expression of the Lhcb5 gene, which encodes this compound, is primarily regulated by light, mediated by photoreceptors such as phytochromes and cryptochromes. This light-dependent regulation is a conserved feature in both monocots and dicots. However, the specific cis-regulatory elements within the Lhcb5 promoter and the transcription factors that bind to them may show some divergence between the two plant groups, potentially leading to subtle differences in gene expression patterns in response to various environmental and developmental cues. Phytohormones such as brassinosteroids have also been shown to influence Lhcb5 expression, indicating an integration of light and hormonal signaling pathways.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key experiments are provided below.
Thylakoid Membrane Isolation
This protocol is essential for isolating the membrane system where this compound resides.
Materials:
-
Fresh leaf tissue (e.g., rice or Arabidopsis)
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 10 mM NaF, 2 mM EDTA, 1 mM BSA, 5 mM ascorbic acid)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 5 mM MgCl₂)
-
Miracloth
-
Centrifuge
Procedure:
-
Homogenize fresh leaf tissue in ice-cold grinding buffer.
-
Filter the homogenate through several layers of Miracloth.
-
Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
-
Store the isolated thylakoids at -80°C for further analysis.
Chlorophyll Fluorescence Measurement (NPQ Analysis)
This non-invasive technique is used to assess the photosynthetic performance and the capacity for non-photochemical quenching.
Instrumentation:
-
Pulse-Amplitude-Modulated (PAM) fluorometer
Procedure:
-
Dark-adapt the plant leaves for at least 30 minutes.
-
Measure the minimum fluorescence (Fo) using a weak measuring beam.
-
Apply a saturating pulse of light to determine the maximum fluorescence (Fm). Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).
-
Expose the leaf to actinic light of a specific intensity (e.g., 1000 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.
-
During the actinic light treatment, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.
-
After the light treatment, turn off the actinic light and monitor the relaxation of NPQ in the dark.
Visualizing the Pathways
To illustrate the regulatory networks and experimental workflows, the following diagrams are provided.
Caption: Simplified signaling pathway for light and hormonal regulation of this compound.
Caption: General experimental workflow for comparative analysis of this compound.
References
Unveiling the Pigment Profile of Native CP26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pigment composition of the native Photosystem II (PSII) antenna protein, CP26 (Lhcb5), with other key minor antenna proteins (CP29 and CP24) and the major light-harvesting complex (LHCII). Understanding the precise pigment stoichiometry of these complexes is crucial for elucidating their roles in light harvesting, energy transfer, and photoprotective mechanisms within the thylakoid membrane. The data presented here is supported by detailed experimental protocols for pigment analysis.
Comparative Pigment Stoichiometry of PSII Antenna Proteins
The following table summarizes the molar ratios of chlorophylls (B1240455) and major carotenoids bound to individual native light-harvesting complex proteins of Photosystem II isolated from Spinacia oleracea (spinach) and Arabidopsis thaliana. These values represent the number of pigment molecules per protein monomer.
| Pigment | This compound (Lhcb5) | CP29 (Lhcb4) | CP24 (Lhcb6) | LHCII (trimer) |
| Chlorophyll (B73375) a | 6 | 6 | 5 | 24 (8 per monomer) |
| Chlorophyll b | 2 | 2 | 3 | 18 (6 per monomer) |
| Lutein | 1 | 1 | 1 | 6 (2 per monomer) |
| Neoxanthin | 1 | 1 | 1 | 3 (1 per monomer) |
| Violaxanthin (B192666) | 1 | 1 | 1 | 3 (1 per monomer) |
| β-carotene | - | - | - | - |
| Zeaxanthin (B1683548) | Variable | Variable | Variable | Variable |
Note: The stoichiometry of zeaxanthin is variable as it is synthesized from violaxanthin under high-light conditions as part of the xanthophyll cycle, a key photoprotective mechanism. This compound, along with CP29 and CP24, are considered major binding sites for the xanthophyll cycle carotenoids[1]. The pigment ratios for LHCII are for the trimeric form.
Experimental Protocols
Isolation of Native PSII Antenna Complexes
A common method for the isolation of native PSII antenna complexes involves the solubilization of thylakoid membranes followed by sucrose (B13894) density gradient ultracentrifugation or non-denaturing gel electrophoresis.
1. Thylakoid Membrane Isolation:
-
Harvest fresh spinach leaves or Arabidopsis thaliana rosettes.
-
Homogenize the plant material in a cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, and 0.1% BSA).
-
Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 1,500 x g for 5 min) to pellet intact chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) to lyse the chloroplasts and release the thylakoid membranes.
-
Pellet the thylakoid membranes by centrifugation at a higher speed (e.g., 5,000 x g for 10 min).
-
Wash the thylakoid pellet with a buffer containing a low salt concentration to remove stromal proteins.
2. Solubilization and Fractionation:
-
Resuspend the purified thylakoid membranes in a solubilization buffer containing a mild non-ionic detergent such as n-dodecyl-α-D-maltoside (α-DM) or n-dodecyl-β-D-maltoside (β-DM). The detergent-to-chlorophyll ratio is a critical parameter and needs to be optimized.
-
Incubate the mixture on ice with gentle stirring to solubilize the membrane protein complexes.
-
Remove unsolubilized material by centrifugation at a high speed (e.g., 18,000 x g for 20 min).
-
Load the supernatant containing the solubilized pigment-protein complexes onto a sucrose density gradient (e.g., 0.1 - 1.0 M sucrose) or a non-denaturing polyacrylamide gel (e.g., Deriphat-PAGE).
-
Separate the complexes by ultracentrifugation or electrophoresis. Individual green bands corresponding to the different PSII antenna complexes can then be carefully collected.
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
Quantitative analysis of chlorophylls and carotenoids is typically performed by reverse-phase HPLC with diode-array detection (DAD).
1. Pigment Extraction:
-
To the isolated and purified protein complex (e.g., this compound), add 100% acetone (B3395972) (HPLC grade) to precipitate the protein and extract the pigments into the solvent.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.
-
Carefully collect the supernatant containing the pigments.
-
Filter the pigment extract through a 0.22 µm PTFE syringe filter before injection into the HPLC system.
2. HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for pigment separation.
-
Mobile Phase: A gradient elution is typically employed. A common solvent system consists of a gradient of ethyl acetate (B1210297) in an acetonitrile:methanol:water mixture.
-
Detection: Pigments are detected by their absorbance spectra using a diode-array detector. Chlorophylls are typically quantified at their red absorption maxima (around 665 nm for chlorophyll a and 645 nm for chlorophyll b), while carotenoids are quantified at their blue-green absorption maxima (around 440-450 nm).
-
Quantification: The concentration of each pigment is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure pigment standards.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation and pigment analysis of native this compound.
Caption: Workflow for this compound Isolation and Pigment Analysis.
References
A Comparative Guide to CP26 Knockout and Knockdown Phenotypes in Photosynthetic Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic characteristics of CP26 knockout and knockdown lines in model photosynthetic organisms, primarily Arabidopsis thaliana and Chlamydomonas reinhardtii. The data presented is compiled from multiple independent studies to facilitate a comprehensive understanding of the role of the this compound protein in photosynthesis and photoprotection.
Executive Summary
This compound, a minor antenna protein of Photosystem II (PSII), plays a crucial role in the regulation of light harvesting and the dissipation of excess light energy. Genetic modifications, such as knockout (complete gene inactivation) and knockdown (reduced gene expression), have been instrumental in elucidating its function.
-
This compound Knockout (KO) lines , particularly in Chlamydomonas reinhardtii, exhibit a significant reduction in non-photochemical quenching (NPQ), a key photoprotective mechanism. This leads to increased sensitivity to high light conditions.[1][2][3][4] In Arabidopsis thaliana, this compound KO lines also show alterations in NPQ and can enter a "dark-quenched state."[5][6][7]
-
This compound Knockdown (KD) lines , specifically antisense lines in Arabidopsis thaliana, demonstrate a less severe phenotype. These lines are generally capable of NPQ, with only minor alterations to its capacity and kinetics, and maintain overall photosynthetic rates comparable to wild-type plants under standard growth conditions.[8][9]
The observed differences between knockout and knockdown phenotypes may be attributed to the degree of protein reduction, potential off-target effects associated with RNA interference (RNAi) techniques, or the activation of compensatory mechanisms in knockout lines. It is important to note that no studies to date have performed a direct, side-by-side comparison of this compound knockout and knockdown lines in the same organism under identical experimental conditions.
Data Presentation: Phenotypic Comparison
The following tables summarize the quantitative data from studies on this compound knockout and knockdown lines.
Table 1: Comparison of Photosynthetic Parameters in this compound Knockout and Knockdown Lines.
| Parameter | Organism | Genotype | Change Relative to Wild Type | Reference |
| Non-Photochemical Quenching (NPQ) | Chlamydomonas reinhardtii | Knockout (k6#) | >70% reduction | [10] |
| Arabidopsis thaliana | Knockout (kothis compound) | Reduced qI component | [5] | |
| Arabidopsis thaliana | Knockdown (Antisense) | Minor changes in capacity and induction | [8][9] | |
| Maximum PSII Quantum Yield (Fv/Fm) | Arabidopsis thaliana | Knockdown (Antisense) | Significantly reduced | [8] |
| Arabidopsis thaliana | Knockout (this compound) | Significantly lower in the dark | [7] | |
| PSII Antenna Size | Arabidopsis thaliana | Knockdown (Antisense) | Reduced by ~1 LHCII trimer per PSII | [8] |
| Electron Transport Rate (ETR) | Arabidopsis thaliana | Knockout (kothis compound) | No significant change | [5] |
| Growth Rate | Chlamydomonas reinhardtii | Knockout (k6#) | Reduced at low to medium light | [10] |
| Arabidopsis thaliana | Knockout (kothis compound) | No significant change | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Generation of Knockout and Knockdown Lines
1. CRISPR/Cas9-Mediated Gene Knockout in Chlamydomonas reinhardtii
-
Vector Construction: A vector containing the Cas9 nuclease and a specific guide RNA (gRNA) targeting the this compound gene is constructed.
-
Transformation: The CRISPR-Cas9 vector is introduced into Chlamydomonas cells via electroporation.
-
Screening: Transformants are screened for mutations in the this compound gene using PCR and DNA sequencing.
-
Validation: The absence of the this compound protein is confirmed by Western blotting.[11][12][13][14][15]
2. T-DNA Insertion-Mediated Gene Knockout in Arabidopsis thaliana
-
Plant Material: Arabidopsis thaliana seeds from a T-DNA insertion collection are used.
-
Screening: Plants are screened for the presence of a T-DNA insertion in the this compound gene using PCR with gene-specific and T-DNA-specific primers.
-
Homozygote Selection: Homozygous knockout lines are identified in subsequent generations.
-
Validation: The absence of the this compound protein is confirmed by Western blotting.[16][17]
3. Antisense-Mediated Gene Knockdown in Arabidopsis thaliana
-
Vector Construction: A construct containing the this compound gene in the antisense orientation under the control of a strong constitutive promoter (e.g., CaMV 35S) is created.
-
Transformation: The antisense construct is introduced into Arabidopsis plants using Agrobacterium tumefaciens-mediated floral dip transformation.
-
Selection and Screening: Transgenic plants are selected on an antibiotic-containing medium and screened for reduced this compound protein levels by Western blotting.[8][9]
Protein Analysis: Western Blotting
-
Protein Extraction: Thylakoid membranes are isolated from plant or algal cells.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[18][19][20][21][22]
Photosynthesis Measurements: Chlorophyll Fluorescence
-
Dark Adaptation: Plants or algal cultures are dark-adapted for at least 20-30 minutes before measurement.
-
Measurement of Fv/Fm: The minimum fluorescence (Fo) is measured, followed by a saturating pulse of light to determine the maximum fluorescence (Fm). The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
NPQ Measurement: After a period of actinic light illumination, a saturating pulse is applied to measure the maximum fluorescence in the light-acclimated state (Fm'). NPQ is calculated as (Fm - Fm') / Fm'.
-
Instrumentation: A pulse amplitude modulation (PAM) fluorometer is used for these measurements.[3][4][23][24][25]
Growth Rate Analysis
-
Plant Growth: Arabidopsis plants are grown in controlled environment chambers with defined light, temperature, and humidity conditions. Growth can be assessed by measuring rosette diameter, fresh weight, or dry weight over time.[26][27]
-
Algal Growth: Chlamydomonas cultures are grown in liquid media under controlled light and temperature. Growth is monitored by measuring cell density using a spectrophotometer (OD at 750 nm) or a cell counter.
Mandatory Visualization
Caption: Comparison of the molecular basis and phenotypic outcomes of this compound knockout versus knockdown.
Caption: Simplified signaling pathway of Non-Photochemical Quenching (NPQ) highlighting the role of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. licor.com [licor.com]
- 4. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 5. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.oapen.org [library.oapen.org]
- 7. researchgate.net [researchgate.net]
- 8. Antisense Inhibition of the Photosynthetic Antenna Proteins CP29 and this compound: Implications for the Mechanism of Protective Energy Dissipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisense inhibition of the photosynthetic antenna proteins CP29 and this compound: implications for the mechanism of protective energy dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Editing in Green Alga Chlamydomonas reinhardtii via CRISPR-Cas9 Ribonucleoproteins | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. humantechnopole.it [humantechnopole.it]
- 14. researchgate.net [researchgate.net]
- 15. Genome Editing by CRISPR-Cas: A Game Change in the Genetic Manipulation of Chlamydomonas [mdpi.com]
- 16. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 21. brd.nci.nih.gov [brd.nci.nih.gov]
- 22. youtube.com [youtube.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [bio-protocol.org]
- 25. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [en.bio-protocol.org]
- 26. Using knockout mutants to reveal the growth costs of defensive traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Loss of Arabidopsis ACR11 results in altered C/N balance and high sensitivity to nitrogen toxicity [frontiersin.org]
Validating the Role of Specific Amino Acid Residues in CP26 Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the function of specific amino acid residues in the Chlorophyll (B73375) a/b-binding protein CP26 (also known as Lhcb5), a minor antenna protein of Photosystem II (PSII). This compound plays a crucial role in light harvesting, photoprotection, and the overall organization of the PSII supercomplex. Understanding the function of its individual amino acid residues is vital for elucidating the mechanisms of photosynthesis and for potential applications in crop improvement and bio-inspired energy systems.
Data Presentation: Unveiling the Impact of Key Residues
The following tables summarize quantitative data from site-directed mutagenesis studies on this compound and its homolog, CP29, highlighting the impact of specific amino acid substitutions on pigment binding and photosynthetic parameters.
Table 1: Validation of the Neoxanthin-Binding Site in this compound
Site-directed mutagenesis studies have identified a conserved tyrosine residue in the lumenal loop of this compound as essential for the stable binding of neoxanthin, a key carotenoid involved in photoprotection.
| Protein | Organism | Mutation | Neoxanthin Content (% of Wild Type) | Violaxanthin Content (% of Wild Type) | Reference |
| This compound (Lhcb5) | Arabidopsis thaliana | Y to F | 77% | No significant change | [Volpato et al., 2007] |
| CP29 (Lhcb4) | Arabidopsis thaliana | Y to F | 21% | No significant change | [Volpato et al., 2007] |
Y to F: Tyrosine mutated to Phenylalanine
Table 2: Comparative Analysis of this compound Knockout/Knockdown Mutants
Studies on knockout (ko) and knockdown mutants of this compound in different organisms provide insights into its overall function in photosynthesis.
| Organism | Mutant Type | Key Phenotypes | Quantitative Data | Reference |
| Arabidopsis thaliana | kothis compound | Normal levels of qE, but reduced qI component of NPQ. Increase in CP29 and CP24 content. | NPQ after 8 min of high light: ~2.7 (similar to wild type). | [de Bianchi et al., 2008] |
| Chlamydomonas reinhardtii | kothis compound (k6#) | Over 70% reduction in NPQ. Partially affected PSII activity and reduced growth at low to medium light. | NPQ significantly lower than wild type. | [Cazzaniga et al., 2023] |
| Chlamydomonas reinhardtii | Double ko (this compound & CP29) | Complete abolishment of NPQ. Reduced photosynthetic efficiency. | NPQ = 0. | [Cazzaniga et al., 2020] |
NPQ: Non-photochemical quenching; qE: energy-dependent quenching; qI: photoinhibitory quenching.
Table 3: Investigating Chlorophyll-Binding Sites (with CP29 as a Homologous Model)
Direct mutagenesis studies on the chlorophyll-binding residues of this compound are limited in the available literature. However, extensive work on the highly homologous CP29 protein provides a strong predictive model for the function of conserved residues in this compound. Key chlorophyll-coordinating residues are typically histidines, glutamates, asparagines, and glutamines within the transmembrane helices.
| Protein | Organism | Mutated Residue (putative Chl ligand) | Effect on Chlorophyll Binding | Reference |
| CP29 (Lhcb4) | Pisum sativum | E166Q (Glutamate to Glutamine) | Altered Chl a/b ratio, suggesting a role in determining the type of chlorophyll bound at a specific site. | [Bassi et al., 1999] |
| CP29 (Lhcb4) | Pisum sativum | H (various positions) to non-liganding residues | Loss of specific chlorophyll molecules, confirming their roles as ligands. | [Bassi et al., 1999] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in this guide.
Site-Directed Mutagenesis of this compound
-
Objective: To introduce specific amino acid substitutions in the this compound protein.
-
Methodology:
-
Gene Isolation: The coding sequence of the LHCB5 gene is cloned from Arabidopsis thaliana cDNA.
-
Mutagenesis: The desired point mutation (e.g., changing the codon for tyrosine to phenylalanine) is introduced using a commercially available site-directed mutagenesis kit (e.g., QuikChange XL Site-Directed Mutagenesis Kit).
-
Vector Construction: The mutated LHCB5 gene is ligated into an expression vector suitable for the chosen expression system (e.g., E. coli for in vitro reconstitution or a plant transformation vector for in vivo studies).
-
Sequence Verification: The entire coding sequence of the mutated gene is sequenced to confirm the desired mutation and the absence of any other unintended changes.
-
Thylakoid Isolation from Arabidopsis thaliana
-
Objective: To isolate thylakoid membranes containing the assembled photosystems for further analysis.
-
Methodology:
-
Plant Material: Arabidopsis thaliana plants (wild type and mutants) are dark-adapted for at least 12 hours to minimize starch content.
-
Homogenization: Leaves are homogenized in a cold grinding buffer (e.g., 0.4 M sorbitol, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl2, and protease inhibitors).
-
Filtration: The homogenate is filtered through several layers of cheesecloth or Miracloth to remove large debris.
-
Centrifugation: The filtrate is centrifuged at a low speed (e.g., 1,500 x g) to pellet intact chloroplasts.
-
Chloroplast Lysis: The chloroplast pellet is resuspended in a hypotonic buffer (e.g., 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl2) to lyse the chloroplasts and release the thylakoids.
-
Thylakoid Pelleting: The thylakoid membranes are pelleted by centrifugation at a higher speed (e.g., 4,000 x g).
-
Washing: The thylakoid pellet is washed with a suitable buffer to remove stromal contaminants.
-
Resuspension and Storage: The final thylakoid pellet is resuspended in a minimal volume of storage buffer and the chlorophyll concentration is determined. Aliquots are frozen in liquid nitrogen and stored at -80°C.
-
Pigment Analysis by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the different chlorophylls (B1240455) and carotenoids bound to the antenna complexes.
-
Methodology:
-
Pigment Extraction: Pigments are extracted from isolated thylakoids or purified protein complexes using 80-100% acetone. The mixture is vortexed and then centrifuged to pellet the protein debris.
-
HPLC Separation: The supernatant containing the pigments is injected into a reverse-phase C18 HPLC column.
-
Elution: Pigments are separated using a gradient of solvents, typically involving acetonitrile, methanol, and water.
-
Detection and Quantification: Eluted pigments are detected by their absorbance at specific wavelengths (e.g., 435 nm for chlorophylls, 445 nm for carotenoids) using a diode array detector. The peak areas are integrated and compared to known standards for quantification.
-
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the validation of this compound amino acid residue function.
Caption: Workflow for validating this compound amino acid residue function.
Caption: Functional roles of specific amino acid residues in this compound.
Comparative Transcriptomic Analysis of cp26 Mutants Under High Light: A Data-Driven Guide
A comprehensive review of current literature reveals a notable gap in the availability of direct comparative transcriptomic studies on cp26 (B524281) mutants subjected to high light stress. While the physiological and photoprotective roles of the this compound protein are increasingly understood, particularly in the model alga Chlamydomonas reinhardtii, a corresponding analysis of genome-wide gene expression changes under high light conditions in the absence of this protein is not yet present in publicly accessible research.
This guide, therefore, aims to provide a foundational understanding by summarizing the known functions of this compound and the general transcriptomic responses of photosynthetic organisms to high light. This information is crucial for researchers, scientists, and drug development professionals seeking to understand the broader context of photoprotection and stress response in plants and algae. While we cannot present a direct comparative dataset for this compound mutants, the following sections will detail the established physiological consequences of this compound mutation and the typical signaling pathways and gene expression changes observed during high light stress.
The Role of this compound in Photosystem II and Photoprotection
This compound is a minor light-harvesting complex protein associated with Photosystem II (PSII). It plays a crucial role in the regulation of light harvesting and the dissipation of excess light energy, a process known as non-photochemical quenching (NPQ). Studies on this compound mutants, primarily in Chlamydomonas reinhardtii, have demonstrated that the absence of this compound leads to a significant reduction in NPQ capacity.[1][2] This impairment in dissipating excess energy can lead to increased photodamage under high light conditions.
General Transcriptomic Responses to High Light Stress
In wild-type plants and algae, exposure to high light stress triggers a significant reprogramming of gene expression. This response is aimed at mitigating photodamage and acclimating to the stressful conditions. Key features of the high light transcriptomic response include:
-
Downregulation of Photosynthesis-Associated Genes: Transcripts encoding components of the light-harvesting complexes and other proteins involved in the photosynthetic electron transport chain are often downregulated to reduce light absorption.[3]
-
Upregulation of Photoprotective and Repair Mechanisms: Genes involved in NPQ, the xanthophyll cycle, and the repair of photodamaged PSII components are typically upregulated.
-
Induction of Antioxidant Pathways: High light stress leads to the production of reactive oxygen species (ROS). Consequently, genes encoding antioxidant enzymes such as superoxide (B77818) dismutase (SOD), ascorbate (B8700270) peroxidase (APX), and catalase (CAT) are induced to detoxify ROS.
-
Activation of Stress Signaling Pathways: Various signaling pathways, including those mediated by hormones like abscisic acid (ABA) and jasmonic acid (JA), are activated to coordinate the stress response.[3][4]
Experimental Protocols: A General Framework for Transcriptomic Analysis of High Light Stress
While a specific protocol for this compound mutants is not available, a general workflow for a comparative transcriptomic analysis of plant or algal responses to high light stress is as follows. This methodology provides a blueprint for future studies in this area.
Plant/Algal Culture and High Light Treatment
-
Growth Conditions: Wild-type and mutant organisms are grown under controlled optimal light conditions (e.g., 100 µmol photons m⁻² s⁻¹) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).
-
High Light Exposure: A subset of the cultures is then exposed to high light stress (e.g., 1000 µmol photons m⁻² s⁻¹) for a specific duration (e.g., 1, 3, or 6 hours). Control samples are maintained under optimal light.
-
Sample Collection: Tissues are harvested at designated time points, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction, Library Preparation, and Sequencing
-
RNA Isolation: Total RNA is extracted from the collected samples using a suitable kit or protocol (e.g., TRIzol method followed by column purification). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis.
-
Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Seq Data
-
Quality Control: Raw sequencing reads are processed to remove adapters and low-quality sequences.
-
Read Mapping: The cleaned reads are aligned to the reference genome of the organism.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify differentially expressed genes (DEGs) between high light-treated and control samples, as well as between mutant and wild-type organisms.
-
Functional Annotation and Enrichment Analysis: DEGs are annotated with functional information, and gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify the biological processes and pathways that are significantly affected.
Visualizing the Experimental Workflow
The general process for a comparative transcriptomic study is illustrated in the following workflow diagram.
Caption: A generalized workflow for the comparative transcriptomic analysis of wild-type and mutant organisms under high light stress.
A Putative Signaling Pathway in Response to High Light
Based on the general understanding of high light stress responses, a hypothetical signaling pathway can be constructed. The absence of this compound would likely lead to an over-reduction of the photosynthetic electron transport chain, amplifying the production of ROS and thereby intensifying the downstream signaling events.
Caption: A hypothetical signaling cascade initiated by high light stress, leading to transcriptional reprogramming.
Future Directions
The absence of a direct comparative transcriptomic analysis of this compound mutants under high light represents a significant knowledge gap. Such a study would be invaluable for elucidating the specific signaling pathways that are activated or repressed as a consequence of impaired NPQ and increased oxidative stress. Future research in this area will be critical for a complete understanding of the molecular mechanisms of photoprotection and for developing strategies to enhance stress tolerance in plants and algae.
References
- 1. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Arabidopsis Transcriptome Responds Specifically and Dynamically to High Light Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating CP26 Function Across Species: A Comparative Guide to Cross-Species Complementation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the function of the Photosystem II (PSII) antenna protein CP26 (B524281) (also known as Lhcb5) through cross-species complementation. Given the observed functional divergences of this compound in different photosynthetic organisms, this guide outlines a detailed experimental approach to test the functional interchangeability of this compound orthologs, using the model green alga Chlamydomonas reinhardtii and the higher plant Arabidopsis thaliana as primary examples.
Functional Divergence of this compound: A Tale of Two Species
This compound is a minor chlorophyll (B73375) a/b-binding protein that plays a crucial role in the structure and function of the light-harvesting antenna of Photosystem II. However, its specific contribution to photoprotection, particularly non-photochemical quenching (NPQ), varies significantly between green algae and higher plants. NPQ is a vital mechanism that protects the photosynthetic apparatus from damage by dissipating excess light energy as heat.
Recent studies have highlighted a stark contrast in the necessity of this compound for NPQ in Chlamydomonas versus Arabidopsis. In Chlamydomonas, this compound is essential for a major component of NPQ.[1] In contrast, in the higher plant Arabidopsis thaliana, this compound is not essential for NPQ, revealing a significant functional divergence of this antenna protein.[1]
Table 1: Comparison of this compound Function and Mutant Phenotypes
| Feature | Chlamydomonas reinhardtii | Arabidopsis thaliana |
| Gene Name | lhcb5 | Lhcb5 |
| Role in NPQ | Essential for induction of non-photochemical quenching.[1] | Not essential for NPQ, though its absence can affect the overall organization of PSII supercomplexes.[2][3] |
| This compound Mutant Phenotype | Drastic reduction in NPQ capacity, increased sensitivity to high light. | Wild-type-like photosynthetic characteristics under standard conditions, but alterations in the arrangement of PSII supercomplexes.[3] |
| Associated Photoprotective Protein | Light-Harvesting Complex Stress-Related (LHCSR) proteins | Photosystem II Subunit S (PsbS) |
This striking difference in the functional requirement of this compound for photoprotection makes it an excellent candidate for cross-species complementation studies to pinpoint the structural or regulatory elements responsible for this divergence.
Proposed Experimental Workflow for Cross-Species Complementation
To directly test the functional conservation of this compound, we propose a hypothetical experiment involving the complementation of a Chlamydomonas reinhardtii this compound knockout mutant with the Arabidopsis thaliana Lhcb5 gene. The workflow for this experiment is outlined below.
Caption: Proposed experimental workflow for cross-species complementation of a Chlamydomonas this compound mutant with the Arabidopsis Lhcb5 gene.
Detailed Experimental Protocols
Generation of this compound Knockout Mutants in Chlamydomonas reinhardtii
-
Method: CRISPR/Cas9-mediated gene disruption.
-
Procedure:
-
Design single-guide RNAs (sgRNAs) targeting the lhcb5 gene (Cre16.g673650 on the Phytozome database).
-
Assemble the Cas9/sgRNA ribonucleoprotein (RNP) complex in vitro.
-
Transform a cell wall-deficient strain of C. reinhardtii (e.g., CC-503) with the RNP complex via electroporation.
-
Screen for mutants by PCR using primers flanking the target site to identify deletions or insertions.
-
Confirm the absence of the this compound protein in knockout candidates by immunoblot analysis using a specific anti-CP26 antibody.
-
Vector Construction for Heterologous Expression
-
Method: Fusion PCR and cloning.
-
Procedure:
-
Amplify the full-length coding sequence of Arabidopsis thaliana Lhcb5 from cDNA.
-
Fuse the AtLhcb5 coding sequence with a strong, constitutive Chlamydomonas promoter (e.g., the HSP70A-RBCS2 promoter).
-
Clone the expression cassette into a suitable Chlamydomonas nuclear expression vector that contains a selectable marker (e.g., aphVIII for paromomycin (B158545) resistance).
-
Nuclear Transformation of Chlamydomonas reinhardtii
-
Method: Glass bead transformation.
-
Procedure:
-
Grow the verified this compound knockout mutant to mid-log phase.
-
Concentrate the cells and resuspend in a small volume of culture medium.
-
Add the linearized expression vector and sterile glass beads.
-
Agitate vigorously using a vortex mixer for 15-30 seconds.
-
Plate the cells on selective agar (B569324) plates (e.g., TAP medium containing paromomycin) and incubate under low light until colonies appear.
-
Analysis of Protein Accumulation by Immunoblotting
-
Method: SDS-PAGE and Western Blot.
-
Procedure:
-
Extract total proteins from wild-type, this compound mutant, and putative cross-complemented strains.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for Arabidopsis this compound (Lhcb5). Due to sequence similarity, antibodies against Chlamydomonas this compound may also be tested for cross-reactivity.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate for visualization.
-
A loading control, such as an antibody against a constitutively expressed protein (e.g., ATPB), should be used to ensure equal protein loading.
-
Measurement of Non-Photochemical Quenching (NPQ)
-
Method: Pulse-Amplitude-Modulated (PAM) fluorometry.
-
Procedure:
-
Dark-adapt the algal cultures for at least 15 minutes.
-
Measure the minimum fluorescence (Fo) with a weak measuring beam and the maximum fluorescence (Fm) with a saturating pulse of light.
-
Expose the cells to a period of high-intensity actinic light to induce photosynthesis and NPQ.
-
During the actinic light treatment, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .
-
After the actinic light period, turn off the light and monitor the relaxation of NPQ in the dark.
-
Expected Outcomes and Data Presentation
The success of the cross-species complementation will be determined by the restoration of NPQ capacity in the this compound mutant. The expected results are summarized in the table below.
Table 2: Predicted NPQ Values for Experimental Strains
| Strain | Genotype | Expected this compound Protein | Predicted NPQ Value (relative to Wild Type) | Interpretation |
| Wild Type | WT | Endogenous C. reinhardtii this compound | 100% | Normal photoprotective response. |
| Mutant | This compoundΔ | None | < 30% | This compound is essential for NPQ in Chlamydomonas. |
| Complemented | This compoundΔ :: Crthis compound | Endogenous C. reinhardtii this compound | ~100% | Functional complementation with the native gene restores NPQ. |
| Cross-Complemented | This compoundΔ :: AtLhcb5 | A. thaliana this compound | To be determined | Outcome will reveal the degree of functional interchangeability. |
-
If NPQ is restored to near wild-type levels: This would indicate that the Arabidopsis this compound protein is functionally equivalent to the Chlamydomonas ortholog in the context of NPQ, despite the different photoprotective machinery in the two organisms.
-
If NPQ is partially restored: This would suggest that some, but not all, of the necessary functional domains or interactions are conserved.
-
If NPQ is not restored: This would provide strong evidence for significant functional divergence, indicating that the Arabidopsis this compound cannot interact correctly with the Chlamydomonas LHCSR proteins or other components of the PSII supercomplex to induce quenching.
Visualizing the Functional Context of this compound
The following diagram illustrates the position of this compound within the Photosystem II supercomplex and its proposed role in the flow of energy and the induction of NPQ.
Caption: Role of this compound in light harvesting and its proposed involvement in Non-Photochemical Quenching (NPQ).
Conclusion
The proposed cross-species complementation experiment provides a robust method to dissect the functional evolution of the this compound antenna protein. The results will offer significant insights into the molecular basis for the differing photoprotection strategies in green algae and higher plants. For drug development professionals interested in herbicides or algaecides targeting photosynthesis, understanding the specific functional roles and interactions of essential proteins like this compound can reveal novel targets that may offer species-specific activity. This guide provides the necessary framework to embark on such validation studies, paving the way for a deeper understanding of photosynthetic regulation.
References
- 1. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photosystem II supercomplexes lacking light‐harvesting antenna protein LHCB5 and their organization in the thylakoid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosystem II supercomplexes lacking light-harvesting antenna protein LHCB5 and their organization in the thylakoid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A General Laboratory Guide
In the dynamic environment of research and drug development, the responsible disposal of chemical waste is paramount for ensuring personnel safety and environmental protection. While a specific chemical designated "CP26" was not identified in initial searches, this guide provides a comprehensive overview of the essential procedures for the proper disposal of laboratory chemical waste. Adherence to these general protocols is critical for maintaining a safe and compliant laboratory setting.
Immediate Safety and Handling Protocols
Proper chemical waste management begins at the point of generation. The following steps are crucial for handling and preparing chemical waste for disposal:
-
Container Selection and Management :
-
Store chemical waste in appropriate, compatible containers. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]
-
Ensure containers are in good condition, free from leaks or cracks, and are kept closed except when adding waste.[2]
-
Never mix different types of waste, as this can lead to dangerous chemical reactions, complicate disposal, and prevent recycling.[3][4]
-
For highly hazardous wastes, also known as "P-list" wastes, the original containers are also considered chemical waste and must be disposed of by a certified hazardous waste program.[5]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate must be collected and treated as hazardous waste. After rinsing and air-drying, the empty container can often be disposed of as regular trash after defacing the original label.[2][6]
-
-
Labeling :
-
All chemical waste containers must be clearly labeled with the words "Hazardous Waste".[1][2]
-
The label must include the full common chemical name of all constituents; abbreviations and formulas are not acceptable.[1][2]
-
Additional required information on the label includes the date of waste generation, the place of origin (department and room number), the principal investigator's name and contact information, and the bottle number corresponding to a waste sheet.[1]
-
Appropriate hazard pictograms must be marked on the label.[1]
-
-
Segregation and Storage :
-
Segregate chemical waste based on compatibility, not alphabetically. For instance, acids should be stored separately from bases, and flammable wastes should be kept apart from oxidizers.[1][7]
-
Store hazardous waste in designated secondary containment areas.[2]
-
Waste collection areas should be kept clean and inspected regularly for leaks or container damage.[4][8]
-
Quantitative Data for Chemical Waste Management
The following table summarizes key quantitative limits and guidelines for the accumulation of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Up to 55 gallons of hazardous waste | [7] |
| Acutely Hazardous Waste Limit | Up to 1 quart of "listed" acutely hazardous waste (P-List) | [7] |
| Water Dilution for Sewer Disposal | A 100-fold excess of water is a general rule of thumb for approved non-hazardous waste disposal via sanitary sewer. | [7] |
Note: Disposal of any chemical waste via the sanitary sewer system requires explicit written permission from the relevant Environmental Health and Safety (EHS) office and is generally not permitted for hazardous materials.[1][7]
Disposal Procedures and Experimental Protocols
The standard procedure for the disposal of laboratory chemical waste involves coordination with your institution's Environmental Health and Safety (EHS) department.
General Chemical Waste Disposal Workflow
Caption: General workflow for laboratory chemical waste disposal.
Step-by-Step Disposal Protocol:
-
Identify and Characterize Waste : Determine if the waste is hazardous based on its characteristics (ignitable, corrosive, reactive, toxic) or if it is a listed hazardous waste.[2]
-
Containerize and Label : Following the guidelines mentioned above, place the waste in a suitable and properly labeled container.
-
Segregate and Store : Store the container in a designated and safe location, segregated from incompatible materials.
-
Complete Paperwork : Fill out the necessary hazardous waste disposal forms provided by your institution's EHS office. These forms typically require a detailed list of the chemical constituents and their quantities.[1]
-
Schedule Pickup : Submit the completed forms to the EHS office to schedule a waste pickup. Be aware of deadlines for submission to ensure timely removal.[1]
-
Prepare for Transport : Ensure all containers are securely sealed and ready for transport by EHS personnel. Leaking or improperly labeled containers will not be accepted for removal.[1]
By adhering to these general yet crucial procedures, researchers and laboratory personnel can significantly mitigate the risks associated with chemical waste, fostering a safer and more environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. salinas.gov [salinas.gov]
- 5. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
Navigating the Safe Handling of CP26 in the Laboratory
A comprehensive guide to personal protective equipment and operational protocols for researchers and scientists.
The designation "CP26" can refer to multiple substances. Therefore, it is imperative for laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use. The following guidelines on personal protective equipment (PPE), handling, and disposal are based on general best practices for managing potentially hazardous chemicals in a research and development setting.
Essential Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed with this compound.
| Protection Type | Recommended Equipment | Application |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | Mandatory for all procedures involving this compound to protect against splashes and aerosols. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.[1] | Essential to prevent skin contact.[1] Glove type should be selected based on the specific chemical properties of this compound and the duration of contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if work is performed in a poorly ventilated area or if the substance is volatile or produces dusts or aerosols. | Required when engineering controls, such as a fume hood, are not sufficient to maintain exposure below permissible limits. |
| Foot Protection | Closed-toe shoes. | Mandatory in all laboratory settings to protect against spills. |
Operational and Disposal Protocols
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation : Before handling this compound, ensure that all necessary PPE is readily available and in good condition. The work area, typically a certified chemical fume hood, should be clean and uncluttered.
-
During Handling : Use this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] Avoid direct contact with skin, eyes, and clothing.[1]
-
Spill Management : In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain and clean up the spill using absorbent materials compatible with this compound. Dispose of the contaminated materials as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound down the drain.
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
